molecular formula C10H15ClN2 B1592571 2-(Piperidin-4-yl)pyridine hydrochloride CAS No. 216688-64-1

2-(Piperidin-4-yl)pyridine hydrochloride

Cat. No.: B1592571
CAS No.: 216688-64-1
M. Wt: 198.69 g/mol
InChI Key: BFWSEJQRPNTSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWSEJQRPNTSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629410
Record name 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216688-64-1
Record name 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery. Among these, heterocyclic compounds reign supreme, with piperidine and pyridine rings being particularly prominent fixtures in a multitude of approved therapeutic agents.[1] The compound 2-(Piperidin-4-yl)pyridine, and its hydrochloride salt, represents a confluence of these two privileged structures. This guide provides an in-depth technical overview of the chemical and physical properties of 2-(Piperidin-4-yl)pyridine hydrochloride (CAS No: 216688-64-1), offering insights for researchers, scientists, and drug development professionals who seek to leverage its unique characteristics. The inherent properties of this molecule—its structural rigidity, basic nitrogen centers, and potential for diverse functionalization—make it a valuable building block for developing novel therapeutics, particularly those targeting the central nervous system and inflammatory pathways.[2][3]

Part 1: Core Chemical Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity and key physicochemical data for this compound.

Molecular Structure and Identification
  • Chemical Name: this compound

  • Synonyms: 2-(4-Piperidinyl)pyridine hydrochloride[4]

  • CAS Number: 216688-64-1[5][6]

  • Molecular Formula: C₁₀H₁₅ClN₂[4]

  • Molecular Weight: 198.69 g/mol [4]

Caption: Structure of this compound.
Physicochemical Properties

The hydrochloride salt form is typically employed to enhance solubility and stability for research and pharmaceutical applications. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueSource / Comment
Appearance White to off-white solid/powderGeneral observation for similar compounds.
Melting Point 228-235 °CData for the analogous 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride.[7] Specific data for the title compound is not readily available and may vary.
Solubility Soluble in water, ethanol, chloroform.Based on properties of pyridine hydrochloride.[8] The hydrochloride form enhances aqueous solubility.
pKa Not experimentally determined.Estimated pKa values would be ~5-6 for the pyridine nitrogen and ~10-11 for the piperidine nitrogen, subject to environmental factors.
Storage 2-8 °C, Inert atmosphere, Keep in dark place.[6]

Part 2: Spectroscopic Signature

Characterization of this compound relies heavily on spectroscopic methods. The following sections detail the expected spectral features, providing a baseline for analytical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The hydrochloride form influences the chemical shifts, particularly for protons adjacent to the nitrogen atoms.

  • ¹H NMR: The spectrum is characterized by two main regions: the aromatic region for the pyridine protons and the aliphatic region for the piperidine protons.

    • Pyridine Protons (δ 7.0 - 9.0 ppm): Expect four distinct signals in the aromatic region. Due to the electron-withdrawing effect of the protonated nitrogen atom, these protons will be shifted downfield compared to the free base.[9] The proton at the C6 position (adjacent to the nitrogen) will likely be the most deshielded.

    • Piperidine Protons (δ 1.5 - 4.0 ppm): The piperidine ring protons will appear as a series of multiplets in the aliphatic region. Protons on carbons adjacent to the nitrogen (C2' and C6') will be deshielded. The proton on the methine carbon (C4') will also show a distinct chemical shift. The presence of the hydrochloride will cause the N-H proton to appear as a broad signal, which may exchange with D₂O.

  • ¹³C NMR:

    • Pyridine Carbons (δ 120 - 160 ppm): Five signals are expected. The carbon attached to the piperidine ring (C2) and the carbon adjacent to the nitrogen (C6) will have characteristic shifts.

    • Piperidine Carbons (δ 25 - 60 ppm): Four signals are expected for the piperidine ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • N-H Stretching: A broad absorption band is expected in the 2400-3200 cm⁻¹ region, characteristic of the ammonium (NH₂⁺) and pyridinium (N⁺-H) salts.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Part 3: Synthesis and Reactivity

The synthesis of 2-(Piperidin-4-yl)pyridine is a critical aspect for its use as a building block. Several synthetic strategies can be employed.

General Synthesis Pathway

A common and effective method involves the chemical or catalytic reduction of a precursor, such as 2-(pyridin-4-yl)pyridine, where one of the pyridine rings is selectively hydrogenated to form the piperidine ring. Another versatile approach is reductive amination, which involves reacting a piperidone derivative with a pyridine-containing amine or vice-versa.[10]

Synthesis_Workflow cluster_0 Route A: Selective Hydrogenation cluster_1 Route B: Reductive Amination start_A 2,4'-Bipyridine step_A Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) start_A->step_A product 2-(Piperidin-4-yl)pyridine step_A->product final_product 2-(Piperidin-4-yl)pyridine Hydrochloride product->final_product HCl Treatment start_B1 4-Aminopyridine step_B Reductive Amination (e.g., NaBH(OAc)₃) start_B1->step_B start_B2 N-Protected-4-Piperidone start_B2->step_B intermediate Protected Intermediate step_B->intermediate step_C Deprotection intermediate->step_C step_C->product

Caption: Generalized synthetic workflows for 2-(Piperidin-4-yl)pyridine.
Chemical Reactivity

The reactivity of 2-(Piperidin-4-yl)pyridine is dictated by its two nitrogen-containing rings.

  • Piperidine Ring: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or used in other coupling reactions to introduce a wide variety of substituents. This is the most common site for derivatization in drug discovery projects.

  • Pyridine Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, it can undergo nucleophilic aromatic substitution, particularly if activating groups are present. The nitrogen atom is basic and is the site of protonation to form the hydrochloride salt.

Part 4: Applications in Drug Discovery and Research

The 2-(Piperidin-4-yl)pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its utility stems from the combination of a basic piperidine nitrogen, which can form crucial salt-bridge interactions with biological targets, and a versatile pyridine ring that can be modified to tune electronic properties and vectorially explore binding pockets.

  • Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a related scaffold, have been synthesized and shown to possess potent anti-inflammatory activity by inhibiting NO and TNF-α production.[3]

  • Central Nervous System (CNS) Agents: The ability of piperidine and pyridine structures to cross the blood-brain barrier makes this scaffold highly valuable for developing drugs targeting neurological disorders.[2] Fluorinated derivatives, for example, are explored for their potential to modulate neurotransmitter systems.[6]

  • Antifungal Agents: Hybrid molecules combining the piperidine moiety with isoquinoline structures have been synthesized and evaluated for their antimycotic potency against various yeast and mold species.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

This chemical is for research and development use only.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be stored under an inert atmosphere.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Part 6: Experimental Protocol: Purity Determination by HPLC

This protocol provides a self-validating system for determining the purity of a batch of this compound, based on standard pharmaceutical analysis principles.

Objective: To quantify the purity of this compound and identify any impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reference standard of this compound (purity ≥99.5%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • Volumetric flasks, pipettes, and autosampler vials.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The formic acid is used to acidify the mobile phase, ensuring that the basic nitrogen atoms on the analyte are consistently protonated. This leads to sharp, symmetrical peak shapes and reproducible retention times.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Validation: The use of a certified reference standard is critical for accurate quantification and peak identification.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be λₘₐₓ).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column within a reasonable run time.

  • Analysis and Data Processing:

    • Inject a blank (50:50 mobile phase) to establish the baseline.

    • Inject the standard solution five times to establish system suitability (RSD of peak area <2.0%).

    • Inject the sample solution in duplicate.

    • Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Kaufmann, D., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Krasavin, M. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

Sources

Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Piperidin-4-yl)pyridine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical methodologies, and critical applications, offering field-proven insights for professionals in drug development.

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When coupled with a pyridine ring, it forms a versatile scaffold that serves as a foundational element for a multitude of biologically active compounds. 2-(Piperidin-4-yl)pyridine, in particular, offers two key nitrogen atoms that can be modulated for hydrogen bonding and salt formation, making it a highly valuable intermediate in the design of novel therapeutics across various disease areas.[1] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and handling characteristics for laboratory use.

Chemical Identity and Physicochemical Properties

Correctly identifying the specific isomer and salt form is critical for reproducibility in research and development. This compound is distinct from its isomers (e.g., 4-(piperidin-2-yl)pyridine) and its free base form.

Chemical Structure:

Caption: Figure 1: Chemical Structure of this compound.

Key Identifiers and Properties:

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 4-(2-Pyridyl)piperidine hydrochloride[3]
CAS Number 216688-64-1 (for hydrochloride salt)[2]
CAS Number 30532-37-7 (for free base)[3][4]
Molecular Formula C₁₀H₁₅ClN₂Calculated
Molecular Weight 198.69 g/mol Calculated
Appearance Solid[5]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bond Count 1[3]
Complexity 130[4]
Storage 2-8 °C, Inert atmosphere, Keep in dark place[2]

Synthesis and Manufacturing Insights

The synthesis of 2-(Piperidin-4-yl)pyridine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves the catalytic hydrogenation of a pyridine-containing precursor.

Rationale for Synthetic Strategy: The core challenge in synthesizing this molecule is the selective reduction of one of the two aromatic rings in the starting material, 4,4'-bipyridine, without over-reducing the system. Catalytic hydrogenation is the method of choice due to its high efficiency and selectivity under controlled conditions. The choice of catalyst (e.g., Platinum or Rhodium) and solvent is critical to modulate the reactivity and prevent unwanted side reactions. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that improves the compound's stability and ease of handling.

Illustrative Synthetic Workflow:

G cluster_0 Synthetic Pathway 4,4'-Bipyridine 4,4'-Bipyridine Hydrogenation Hydrogenation 4,4'-Bipyridine->Hydrogenation H2, PtO2 or Rh/C Acetic Acid 2-(Piperidin-4-yl)pyridine (Free Base) 2-(Piperidin-4-yl)pyridine (Free Base) Hydrogenation->2-(Piperidin-4-yl)pyridine (Free Base) Acidification Acidification 2-(Piperidin-4-yl)pyridine (Free Base)->Acidification HCl in Ether or IPA 2-(Piperidin-4-yl)pyridine HCl 2-(Piperidin-4-yl)pyridine HCl Acidification->2-(Piperidin-4-yl)pyridine HCl Precipitation & Filtration

Caption: Figure 2: A generalized synthetic workflow for 2-(Piperidin-4-yl)pyridine HCl.

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 4,4'-bipyridine (1.0 eq) and a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: A catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) is carefully added under an inert atmosphere (e.g., Argon or Nitrogen). The choice of catalyst is crucial; Rhodium often provides higher selectivity for the reduction of a single pyridine ring.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the target pressure (typically 50-100 psi). The reaction mixture is agitated vigorously at a controlled temperature (e.g., 50-80°C).

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, samples can be withdrawn periodically (if the reactor allows) and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to remove the acetic acid.

  • Purification (Free Base): The crude residue is dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any remaining acid and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the 2-(Piperidin-4-yl)pyridine free base.

  • Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

  • Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.

Applications in Drug Discovery and Development

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for numerous clinical candidates and marketed drugs.[1] Its structural features allow for diversification at the piperidine nitrogen, which is often used to introduce pharmacophores that modulate target binding and pharmacokinetic properties.

Role as a Key Intermediate: This building block is frequently employed in the synthesis of complex molecules targeting a range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine nitrogen provides a convenient handle for further chemical modification.

Workflow from Intermediate to Active Pharmaceutical Ingredient (API):

Start 2-(Piperidin-4-yl)pyridine HCl Step1 N-Alkylation or N-Arylation Start->Step1 Step2 Introduction of Pharmacophore (R-group) Step1->Step2 Step3 Further Functionalization (Optional) Step2->Step3 End Final API Step3->End

Caption: Figure 3: Logical workflow from the core intermediate to a final API.

Example Application - Synthesis of a Hypothetical Kinase Inhibitor: The synthesis of novel kinase inhibitors often involves coupling a heterocyclic core with various side chains to achieve potency and selectivity. This compound can be used as the starting point for such a synthesis. For instance, the piperidine nitrogen can be functionalized via a Buchwald-Hartwig amination or a reductive amination to attach a larger aromatic system, which might be crucial for binding to the ATP-binding pocket of a target kinase.

Analytical Methodologies for Quality Control

Ensuring the identity and purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

Common Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the ratio of the pyridine and piperidine protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base after the loss of HCl.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like TFA) is a common choice.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic peaks for the N-H and C-N bonds of the piperidine and the C=N and C=C bonds of the pyridine ring.

Sample Protocol: Purity Determination by HPLC

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Injection Volume: 10 µL.

  • Analysis: The retention time of the main peak is used to identify the compound, and the peak area percentage is calculated to determine its purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features provide a robust platform for the development of a diverse range of therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for any researcher or scientist working in the field of drug discovery and development.

References

  • Aceschem. CAS 143924-49-6 | 4-(Piperidin-2-yl)pyridine dihydrochloride.
  • Benchchem. Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • CHIRALEN. This compound.
  • LookChem. 2-(Piperidin-4-yl)pyridine.
  • PubChem. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2009-10-02).
  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Wikipedia. Methylphenidate.
  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3).
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • Sigma-Aldrich. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • AA Blocks. Safety Data Sheet. (2025-01-18).
  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy.
  • ChemBK. N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride.
  • Pyridine hydrochloride - Safety Data Sheet. (2021-06-19).
  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07).
  • CDC. Pyridine 1613 | NIOSH.

Sources

synthesis of 2-(Piperidin-4-yl)pyridine hydrochloride overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)pyridine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a crucial building block in contemporary drug discovery. The primary focus is on the catalytic hydrogenation of 2,4'-bipyridine, a robust and scalable method. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of catalysts and reaction conditions, and provide detailed, field-tested protocols for synthesis, purification, and salt formation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of this synthesis.

Introduction: The Significance of the Piperidinyl-Pyridine Scaffold

The 2-(Piperidin-4-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique three-dimensional structure, combining a flexible piperidine ring with a rigid aromatic pyridine system, allows for precise interactions with various biological targets. The piperidine nitrogen can act as a basic center or a point for further functionalization, while the pyridine ring engages in aromatic and hydrogen-bonding interactions. Consequently, mastering the synthesis of this core structure is of paramount importance for the development of novel therapeutics.

The primary synthetic challenge lies in the selective reduction of one of the two aromatic rings in a bipyridine precursor. This guide will focus on the most prevalent and efficient method: the catalytic hydrogenation of 2,4'-bipyridine, followed by conversion to its stable hydrochloride salt.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 2-(Piperidin-4-yl)pyridine, points to 2,4'-bipyridine as the most direct precursor. The key transformation is the selective hydrogenation of the 4-substituted pyridine ring. The final step involves the formation of the hydrochloride salt to enhance stability and handling.

G Target This compound FreeBase 2-(Piperidin-4-yl)pyridine Target->FreeBase Salt Formation (HCl) Precursor 2,4'-Bipyridine FreeBase->Precursor Selective Catalytic Hydrogenation

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Pathway: Catalytic Hydrogenation

The most reliable method for synthesizing 2-(Piperidin-4-yl)pyridine is the catalytic hydrogenation of 2,4'-bipyridine. This reaction involves the addition of three molar equivalents of hydrogen across one of the pyridine rings.

Mechanistic Rationale and Causality

The selective reduction of the 4-substituted pyridine ring over the 2-substituted ring is achieved by performing the reaction in an acidic medium, typically glacial acetic acid.[1] Here's the underlying principle:

  • Protonation: Both nitrogen atoms of the bipyridine are protonated in the acidic solvent, forming a dicationic species.

  • Activation: This protonation disrupts the aromaticity of the rings, making them more susceptible to reduction.

  • Catalyst Adsorption: The pyridinium ions adsorb onto the surface of the heterogeneous catalyst (e.g., Platinum(IV) oxide).

  • Hydrogen Transfer: Hydrogen, also adsorbed on the catalyst surface, is transferred stepwise to the pyridine ring, leading to its saturation.

While both rings are activated, subtle electronic and steric differences can influence which ring is reduced, though often a mixture of isomers may occur if the precursor is not symmetric. For 2,4'-bipyridine, hydrogenation typically proceeds effectively on the 4-substituted ring.

Choice of Catalyst

Several catalysts are effective for pyridine hydrogenation, but Platinum(IV) oxide (PtO₂, Adams' catalyst) is frequently the catalyst of choice for this transformation under acidic conditions.[1]

  • Platinum(IV) Oxide (PtO₂): Highly effective and reliable. It is reduced in situ to form finely dispersed platinum nanoparticles, which are the active catalytic species. It performs well under mild to moderate pressures and temperatures.[1]

  • Palladium on Carbon (Pd/C): Another common choice, though it may sometimes require higher pressures or temperatures and can occasionally lead to dehalogenation if sensitive functional groups are present.[2][3]

  • Rhodium and Ruthenium: These catalysts are also employed for pyridine hydrogenation and can offer different selectivity profiles depending on the substrate and conditions.[2]

For the synthesis of 2-(Piperidin-4-yl)pyridine, PtO₂ in glacial acetic acid provides a robust and high-yielding system.[1]

Synthetic Workflow Diagram

The overall process from the bipyridine precursor to the final hydrochloride salt is outlined below.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification & Salt Formation A 1. Dissolve 2,4'-Bipyridine in Glacial Acetic Acid B 2. Add PtO₂ Catalyst A->B C 3. Hydrogenate in Parr Shaker (50-70 bar H₂) B->C D 4. Filter Catalyst (via Celite) C->D E 5. Neutralize with NaHCO₃/NaOH D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify Free Base (Column Chromatography) G->H I 9. Dissolve Base in Solvent (e.g., Ether/IPA) H->I J 10. Add HCl Solution I->J K 11. Isolate & Dry Product: 2-(Piperidin-4-yl)pyridine HCl J->K

Caption: Experimental workflow for the synthesis of 2-(Piperidin-4-yl)pyridine HCl.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and safety.

Protocol I: Catalytic Hydrogenation of 2,4'-Bipyridine

Reagents & Equipment:

  • 2,4'-Bipyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen Gas (high purity)

  • Parr Shaker or similar high-pressure hydrogenation apparatus

  • Celite®

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Charge a suitable high-pressure reactor vessel with 2,4'-bipyridine (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

  • Carefully add the Platinum(IV) oxide catalyst (typically 5 mol%).

  • Seal the reactor and connect it to the hydrogenation apparatus.

  • Flush the system several times with nitrogen, followed by several flushes with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the target pressure (typically 50-70 bar).[1][2]

  • Begin agitation and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction typically takes 6-12 hours.

  • Upon completion, cease agitation, and carefully vent the excess hydrogen gas. Flush the reactor with nitrogen.

  • Carefully open the reactor and dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution or a cooled solution of NaOH until the aqueous layer is basic (pH > 8).

  • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Piperidin-4-yl)pyridine free base.[1]

Protocol II: Purification and Hydrochloride Salt Formation

Reagents & Equipment:

  • Crude 2-(Piperidin-4-yl)pyridine

  • Silica gel (for column chromatography)

  • Appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with Triethylamine)

  • Anhydrous Diethyl Ether or Isopropanol (IPA)

  • 2M HCl in Diethyl Ether or concentrated HCl

Procedure:

  • Purify the crude free base obtained from Protocol I via flash column chromatography on silica gel. An eluent system containing a small percentage of triethylamine (e.g., 1%) is often used to prevent the basic amine product from tailing on the acidic silica gel.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain pure 2-(Piperidin-4-yl)pyridine as an oil or low-melting solid.

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • While stirring, slowly add a solution of 2M HCl in diethyl ether (1.0-1.1 equivalents) or a stoichiometric amount of concentrated HCl.

  • A white precipitate of the hydrochloride salt will form immediately.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound as a stable, white to off-white solid.

Data Presentation and Characterization

Key Compound Properties
PropertyValueSource
Chemical Formula C₁₀H₁₄N₂[4]
Molecular Weight (Free Base) 162.23 g/mol [4]
Chemical Formula (HCl Salt) C₁₀H₁₅ClN₂ (Monohydrochloride)
Molecular Weight (HCl Salt) 198.69 g/mol
Appearance (HCl Salt) White to off-white solid
Typical Reaction Parameters
ParameterConditionRationale
Catalyst PtO₂ (5 mol%)High activity and selectivity in acidic media.[1]
Solvent Glacial Acetic AcidActivates the pyridine ring for reduction.[1]
H₂ Pressure 50-70 barEnsures sufficient hydrogen concentration for the reaction.[1][2]
Temperature Room TemperatureSufficient for the reaction, minimizing side reactions.[1]
Typical Yield >80% (after purification)

Safety Considerations

  • High-Pressure Hydrogenation: This procedure must be performed by trained personnel using a properly maintained and certified high-pressure reactor (e.g., Parr Shaker). Always follow established safety protocols for handling high-pressure gases. Hydrogen is extremely flammable.

  • Catalyst Handling: Platinum oxide is a fine powder and should be handled in a fume hood. While not typically pyrophoric, care should be taken. After the reaction, the filtered catalyst on Celite should not be allowed to dry completely in the air, as residual adsorbed hydrogen can make it pyrophoric. It should be quenched carefully with water.

  • Reagents: Glacial acetic acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All organic solvents are flammable.

Conclusion

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 2,4'-bipyridine. The use of Platinum(IV) oxide in glacial acetic acid provides a robust, scalable, and high-yielding route to the desired piperidine core. Subsequent purification and conversion to the hydrochloride salt afford a stable, crystalline solid suitable for further use in research and development. This guide provides the necessary technical detail and scientific rationale to enable proficient chemists to successfully execute this important transformation.

References

  • ReddyMasu, S., Kalluri, V., & Rudraraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine. PubChem. [Link]

  • Kustov, A., & Shuvarakova, E. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A. [Link]

  • Kustov, A. (2022). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Patsnap (Date not available). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]

  • Google Patents (2020). Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • Google Patents (2014). Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

The 2-(Piperidin-4-yl)pyridine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of a wide array of therapeutic agents, targeting a diverse range of biological entities. These are known as "privileged structures," a concept that highlights their inherent ability to interact with multiple, distinct receptor types, often with high affinity. The 2-(piperidin-4-yl)pyridine moiety is a quintessential example of such a scaffold. Its unique combination of a basic piperidine ring and an aromatic pyridine system provides a versatile template for the design of ligands that can modulate biological processes with remarkable specificity and potency. This guide delves into the multifaceted pharmacology of the 2-(piperidin-4-yl)pyridine core, exploring the diverse mechanisms of action of its derivatives across several key therapeutic areas. We will examine how subtle modifications to this core structure can redirect its biological activity from inhibiting oncogenic kinases to modulating complex neurological pathways and combating infectious diseases, thereby underscoring its profound importance in contemporary drug discovery.

Chapter 1: Targeting Oncogenic Kinases: The Rise of 2-(Piperidin-4-yl)pyridine Derivatives as ALK/ROS1 Dual Inhibitors

Anaplastic Lymphoma Kinase (ALK) and Proto-Oncogene Tyrosine-Protein Kinase ROS (ROS1) are receptor tyrosine kinases that, upon chromosomal rearrangement, can become potent oncogenic drivers in various cancers, most notably in a subset of non-small-cell lung cancer (NSCLC).[1][2] These fusion proteins are constitutively active, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

The 2-(piperidin-4-yl)pyridine scaffold has been instrumental in the development of a new generation of ALK/ROS1 dual inhibitors designed to overcome resistance to earlier therapies like crizotinib.[1][3] A key example is the development of 2-amino-4-(1-piperidine) pyridine derivatives.[1]

Mechanism of Action: Stabilizing a DFG-Shifted Conformation

Unlike first-generation inhibitors, these advanced derivatives have been engineered to bind to the ATP-binding pocket of the ALK/ROS1 kinase domain and stabilize a novel DFG-shifted conformation.[1] The "DFG motif" (Asp-Phe-Gly) is a critical component of the kinase activation loop. In its active "DFG-in" state, the kinase can bind ATP and phosphorylate substrates. By binding to and stabilizing an inactive "DFG-out" or a shifted conformation, these inhibitors prevent the kinase from adopting its active state, thereby blocking its function.[1]

Molecular modeling studies have revealed that the piperidine and pyridine moieties of the scaffold are crucial for anchoring the inhibitor within the active site, forming key interactions with the hinge region of the kinase.[1] This mode of binding has proven effective against clinically relevant resistance mutations, such as the ALK L1196M "gatekeeper" mutation.[1]

Quantitative Efficacy of Representative ALK/ROS1 Inhibitors

The potency of these compounds is often evaluated through enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 2eH3122 (ALK-addicted)6.27[1]
Compound 2eHCC78 (ROS1-addicted)10.71[1]
CrizotinibH3122 (ALK-addicted)Comparable to 2e[1]
CrizotinibHCC78 (ROS1-addicted)Comparable to 2e[1]

Furthermore, these derivatives have shown impressive activity against crizotinib-resistant mutations:

CompoundTarget Enzyme/Cell LineIC50 (nM)Reference
Compound 2eALKL1196M (enzyme)41.3[1]
CrizotinibALKL1196M (enzyme)~82.6[1]
Compound 2eBa/F3 (ROS1G2032R)104.7[1]
CrizotinibBa/F3 (ROS1G2032R)643.5[1]
Signaling Pathway and Inhibition

The diagram below illustrates the canonical ALK/ROS1 signaling pathway and the point of intervention by 2-(piperidin-4-yl)pyridine-based inhibitors.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K STAT3 STAT3 ALK_ROS1->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor 2-(Piperidin-4-yl)pyridine Derivative Inhibitor->ALK_ROS1 Inhibition

Caption: Inhibition of ALK/ROS1 signaling by a 2-(piperidin-4-yl)pyridine derivative.

Experimental Protocol: In Vitro ALK Kinase Assay

This protocol describes a typical luminescence-based assay to determine the IC50 of a test compound against ALK.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human ALK enzyme in the reaction buffer to the desired concentration.

    • Prepare a substrate solution containing a poly(Glu, Tyr) 4:1 peptide and ATP in the reaction buffer.

    • Prepare serial dilutions of the 2-(piperidin-4-yl)pyridine test compound in DMSO, then dilute further in the reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted ALK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of ATP remaining using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). This is an indirect measure of kinase activity, as active kinase will consume ATP.

    • Add 20 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chapter 2: Modulating Neurological Pathways: The Role as Sigma-1 Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[4] It is not a classical G protein-coupled receptor or ion channel but rather a modulator of various signaling proteins, including ion channels and other receptors.[5][6] Ligands of the σ1 receptor are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and Alzheimer's disease.[5][7]

The 2-(piperidin-4-yl)pyridine scaffold is a key structural feature in several potent and selective σ1 receptor ligands.[7][8] The protonatable nitrogen of the piperidine ring is often critical for forming a salt bridge interaction within the σ1 receptor binding pocket, which is essential for high-affinity binding.[8]

Mechanism of Action: Chaperoning and Ion Channel Modulation

Sigma-1 receptor ligands can act as either agonists or antagonists. Upon ligand binding, the σ1 receptor can dissociate from its partner proteins and translocate to other subcellular locations to interact with and modulate the function of various client proteins, including voltage-gated ion channels (Ca2+, K+, Na+) and ligand-gated ion channels (e.g., NMDA receptors).[4][6]

For example, σ1 receptor agonists have been shown to potentiate NMDA receptor activity and modulate intracellular Ca2+ signaling, which are crucial for synaptic plasticity and neuroprotection.[4][6] The versatility of the 2-(piperidin-4-yl)pyridine core allows for the fine-tuning of the pharmacological profile to achieve either agonist or antagonist activity.

Quantitative Binding Affinity of Representative σ1 Receptor Ligands

The binding affinity of these ligands is typically determined using radioligand binding assays, with the inhibition constant (Ki) indicating the ligand's affinity for the receptor.

CompoundReceptorKi (nM)Reference
Compound 5hσ1R1.45[7]
NE-100 (Standard)hσ1R2.00[7]
PB28 (Standard)hσ1R1.87[7]
Compound 12σ1R4.5[8]
Compound 13σ1R5.6[8]
Compound 14σ1R3.3[8]
Sigma-1 Receptor Signaling Diagram

The following diagram illustrates the role of the σ1 receptor as a molecular chaperone and its modulation by piperidine-based ligands.

Sigma1_Receptor cluster_ER Endoplasmic Reticulum cluster_membrane Plasma / Mitochondrial Membrane Sigma1 Sigma-1 Receptor IonChannel Ion Channels (NMDA-R, K+, Ca2+) Sigma1->IonChannel Translocation & Modulation BiP BiP (Chaperone) Sigma1_BiP Sigma-1 / BiP Complex Sigma1_BiP->Sigma1 Dissociation CaSignal Ca2+ Signaling IonChannel->CaSignal Ligand 2-(Piperidin-4-yl)pyridine Ligand (Agonist) Ligand->Sigma1_BiP Binding & Dissociation CellularStress Cellular Stress CellularStress->Sigma1_BiP Neuroprotection Neuroprotection & Synaptic Plasticity CaSignal->Neuroprotection

Caption: Ligand-mediated modulation of the Sigma-1 receptor chaperone activity.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the σ1 receptor.

  • Tissue Preparation:

    • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Procedure:

    • The assay is performed in a total volume of 200 µL in 96-well plates.

    • Combine 50 µL of membrane homogenate, 50 µL of radioligand (e.g., -pentazocine at a final concentration of ~2 nM), and 50 µL of various concentrations of the unlabeled 2-(piperidin-4-yl)pyridine test compound.

    • For non-specific binding determination, use a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).

    • For total binding, use buffer instead of a test compound.

    • Incubate the plates for 150 minutes at 37°C.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate overnight.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Chapter 3: Regulating Brain Cholesterol Homeostasis: A Scaffold for Cholesterol 24-Hydroxylase (CH24H) Inhibitors

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme.[9][10] Its primary function is to convert cholesterol into 24S-hydroxycholesterol (24HC), which can then cross the blood-brain barrier.[9] This process is the main pathway for cholesterol elimination from the brain, playing a critical role in maintaining brain cholesterol homeostasis. Dysregulation of this pathway has been implicated in neurodegenerative diseases, making CH24H an attractive therapeutic target.[11]

The 3-piperidinyl pyridine scaffold has emerged from structure-based drug design efforts as a highly effective core for developing potent and selective CH24H inhibitors.[9][10]

Mechanism of Action: Heme Iron Coordination

Derivatives based on this scaffold act as direct inhibitors of the CH24H enzyme. X-ray crystallography studies have revealed the precise binding mode: the nitrogen atom of the pyridine ring directly coordinates to the heme iron atom at the center of the enzyme's active site.[9] This interaction is critical for potent inhibition. The piperidine ring and other substituents are optimized to form favorable hydrophobic and hydrogen-bonding interactions within the enzyme's lipophilic steroidal cavity, enhancing both potency and selectivity.[10] By blocking the active site, these inhibitors prevent the hydroxylation of cholesterol, thereby reducing the levels of 24HC in the brain.[9]

Quantitative Efficacy of a Representative CH24H Inhibitor

The inhibitory activity of these compounds is determined through in vitro enzyme assays.

CompoundTarget EnzymeIC50 (nM)Reference
Compound 17Human CH24H8.5[9]
Soticlestat (TAK-935)Human CH24H7.4[11]
Compound 3Human CH24H950[10]
Compound 4Human CH24H52[10]

In vivo studies have confirmed that oral administration of these inhibitors leads to a significant reduction of 24HC levels in the mouse brain, demonstrating their potential for therapeutic intervention.[9]

Cholesterol Metabolism Pathway and Inhibition Point

The diagram below shows the central role of CH24H in brain cholesterol metabolism and its inhibition by piperidinyl pyridine derivatives.

CH24H_Pathway cluster_brain Brain cluster_circulation Circulation Cholesterol Cholesterol CH24H CH24H (CYP46A1) Enzyme Cholesterol->CH24H Substrate HC24 24S-Hydroxycholesterol (24HC) CH24H->HC24 Conversion BBB Blood-Brain Barrier HC24->BBB HC24_circ 24HC Liver Liver Metabolism HC24_circ->Liver BBB->HC24_circ Inhibitor 3-Piperidinyl Pyridine Inhibitor Inhibitor->CH24H Inhibition SDH_Inhibition cluster_mito Fungal Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Complex II (SDH) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC Electrons ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Piperidine Derivative (SDH Inhibitor) Inhibitor->SDH Inhibition

Caption: Inhibition of fungal respiration via Succinate Dehydrogenase (SDH).

Experimental Protocol: Fungal Microdilution Susceptibility Test (CLSI M27-A3)

This protocol outlines a standardized method for determining the MIC of an antifungal compound against yeast.

  • Inoculum Preparation:

    • Subculture the yeast strain (e.g., Candida albicans) on an agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the piperidine-based test compound in a 96-well microtiter plate using RPMI 1640 medium as the diluent. The final concentration range should typically span from 0.03 to 16 µg/mL.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Cover the plate and incubate at 35°C for 24–48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

    • The turbidity can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

Conclusion

The 2-(piperidin-4-yl)pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility allows medicinal chemists to craft highly specific and potent modulators for a wide spectrum of biological targets, from intracellular enzymes in the brain to oncogenic kinases and essential fungal proteins. The diverse mechanisms of action—ranging from competitive enzymatic inhibition and allosteric modulation to the disruption of entire metabolic pathways—highlight the nuanced and powerful interactions that can be achieved by decorating this core structure. As our understanding of disease biology deepens, the 2-(piperidin-4-yl)pyridine scaffold will undoubtedly continue to serve as a foundational element in the design of next-generation therapeutics, offering hope for treating some of the most challenging medical conditions.

References

  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]

  • Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Discovery of Novel 3‑Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications via Figshare. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). PubMed. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC. [Link]

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. [Link]

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link]

  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. ChemRxiv. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC. [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. ResearchGate. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. [Link]

  • Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. AIR Unimi. [Link]

  • Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry. [Link]

  • Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R. PubMed. [Link]

  • PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. PMC. [Link]

  • Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. PMC. [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]

Sources

The Pharmacological Profile of the 2-(Piperidin-4-yl)pyridine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(piperidin-4-yl)pyridine moiety is a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its unique combination of a basic piperidine ring and an aromatic pyridine ring provides a versatile scaffold for developing therapeutics targeting a wide array of physiological systems. This technical guide offers an in-depth exploration of the pharmacological profile of the 2-(piperidin-4-yl)pyridine core, drawing upon extensive research into its various derivatives. We will delve into the key structure-activity relationships, diverse therapeutic applications, and the underlying mechanistic principles that make this scaffold a subject of intense interest for researchers, scientists, and drug development professionals. While comprehensive pharmacological data on the parent compound, 2-(piperidin-4-yl)pyridine hydrochloride, is limited, the extensive body of research on its derivatives provides invaluable insights into the potential of this chemical entity.

Introduction: The 2-(Piperidin-4-yl)pyridine Scaffold

The 2-(piperidin-4-yl)pyridine scaffold is a heterocyclic structure composed of a piperidine ring linked at its 4-position to the 2-position of a pyridine ring. This arrangement confers specific physicochemical properties that are advantageous for drug design. The piperidine ring, a saturated heterocycle, provides conformational flexibility and a basic nitrogen atom that is often protonated at physiological pH, enabling ionic interactions with biological targets.[1][2] The pyridine ring, an aromatic heterocycle, offers a rigid planar structure for π-stacking interactions and can be readily functionalized to modulate the electronic properties and target-binding affinity of the molecule.[3][4]

The hydrochloride salt form of 2-(piperidin-4-yl)pyridine enhances its solubility and stability, making it a convenient starting material for further chemical modifications. The inherent structural features of this scaffold have made it a valuable intermediate in the synthesis of a wide range of pharmaceuticals.[5]

Therapeutic Applications and Pharmacological Insights from Derivatives

The true pharmacological potential of the 2-(piperidin-4-yl)pyridine core is revealed through the extensive investigation of its derivatives. By modifying this central scaffold, researchers have developed compounds with diverse and potent biological activities across several therapeutic areas.

Central Nervous System (CNS) Disorders

The 2-(piperidin-4-yl)pyridine scaffold is a prominent feature in compounds targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and enzymes.[6]

  • Muscarinic Receptor Antagonism: Derivatives of 2-(piperidin-4-yl)pyridine have been developed as potent and selective muscarinic receptor antagonists. For instance, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide demonstrated high selectivity for M3 and M1 receptors over M2 receptors, suggesting potential therapeutic applications in respiratory and other disorders with fewer cardiac side effects.[7]

  • Sigma Receptor Modulation: The scaffold is also a key component of ligands for sigma receptors, which are implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases. Certain 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives have shown high affinity for the σ1 receptor subtype, along with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, highlighting their potential as multi-target agents for complex neurological disorders.[8]

  • NMDA Receptor Antagonism: The piperidine portion of the scaffold has been incorporated into N-methyl-D-aspartate (NMDA) receptor antagonists. For example, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid has been shown to be a potent NMDA antagonist, with potential applications as an anticonvulsant and for the treatment of neurodegenerative disorders.[9]

Antimicrobial Activity

The 2-(piperidin-4-yl)pyridine core has been explored as a foundation for novel antifungal agents.

  • Antifungal Properties: Hybrid molecules combining the 2-(piperidin-4-yl)pyridine scaffold with isoquinoline derivatives have demonstrated significant antimycotic effects. These compounds are believed to act as ergosterol biosynthesis inhibitors, a mechanism similar to that of established agricultural fungicides like fenpropidin.[10] The structure-activity relationship studies revealed that a protonatable nitrogen atom and an appropriate alkyl side chain are crucial for their antifungal activity.[10]

Anti-inflammatory and Antiproliferative Activity

Derivatives of the 2-(piperidin-4-yl)pyridine scaffold have also been investigated for their potential in treating inflammation and cancer.

  • Antiproliferative Effects: The pyridine moiety is a common feature in many anticancer drugs.[3] While direct antiproliferative data for 2-(piperidin-4-yl)pyridine is scarce, its derivatives have been explored for their cytotoxic effects against various cancer cell lines.[11] The versatility of the pyridine and piperidine rings allows for structural modifications that can lead to compounds with potent antiproliferative activity.[3][4]

Physicochemical Properties and Synthesis

The physicochemical properties of 2-(piperidin-4-yl)pyridine and its hydrochloride salt are crucial for its utility in drug discovery.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[12]
Molecular Weight 162.23 g/mol [12]
CAS Number 30532-37-7 (free base)[12]

Synthesis: The synthesis of 2-(piperidin-4-yl)pyridine derivatives often involves multi-step processes. A common approach is the hydrogenation of the corresponding pyridine precursor to yield the piperidine ring.[2] The chemoselectivity of this reduction is a key consideration in the synthetic strategy.

Experimental Workflow: Synthesis of a 2-(Piperidin-4-yl)pyridine Derivative

Below is a generalized workflow for the synthesis of a substituted 2-(piperidin-4-yl)pyridine derivative, illustrating a common synthetic strategy.

G cluster_0 Step 1: Functionalization of Pyridine cluster_1 Step 2: Reduction of Pyridine Ring cluster_2 Step 3: N-Functionalization of Piperidine start Starting Pyridine Derivative step1 Coupling Reaction (e.g., Suzuki, Sonogashira) start->step1 step2 Catalytic Hydrogenation (e.g., Pd/C, PtO2) step1->step2 Intermediate A step3 Reductive Amination or Alkylation step2->step3 Intermediate B (2-(Piperidin-4-yl)pyridine core) product Final 2-(Piperidin-4-yl)pyridine Derivative step3->product

Sources

discovery and history of pyridine-piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Pyridine and Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine and piperidine rings are fundamental heterocyclic scaffolds that form the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of these crucial compounds. From their initial isolation from natural sources in the 19th century to the elucidation of their structures and the invention of seminal synthetic methodologies, we trace the journey of pyridine and piperidine from laboratory curiosities to indispensable building blocks in modern chemistry. This guide delves into the causality behind key experimental choices, provides detailed protocols for foundational synthetic reactions, and examines the historical context of their application in medicinal chemistry, offering valuable insights for researchers and professionals in drug discovery and development.

The Dawn of Heterocyclic Chemistry: Initial Discoveries

The story of pyridine and piperidine begins in the mid-19th century, a period of burgeoning exploration in organic chemistry. Chemists were beginning to systematically investigate the chemical constituents of the natural world, leading to the isolation and characterization of these foundational nitrogen-containing heterocycles.

The Fiery Birth of Pyridine

In the late 1840s, the Scottish chemist Thomas Anderson, while investigating the products of heating animal bones to high temperatures, isolated a foul-smelling, colorless liquid.[1] Owing to its flammability, he named it "pyridine," derived from the Greek word "pyr" (πῦρ), meaning fire, with the "-idine" suffix indicating a cyclic nitrogen-containing compound.[1][2] Historically, pyridine was also extracted from coal tar, where it exists in small quantities (around 0.1%).[2][3]

The structural elucidation of pyridine followed some two decades after its discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine's structure is analogous to benzene, with one of the C-H units replaced by a nitrogen atom.[2][4] This insight was a significant step in understanding the concept of aromatic heterocycles.

Piperidine: The Essence of Pepper

Piperidine was first reported in 1850 by Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours.[5] Both chemists isolated piperidine by reacting piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid.[5] The name "piperidine" is a direct reflection of its origin from the pepper plant. It is a saturated six-membered ring containing five methylene bridges and one amine bridge.[5]

The Art of the Ring: Foundational Synthetic Methodologies

The increasing interest in pyridine and piperidine necessitated the development of efficient synthetic routes to access these and related structures. The late 19th and early 20th centuries saw the advent of several named reactions that remain cornerstones of heterocyclic chemistry.

The Hantzsch Pyridine Synthesis

In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that provided a versatile method for synthesizing pyridine derivatives.[2][6][7][8] The Hantzsch pyridine synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7][9] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[7][10] This reaction was remarkable for its ability to construct a complex heterocyclic ring in a single pot from simple, readily available starting materials.[6]

The Hantzsch synthesis has had a profound and lasting impact, particularly in medicinal chemistry. In the 1970s, it was discovered that 1,4-dihydropyridines synthesized via this method, such as nifedipine, act as calcium channel blockers, leading to their widespread use as antihypertensive drugs.[6][10][11]

This protocol is based on the seminal work of Hantzsch, demonstrating the condensation of benzaldehyde, ethyl acetoacetate, and ammonia.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonia (aqueous solution, e.g., 28%)

  • Ethanol

  • Nitric acid (for oxidation, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ethanol.

  • Slowly add aqueous ammonia (1 equivalent) to the mixture with stirring.

  • Attach a condenser and reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often crystallizes out of solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • (Optional Oxidation) To obtain the corresponding pyridine, the isolated 1,4-dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent, such as nitric acid or iron(III) chloride, followed by workup.[7]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products aldehyde Aldehyde (R-CHO) michael_adduct Michael Adduct aldehyde->michael_adduct Knoevenagel Condensation ketoester1 β-Ketoester (2 eq.) enamine Enamine ketoester1->enamine Condensation ketoester1->michael_adduct ammonia Ammonia (NH₃) ammonia->enamine enamine->michael_adduct Michael Addition dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Pyridine dihydropyridine->pyridine Oxidation

Caption: Workflow of the Hantzsch Pyridine Synthesis.

The Chichibabin Amination Reaction

In 1914, the Russian chemist Aleksei Chichibabin discovered a method for the direct amination of pyridine.[12][13][14] The Chichibabin reaction involves treating pyridine or its derivatives with sodium amide (NaNH₂) in a non-protic solvent like liquid ammonia or toluene to introduce an amino group, typically at the 2-position.[12][13][15] This reaction is a nucleophilic aromatic substitution where the nucleophile is the amide anion (NH₂⁻) and the leaving group is a hydride ion (H⁻).[13]

The Chichibabin reaction was a significant breakthrough as it provided a direct route to 2-aminopyridines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[12][15] The reaction's conditions are typically harsh, requiring high temperatures, but modern variations have been developed to improve yields and expand its applicability.[12]

This protocol describes the direct amination of pyridine to form 2-aminopyridine. Caution: Sodium amide is a highly reactive and hazardous substance. This reaction should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride (for quenching)

  • Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by sodium amide.

  • Heat the suspension to reflux (around 110 °C).

  • Slowly add pyridine to the refluxing mixture over a period of time. The reaction is often accompanied by the evolution of hydrogen gas and the formation of a reddish color, indicating the formation of the intermediate σ-adduct.[13]

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of solid ammonium chloride, followed by water.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2-aminopyridine, which can be further purified by distillation or crystallization.

Chichibabin_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products pyridine_start Pyridine sigma_adduct σ-Adduct (Meisenheimer Adduct) pyridine_start->sigma_adduct Nucleophilic Addition of NH₂⁻ sodium_amide Sodium Amide (NaNH₂) sodium_amide->sigma_adduct aminopyridine 2-Aminopyridine sigma_adduct->aminopyridine Elimination of Hydride (H⁻) h2_gas Hydrogen Gas (H₂) sigma_adduct->h2_gas

Caption: Mechanism of the Chichibabin Amination Reaction.

Piperidine Synthesis via Catalytic Hydrogenation of Pyridine

The most common and industrially significant method for producing piperidine is the catalytic hydrogenation of pyridine.[5][16] This process involves the addition of three molecules of hydrogen across the aromatic pyridine ring to yield the saturated piperidine ring.[16]

While conceptually simple, the hydrogenation of the stable aromatic pyridine ring requires potent catalysts and often high pressures and temperatures.[16] Common heterogeneous catalysts include platinum group metals like palladium, platinum, and rhodium on a carbon support, as well as Raney nickel.[16][17][18] A key challenge is preventing over-reduction, which involves the cleavage of the C-N bond in the piperidine ring.[17]

This protocol provides a general procedure for the hydrogenation of pyridine using a rhodium-on-carbon catalyst.

Materials:

  • Pyridine

  • Rhodium on carbon (Rh/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., ethanol or water)

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

Procedure:

  • In the vessel of a high-pressure reactor, dissolve pyridine (1 equivalent) in the chosen solvent.

  • Carefully add the Rh/C catalyst under an inert atmosphere. The amount of catalyst can vary, but typically ranges from 1-5 mol%.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).[16][18]

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring to ensure good gas-liquid mixing.[16][19]

  • Maintain the reaction under these conditions for several hours, monitoring the uptake of hydrogen.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine, which can be purified by distillation.

Hydrogenation_Pyridine cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product pyridine_h2 Pyridine piperidine Piperidine pyridine_h2->piperidine hydrogen Hydrogen (3 H₂) hydrogen->piperidine catalyst Heterogeneous Catalyst (e.g., Rh/C, Pd/C, PtO₂) catalyst->piperidine High Pressure & Temperature

Caption: Catalytic Hydrogenation of Pyridine to Piperidine.

From Curiosity to Cure: The Rise of Pyridine and Piperidine in Medicinal Chemistry

The unique chemical properties and structural motifs of pyridine and piperidine made them prime candidates for investigation in the burgeoning field of medicinal chemistry.

The Alkaloid Precedent: Morphine

While not containing a pyridine or piperidine ring, the isolation of morphine from opium in 1804 by the German pharmacist Friedrich Sertürner was a landmark event.[20][21][22] Morphine was the first alkaloid to be isolated from a plant, and Sertürner's work demonstrated that a single chemical compound was responsible for the physiological effects of a medicinal plant.[20][21] This discovery laid the groundwork for alkaloid chemistry, a field rich in pyridine and piperidine-containing compounds, and established the principle of active ingredients that underpins modern pharmacology.[21][23]

Nicotine: A Bicyclic Natural Product

Nicotine, the primary alkaloid in tobacco plants, contains both a pyridine ring and a pyrrolidine ring.[24] Its molecular formula was determined to be C₁₀H₁₄N₂, and through a series of chemical degradation and spectroscopic studies, its structure as 3-(1-methyl-2-pyrrolidinyl)pyridine was established.[24][25][26] The structural elucidation of complex natural products like nicotine showcased the importance of these heterocyclic rings in biologically active molecules.

Isoniazid: A Simple Molecule to Combat a Global Scourge

Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912 as part of a doctoral thesis, long before its medicinal properties were known.[27][28][29] For nearly four decades, the compound remained on the shelf. In the late 1940s and early 1950s, researchers at Hoffmann-La Roche and Squibb, while searching for new anti-tuberculosis agents, independently discovered the potent activity of isoniazid against Mycobacterium tuberculosis.[28][29][30] Introduced in 1952, isoniazid quickly became a frontline drug in the treatment of tuberculosis, often used in combination with other antibiotics to create a highly effective "triple therapy."[29][31] The discovery of isoniazid's efficacy was a pivotal moment in the fight against tuberculosis.[28]

Chlorpheniramine: A Staple Antihistamine

Chlorpheniramine is a widely used first-generation antihistamine that features a pyridine ring in its structure. Its synthesis can be achieved through several routes, often starting from either pyridine or 4-chlorobenzyl cyanide.[32][33][34] One common method involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine, followed by alkylation with 2-dimethylaminoethylchloride and subsequent hydrolysis and decarboxylation.[33] The development of chlorpheniramine and other similar antihistamines provided effective relief for allergic conditions and highlighted the utility of the pyridine scaffold in drug design.

Conclusion

The journey of pyridine and piperidine from their discovery in the 19th century to their current status as indispensable components in countless applications is a testament to the progress of chemical science. The pioneering work of early chemists in isolating and identifying these compounds, coupled with the ingenuity of synthetic chemists in developing elegant and efficient methods for their preparation, has paved the way for their widespread use. In the realm of drug development, the pyridine and piperidine motifs are ubiquitous, a direct consequence of their ability to impart favorable physicochemical and pharmacological properties to drug molecules. The historical narrative of these heterocycles continues to evolve, with ongoing research focused on developing novel synthetic methodologies and exploring new applications, ensuring their relevance for generations of scientists to come.

References

  • Hantzsch pyridine synthesis. (n.d.). Grokipedia.
  • Piperidine. (n.d.). Wikipedia.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Friedrich Sertürner. (n.d.). Wikipedia.
  • Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.
  • Chichibabin reaction. (n.d.). Grokipedia.
  • Piperidine Synthesis. (1992). DTIC.
  • Chichibabin Reaction. (n.d.). Slideshare.
  • Structure and properties of Nicotine. (n.d.).
  • Isoniazid. (2016). Basicmedical Key.
  • Discuss the structural elucidation of Nicotine. (n.d.). Filo.
  • Discovery of new polymorphs of the tuberculosis drug isoniazid. (2020). Nature.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC - NIH.
  • Discovery of New Drugs Against Tuberculosis: History Guides. (n.d.). Brieflands.
  • [Friedrich Wilhelm Adam Sertürner−the discoverer of morphine]. (n.d.). PubMed.
  • Synthesis of Piperidine from Pyridine. (n.d.). Benchchem.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
  • Synthesis of chlorpheniramine. (n.d.). PrepChem.com.
  • Synthesis and Preparation of Chlorpheniramine. (n.d.). Scribd.
  • Pyridine. (n.d.). Wikipedia.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Pyridine Synthesis: A Comprehensive Overview. (2026). V.Nimc.
  • Isoniazid. (n.d.). Wikipedia.
  • Chichibabin reaction. (n.d.). Wikipedia.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Heroes of Pharmacy Safety: Friedrich Serturner Discovers Morphine. (2019). SmartSense Blog.
  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education.
  • Nicotine. (n.d.). Slideshare.
  • Pyridine. (2020). American Chemical Society.
  • Synthesis of Pyridine. (2021). YouTube.
  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022). Canadian Journal of Chemistry.
  • Top Pharmaceuticals: Isoniazid. (n.d.). Chemical & Engineering News.
  • Chichibabin reaction. (n.d.). Google Patents.
  • Chlorphenamine. (n.d.). Wikipedia.
  • Nicotine - Structural elucidation. (n.d.). Slideshare.
  • Structure elucidation of Nicotine. (n.d.).
  • Morphine's Modest Origin. (2006). The Hospitalist.
  • Synthesis of Chlorpheniramine Maleate: Significance and symbolism. (2024).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
  • FRIEDRICH SERTURNER I HISTORY OF PHARMACY I VERY SIMPLE WAY I ENGLISH. (2024). YouTube.
  • Pyridine. (2025). Britannica.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • The Chichibabin amination reaction. (2018). Scientific Update.
  • Pyridines. (n.d.). History Commons.
  • Preparation method of chlorpheniramine maleate intermediate. (n.d.). Google Patents.

Sources

An In--Depth Technical Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-4-yl)pyridine is a heterocyclic small molecule that serves as a crucial structural motif in medicinal chemistry. Its rigid framework, combining both a pyridine and a piperidine ring, makes it a valuable scaffold for designing ligands that target a wide array of biological systems. This technical guide provides a comprehensive overview of the dihydrochloride salt of 2-(Piperidin-4-yl)pyridine, focusing on its precise molecular structure, formula weight, and key chemical identifiers. Furthermore, this document outlines a representative analytical workflow for structural confirmation and purity assessment, underscoring the causality behind methodological choices to ensure scientific integrity.

Molecular Identity and Structure

Chemical Structure and Salt Formation

2-(Piperidin-4-yl)pyridine consists of a pyridine ring substituted at the 2-position with a piperidine ring linked via its 4-position. The molecule possesses two basic nitrogen atoms: one in the aromatic pyridine ring (pKa ~5.2) and one in the aliphatic piperidine ring (pKa ~11.2). This dual basicity allows for the formation of salts with acids.

Due to the presence of these two basic centers, the compound is commonly prepared and supplied as a dihydrochloride salt. In this form, both nitrogen atoms are protonated, forming a dication which is stabilized by two chloride counter-ions. This salt form typically enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and formulation studies.

Chemical structure of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Figure 1: Chemical structure of 2-(Piperidin-4-yl)pyridine Dihydrochloride, showing protonation of both the piperidinyl and pyridinyl nitrogen atoms.

Molecular Formula and Weight

Accurate molecular weight is critical for gravimetric preparations of standard solutions and for interpreting mass spectrometry data. The properties of both the free base and its common dihydrochloride salt are detailed below for clarity in experimental design.

Property Free Base Dihydrochloride Salt Reference(s)
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₆Cl₂N₂[1]
Average Molecular Weight 162.23 g/mol 235.15 g/mol [1]
Monoisotopic Mass 162.1157 Da234.0741 Da[1]
Nomenclature and Chemical Identifiers

Proper identification through standardized nomenclature and database identifiers is essential for accurate literature searches and regulatory submissions.

Identifier Value (Free Base) Value (Dihydrochloride Salt) Reference(s)
IUPAC Name 2-(piperidin-4-yl)pyridine2-(piperidin-4-yl)pyridin-1-ium dichloride[1]
CAS Number 30532-37-7143924-45-2[1][2]
PubChem CID 10374750N/A[1]
InChI InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h4-5,7-8,10,12H,1-3,6H2;2*1H[1]
SMILES C1CNCCC1C2=CC=CC=N2C1CC(CCN1)C2=CC=CC=N2.[H]Cl.[H]Cl

Synthesis and Handling Overview

A conceptual understanding of the synthesis and proper handling of the compound is vital for maintaining sample integrity.

Synthetic Strategy Workflow

While multiple synthetic routes exist, a common approach involves the coupling of a protected piperidine precursor with a pyridine derivative, followed by deprotection and salt formation. Reductive amination is a key reaction often employed in the synthesis of such scaffolds.[3]

G cluster_0 Synthesis Workflow Precursors Pyridine Derivative & N-Boc-4-piperidone Coupling Coupling Reaction (e.g., Grignard, Suzuki) Precursors->Coupling Reduction Reductive Amination or Hydration/Reduction Coupling->Reduction Intermediate Protected Intermediate (N-Boc-2-(piperidin-4-yl)pyridine) Reduction->Intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FreeBase 2-(Piperidin-4-yl)pyridine (Free Base) Deprotection->FreeBase SaltFormation Salt Formation (Ethanolic HCl) FreeBase->SaltFormation FinalProduct Final Product (Dihydrochloride Salt) SaltFormation->FinalProduct G cluster_1 NMR Analysis Workflow Start Obtain Sample Weigh Weigh 5-10 mg of Sample Start->Weigh Dissolve Dissolve in 0.7 mL DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (≥400 MHz) Transfer->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Analyze Analyze Spectrum (Shift, Integration, Splitting) Process->Analyze Confirm Compare with Expected Structure & Confirm Identity Analyze->Confirm End Report Results Confirm->End

Sources

solubility of 2-(Piperidin-4-yl)pyridine hydrochloride in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(Piperidin-4-yl)pyridine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug product. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic building block of interest in medicinal chemistry.

While specific, publicly available solubility data for this compound is scarce, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand, predict, and experimentally determine its solubility profile. We will delve into the theoretical principles governing solubility, provide detailed, field-proven experimental protocols, and illustrate key concepts with visual diagrams. This document is structured not as a rigid template, but as a logical narrative to empower the researcher with both theoretical understanding and practical application.

Physicochemical Properties of 2-(Piperidin-4-yl)pyridine and its Hydrochloride Salt

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in different solvent systems. 2-(Piperidin-4-yl)pyridine is a bifunctional molecule containing a basic pyridine ring and a basic piperidine ring. The hydrochloride salt is formed by the protonation of one or both of these nitrogen atoms.

Property2-(Piperidin-4-yl)pyridine (Free Base)2-(Piperidin-4-yl)pyridine DihydrochlorideSource
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₆Cl₂N₂[1], [2]
Molecular Weight 162.23 g/mol 235.15 g/mol [1], [2]
Appearance Not specified (likely an oil or low-melting solid)White solid[2]
pKa Not experimentally determined in cited sources. Estimated values for pyridine (~5.2) and piperidine (~11.2) suggest it is a di-basic compound.Not applicable

Theoretical Principles of Solubility

The solubility of a substance is a result of the interplay between the intermolecular forces of the solute, the solvent, and the interactions between the solute and solvent.[3] The guiding principle is "like dissolves like," which means that substances with similar polarities and intermolecular forces tend to be soluble in one another.[4][5]

The Role of Intermolecular Forces

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[6] The key forces at play are:

  • Ion-Dipole Interactions: As a hydrochloride salt, this compound exists as ions in the solid state (the protonated pyridinium/piperidinium cation and the chloride anion). In polar solvents like water, strong ion-dipole interactions form between the ions and the partial positive and negative ends of the solvent molecules. These are the primary driving forces for solubility in polar protic solvents.

  • Hydrogen Bonding: The protonated nitrogen atoms in the cation and the N-H group of the piperidine ring can act as hydrogen bond donors. The nitrogen atoms can also act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., water, ethanol, methanol) will have favorable interactions.

  • Dipole-Dipole Interactions: The molecule possesses a dipole moment, which will lead to favorable interactions with other polar molecules.

  • London Dispersion Forces: These are weak, transient forces present in all molecules and become more significant with increasing molecular size and surface area.

Expected Solubility Profile of this compound

Based on its structure as an organic salt, we can predict its general solubility behavior in common laboratory solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The primary driving force will be the strong ion-dipole interactions between the hydrochloride salt and the highly polar solvent molecules.[6] Hydrogen bonding will also contribute significantly. The solubility in water is expected to be pH-dependent.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. These solvents have large dipole moments and can engage in dipole-dipole interactions. While they cannot act as hydrogen bond donors, solvents like DMSO are excellent hydrogen bond acceptors. The lack of strong ion-dipole solvation compared to protic solvents may limit the solubility to some extent.

  • Low Polarity and Nonpolar Solvents (e.g., Dichloromethane, THF, Toluene, Hexane): Low to negligible solubility is expected. These solvents cannot effectively solvate the charged ions of the salt.[8] The energy required to break the strong ionic bonds in the crystal lattice of the salt is not compensated by the weak van der Waals forces that would form between the salt and the nonpolar solvent.

The following table provides a qualitative prediction. Experimental verification is essential.

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces (Solute-Solvent)
Polar Protic Water, Methanol, EthanolHighIon-Dipole, Hydrogen Bonding
Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodDipole-Dipole, Hydrogen Bonding (Acceptor)
Low Polarity Dichloromethane (DCM), Tetrahydrofuran (THF)LowDipole-Dipole
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleLondon Dispersion Forces

Experimental Determination of Solubility

Since pre-existing data is unavailable, experimental determination is necessary. The two most common methods in drug discovery are the equilibrium (thermodynamic) and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility, which is the true saturation point of a compound in a solvent at equilibrium.

Protocol Rationale

The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By ensuring an excess of solid is present, we guarantee that the solvent is fully saturated. The system is allowed to equilibrate over a sufficient period, after which the solid and liquid phases are separated, and the concentration of the dissolved compound in the liquid phase is measured.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial (e.g., a glass scintillation vial). The excess should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical; typically, 24 to 72 hours is sufficient to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

    • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

    • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any remaining microscopic particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge to pellet solid B->C Separate Phases D Filter supernatant C->D E Dilute clear filtrate D->E Prepare for Analysis F Analyze concentration by HPLC/LC-MS E->F G Calculate Solubility (e.g., mg/mL) F->G Final Calculation

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then added to an aqueous buffer. It measures the concentration at which the compound precipitates and is often referred to as "apparent solubility." This method is faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.

Protocol Rationale

Kinetic solubility mimics the conditions often found in early biological assays where compounds are introduced from a DMSO stock. It provides a rapid assessment of whether a compound is likely to precipitate under these conditions.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

  • Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitate formed. This can be done directly or indirectly:

    • Nephelometry: Measures light scattering caused by insoluble particles.

    • UV Absorbance: After filtering or centrifuging the plate, the concentration of the compound remaining in solution is measured by UV absorbance.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Intermolecular Interactions: A Visual Explanation

The difference in solubility between a polar protic solvent like water and a nonpolar solvent like hexane can be visualized by considering the dominant intermolecular forces.

Intermolecular_Interactions cluster_protic In Polar Protic Solvent (Water) cluster_aprotic In Nonpolar Solvent (Hexane) Solute_P Cmpd-H⁺ Cl⁻ Solvent_P H₂O Solute_P->Solvent_P Strong Ion-Dipole & H-Bonding Result_P High Solubility Solvent_P->Result_P Solute_A Cmpd-H⁺ Cl⁻ Solvent_A Hexane Solute_A->Solvent_A Weak London Dispersion Forces Result_A Very Low Solubility Solvent_A->Result_A

Caption: Dominant forces governing solubility.

Conclusion

While a definitive, quantitative solubility profile for this compound is not publicly documented, a strong theoretical understanding of its physicochemical properties allows for robust predictions. As a hydrochloride salt of a di-basic molecule, it is expected to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in polar aprotic and nonpolar organic solvents. This guide has provided the essential theoretical framework and detailed, actionable experimental protocols for researchers to determine both the thermodynamic and kinetic solubility of this compound. Accurate experimental determination using these methods is a critical step in advancing any research or development program involving this compound.

References

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Community Colleges. Retrieved from [Link]

  • Quora. (2020, October 19). How do intermolecular forces influence solubility? Retrieved from [Link]

  • NJIT. (n.d.). Solubility and Intermolecular Forces. New Jersey Institute of Technology. Retrieved from [Link]

  • Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Index of /. (2015, October 30). Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2021, April 21). What is a basic principle of solubility? Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. National Center for Biotechnology Information. Retrieved from [Link]

  • nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ChemBK. (n.d.). N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride. Retrieved from [Link]

  • Quora. (2019, November 12). Are there any salts that are soluble in organic solvents? Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(Piperidin-4-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The confluence of a pyridine ring and a piperidine moiety represents a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful therapeutics targeting a wide array of biological pathways. The compound 2-(Piperidin-4-yl)pyridine hydrochloride, by its very structure, suggests a high potential for biological activity. The piperidine ring offers a three-dimensional pharmacophore that can engage with complex binding pockets, while the pyridine serves as a versatile aromatic system capable of various intermolecular interactions. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive framework for systematically exploring and validating the potential therapeutic targets of this intriguing molecule. Our approach is not to provide a rigid set of protocols, but rather to illuminate a logical, evidence-based pathway for discovery, grounded in the established activities of structurally related compounds.

Part 1: Deconstructing the Molecule: Initial Physicochemical and In Silico Assessment

Before embarking on extensive and resource-intensive wet-lab experiments, a thorough in silico and physicochemical characterization of this compound is paramount. This initial phase provides critical insights that will guide subsequent experimental design.

Table 1: Physicochemical Properties of 2-(Piperidin-4-yl)pyridine

PropertyValueSource
Molecular FormulaC10H14N2[1]
Molecular Weight162.23 g/mol [1]
IUPAC Name2-(piperidin-4-yl)pyridine[1]
CAS Number30532-37-7[1]
Computational Target Prediction (Reverse Docking)

The initial step involves leveraging the known chemical structure to predict potential biological targets. Reverse docking algorithms screen the compound against a vast library of protein crystal structures. This approach can generate a preliminary "hit list" of potential interacting proteins, which can then be prioritized based on docking scores and biological plausibility.

Workflow for In Silico Target Prediction:

G cluster_0 In Silico Analysis Compound_Structure 2D/3D Structure of 2-(Piperidin-4-yl)pyridine Database_Screening Screen against Protein Databases (e.g., PDB, ChEMBL) Compound_Structure->Database_Screening Input Structure Docking_Simulation Molecular Docking Simulations Database_Screening->Docking_Simulation Select Potential Targets Prioritization Prioritize Targets based on Binding Energy & Biological Relevance Docking_Simulation->Prioritization Calculate Binding Affinities Experimental_Validation Proceed to Wet Lab Validation Prioritization->Experimental_Validation Generate Hypothesis

Figure 1. A streamlined workflow for the initial in silico prediction of therapeutic targets.

Analog-Based Target Inference

A critical line of inquiry is the examination of structurally similar molecules with known biological activities. This "guilt-by-association" approach is a powerful tool in medicinal chemistry. The piperidine and pyridine moieties are present in a vast number of bioactive compounds.

Table 2: Potential Target Classes Based on Analog Activity

Target ClassRationale from Analog StudiesKey References
Nicotinic Acetylcholine Receptors (nAChRs) The isomeric 4-(piperidin-2-yl)pyridine is a key intermediate for nAChR modulators used in neurological disorder research.MySkinRecipes[2]
Sigma Receptors (σ1R and σ2R) Polyfunctionalized pyridines with a 1-benzylpiperidin-4-yl moiety exhibit high affinity for sigma receptors, suggesting potential for treating neuropathic pain.MDPI[3]
Cholinesterases (AChE/BuChE) The same analogs showing sigma receptor affinity also demonstrated potent inhibition of acetylcholinesterase (AChE).MDPI[3]
Monoamine Transporters (DAT/NET) The blockbuster drug methylphenidate, containing a piperidine ring, functions as a norepinephrine-dopamine reuptake inhibitor.Wikipedia[4]
Cholesterol 24-hydroxylase (CH24H) 3-Piperidinyl pyridine derivatives have been identified as potent and selective inhibitors of CH24H.ACS Publications[5]
P-glycoprotein (MDR1) Certain pyridine analogs can reverse multidrug resistance in cancer cells, a process often mediated by P-glycoprotein.PubMed[6]
Fungal Ergosterol Biosynthesis Piperidine-containing antimycotics like fenpropidin act as ergosterol biosynthesis inhibitors.PMC[7]

Part 2: Experimental Validation of High-Priority Targets

Based on the in silico and analog-driven hypotheses, we can now outline a systematic, multi-tiered approach to experimentally validate the interaction of this compound with these high-priority target classes.

Target Class: Neuronal Receptors and Transporters

Given the prevalence of the pyridine-piperidine scaffold in CNS-acting drugs, neuronal targets represent a logical starting point.

Rationale: The structural similarity to known nAChR modulators makes this a high-priority target class.[2]

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing specific nAChR subtypes (e.g., α4β2, α7).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with physiological salts).

  • Competition Binding: Incubate the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀).

Rationale: Analogs with the piperidin-4-yl moiety have demonstrated nanomolar affinity for σ1R.[3]

Experimental Protocol: Fluorescence-Based Binding Assay

  • Reagents: Utilize a commercially available kit containing a fluorescent ligand for the target sigma receptor subtype and membranes from cells overexpressing the receptor.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Assay Plate Preparation: Add the membrane preparation, fluorescent ligand, and test compound to a microplate.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Rationale: The structural relationship to methylphenidate suggests a potential interaction with dopamine (DAT) and norepinephrine (NET) transporters.[4]

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

  • Assay Initiation: Pre-incubate the cells with varying concentrations of this compound.

  • Radiolabeled Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake.

  • Uptake Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

G cluster_1 Neuronal Target Validation Binding_Assays Radioligand/Fluorescence Binding Assays (nAChR, Sigma Receptors) Uptake_Assays Neurotransmitter Uptake Assays (DAT, NET, SERT) Binding_Assays->Uptake_Assays Determine Affinity Functional_Assays Electrophysiology or Calcium Imaging (Functional Agonism/Antagonism) Uptake_Assays->Functional_Assays Confirm Functional Effect Initial_Hypothesis Hypothesis: Compound targets neuronal proteins Initial_Hypothesis->Binding_Assays

Figure 2. Tiered approach for validating neuronal targets of this compound.

Target Class: Enzymes

The pyridine-piperidine core can also effectively interact with enzymatic active sites.

Rationale: Known activity of analogs makes this an important class to investigate for potential applications in neurodegenerative diseases.[3]

Experimental Protocol: Ellman's Assay

  • Reagents: Prepare a phosphate buffer, Ellman's reagent (DTNB), the appropriate substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE), and the purified enzyme.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and varying concentrations of this compound.

  • Enzyme Addition: Add the enzyme to each well and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Absorbance Reading: Monitor the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC₅₀.

Rationale: The discovery of 3-piperidinyl pyridine derivatives as potent CH24H inhibitors strongly suggests this as a potential target.[5]

Experimental Protocol: Cell-Based or Recombinant Enzyme Assay

  • System Setup: Utilize either a cell line overexpressing CH24H or a purified recombinant CH24H enzyme preparation.

  • Substrate: The natural substrate is cholesterol. A common method involves using radiolabeled cholesterol (e.g., [¹⁴C]cholesterol).

  • Incubation: Incubate the enzyme/cell preparation with the substrate and a range of concentrations of this compound.

  • Extraction and Separation: After the reaction, extract the sterols and separate the substrate (cholesterol) from the product (24-hydroxycholesterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of product formed, for instance, by scintillation counting of the product spot on the TLC plate.

  • Data Analysis: Determine the IC₅₀ of the compound for CH24H inhibition.

Part 3: Secondary Validation and Cellular Activity

Positive hits from the primary biochemical and binding assays must be followed by validation in a cellular context to assess membrane permeability, off-target effects, and functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregates: Centrifuge to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the amount of the soluble target protein remaining in the supernatant by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Phenotypic Screening

Depending on the confirmed primary target, specific phenotypic assays should be employed.

  • For nAChR or Sigma Receptor Hits: Assess effects on neurite outgrowth in PC12 cells or SH-SY5Y cells.

  • For DAT/NET Hits: Measure changes in extracellular dopamine or norepinephrine levels in primary neuronal cultures using microdialysis or ELISA.

  • For CH24H Hits: Quantify the levels of 24-hydroxycholesterol in the media of cultured astrocytes or neurons treated with the compound.

  • For Antifungal Potential: Determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal strains, such as Candida albicans and Aspergillus fumigatus.[7]

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted strategy for the systematic evaluation of this compound as a potential therapeutic agent. The journey from a structurally interesting molecule to a validated lead compound is a meticulous process of hypothesis generation, rigorous experimental testing, and data-driven decision-making. By leveraging knowledge from structurally similar compounds, we have identified several high-probability target classes, including neuronal receptors, transporters, and key metabolic enzymes. The successful validation of any of these targets will open exciting new avenues for drug development in areas of significant unmet medical need, such as neurodegenerative diseases, neuropathic pain, and infectious diseases.

References

  • Title: 2-(Piperidin-4-yl)pyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolines as Antimycotics Source: Archiv der Pharmazie, published by Wiley-VCH GmbH URL: [Link]

  • Title: Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts Source: Cancer Research, American Association for Cancer Research URL: [Link]

  • Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors Source: Molecules, MDPI URL: [Link]

  • Title: 4-(Piperidin-2-yl)pyridine Source: MySkinRecipes URL: [Link]

  • Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

  • Title: Methylphenidate Source: Wikipedia URL: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemist's Compass for 2-(Piperidin-4-yl)pyridine Hydrochloride

Welcome to a comprehensive guide on the safe handling of this compound, a key building block in modern drug discovery and development. As a bifunctional molecule, its unique chemical architecture makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active agents. However, its reactivity and structural alerts, characteristic of pyridine and piperidine derivatives, necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of standard safety data sheet (SDS) information. Instead, it offers an in-depth exploration of the "why" behind each precaution, grounding every recommendation in the fundamental principles of chemical reactivity and toxicology. Our objective is to empower you with the knowledge to not only handle this compound safely but to cultivate a proactive safety culture within your laboratory.

I. The Molecular Profile: Understanding Inherent Risks

This compound is a solid, hygroscopic compound.[1][2] Its structure, combining a pyridine ring and a piperidine moiety, presents a dual-hazard profile that must be respected. The pyridine component is associated with potential organ toxicity and irritation, while the hydrochloride salt form can contribute to respiratory and dermal irritation.[3][4]

Hazard Identification and GHS Classification

While a specific, comprehensive toxicological profile for this compound is not extensively published, data from closely related pyridine and piperidine derivatives, as well as hydrochloride salts, allows for a well-informed hazard assessment.[5][6] The anticipated GHS classification, based on analogous compounds, is as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7][8]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [7][8]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [7][8]

The primary routes of exposure are inhalation of the dust, skin and eye contact, and ingestion. Chronic exposure to pyridine derivatives has been shown to potentially impact the liver, kidneys, and central nervous system.[3]

II. The Laboratory Environment: Engineering Controls and Personal Defense

The cornerstone of safe chemical handling lies in a multi-layered approach, beginning with robust engineering controls and culminating in the correct use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing and dissolution, must be conducted within a properly functioning and certified chemical fume hood.[9][10] This is critical to prevent the inhalation of fine dust particles and potential vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11] Storage areas should also be well-ventilated.[12]

Personal Protective Equipment (PPE): The Researcher's Shield

The selection of PPE is not a matter of convenience but a critical decision based on the known hazards of the material.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[5]Provides chemical resistance against pyridine derivatives. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[7]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing or dust generation.[7]Protects against airborne particles and splashes that can cause serious eye irritation.[13]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned.Protects against skin contact. Contaminated clothing should be removed immediately and laundered separately before reuse.[4]
Respiratory Protection Generally not required when working within a certified fume hood. If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]Prevents inhalation of the compound, which can cause respiratory irritation.[1]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_Removal Decontamination & Removal Start Enter Lab Inspect_Gloves Inspect Gloves Start->Inspect_Gloves Don_Coat Don Lab Coat Inspect_Gloves->Don_Coat Don_Goggles Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Work_in_Hood Work in Fume Hood Don_Gloves->Work_in_Hood Remove_Gloves Remove Gloves Work_in_Hood->Remove_Gloves Wash_Hands Wash Hands Remove_Gloves->Wash_Hands Remove_Goggles Remove Goggles Wash_Hands->Remove_Goggles Remove_Coat Remove Lab Coat Remove_Goggles->Remove_Coat Exit_Lab Exit Lab Remove_Coat->Exit_Lab

III. Standard Operating Procedures: A Blueprint for Safety

Adherence to well-defined protocols is paramount to minimizing risk. The following procedures should be incorporated into your laboratory's chemical hygiene plan.

Handling and Storage
  • Weighing and Transfer:

    • Designate a specific area within the fume hood for handling the solid.

    • Use anti-static weigh boats to prevent dispersal of the fine powder.

    • Handle the compound gently to avoid creating dust.[13]

    • Close the container immediately after use.[14]

  • Storage:

    • Store in a cool, dry, and well-ventilated area, away from sources of ignition.[11]

    • Keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic.[2]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][13]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Immediately change any contaminated clothing.[14]

IV. Emergency Response: Preparedness and Action

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][8]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Spill Response Protocol

This protocol is for minor spills (less than 1 gram) within a fume hood. For larger spills or spills outside of a containment area, evacuate the lab, restrict access, and contact your institution's emergency response team.[15][16]

  • Alert and Restrict: Alert others in the immediate area and restrict access.[16]

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section II.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.[5] Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste container according to your institution's hazardous waste disposal procedures.[17]

Spill_Response_Flowchart Spill Spill Occurs Assess Minor Spill (<1g) in Fume Hood? Spill->Assess Alert Alert Others & Restrict Area Assess->Alert Yes Evacuate Evacuate Area Assess->Evacuate No Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Cover with Inert Absorbent Don_PPE->Contain Collect Collect into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Call_Emergency Call Emergency Response Evacuate->Call_Emergency

V. Conclusion: A Commitment to a Culture of Safety

The safe handling of this compound is not merely a matter of following rules; it is an exercise in scientific diligence and responsibility. By understanding the inherent properties of this compound and adhering to the principles and protocols outlined in this guide, researchers can confidently and safely unlock its potential in the advancement of medicinal chemistry. Let this guide serve as a dynamic resource in your commitment to a safer laboratory environment for yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine.
  • CymitQuimica. (2023, July 6). Safety Data Sheet: Piperidin-4-one hydrochloride.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
  • J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.
  • North Industrial Chemicals. (2025, January 23). Learn How to Handle Small Hydrochloric Acid Spills Safely.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine hydrochloride.
  • AA Blocks. (2025, January 18). Safety Data Sheet: (R)-2-(Piperidin-2-yl)pyridine dihydrochloride.
  • Aldrich. (2021, June 19). Safety Data Sheet: Pyridine hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine hydrochloride.
  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine.
  • Angene Chemical. (2025, October 19). Safety Data Sheet: 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.

Sources

Methodological & Application

protocol for dissolving 2-(Piperidin-4-yl)pyridine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Reproducible In Vitro Assays:

Protocol for the Preparation of 2-(Piperidin-4-yl)pyridine Hydrochloride Solutions

Abstract

This document provides a comprehensive, field-tested protocol for the dissolution of this compound for use in a wide range of in vitro assays. The accuracy and reproducibility of experimental data are critically dependent on the correct preparation of test compounds. This guide moves beyond a simple list of steps to explain the scientific rationale behind solvent selection, stock solution preparation, and handling procedures. By integrating principles of chemical solubility, solution stability, and best practices for cell-based assays, this protocol is designed to ensure the integrity and validity of your research outcomes.

Introduction: The Critical First Step

2-(Piperidin-4-yl)pyridine is a heterocyclic building block utilized in the synthesis of various pharmacologically active compounds. As with any small molecule, its reliable performance in in vitro settings—be it cell-based assays, enzyme kinetics, or binding studies—begins with proper and complete dissolution. The hydrochloride salt form is commonly used to enhance aqueous solubility and stability. However, improper handling can lead to issues such as incomplete solubilization, precipitation, or degradation, all of which can compromise the accuracy and reproducibility of experimental results.

This guide provides a robust framework for preparing aqueous and organic stock solutions of this compound, ensuring consistent compound delivery and maximizing the integrity of your in vitro data.

Physicochemical Properties and Reagent Overview

A foundational understanding of the compound's properties is essential for its effective use.

  • Molecular Formula: C₁₀H₁₄N₂ · xHCl (where x is typically 1 or 2)

  • Molecular Weight (MW): The exact molecular weight is dependent on the salt form (monohydrochloride vs. dihydrochloride). It is imperative to use the specific molecular weight stated on the manufacturer's product label or Certificate of Analysis for all calculations.

    • Free Base (C₁₀H₁₄N₂): 162.23 g/mol [1]

    • Monohydrochloride (C₁₀H₁₄N₂ · HCl): ~198.69 g/mol

    • Dihydrochloride (C₁₀H₁₄N₂ · 2HCl): ~235.15 g/mol [2]

  • Appearance: Typically a white to off-white crystalline solid.

  • Hygroscopicity: Similar hydrochloride salts are known to be hygroscopic, meaning they can absorb moisture from the air[3]. It is crucial to handle the solid compound in a low-humidity environment and to keep the container tightly sealed.

Solvent Selection: A Strategic Choice

The choice of solvent is dictated by the desired stock concentration and the tolerance of the downstream in vitro system. As a hydrochloride salt, the compound is designed for enhanced aqueous solubility.

SolventPrimary UseRationale & Key Considerations
Sterile, Deionized Water Direct use, working solutionsThe hydrochloride salt form enhances solubility in aqueous media. Ideal for direct preparation of working solutions to avoid solvent-induced artifacts in sensitive assays. Solubility can be pH-dependent.
Phosphate-Buffered Saline (PBS) Isotonic working solutions for cell assaysProvides a physiologically relevant pH and ionic strength, making it an excellent choice for final dilutions into cell-based experiments. Based on data for similar compounds, solubility is expected to be high (e.g., >10 mg/mL for 4-Piperidone HCl)[4].
Dimethyl Sulfoxide (DMSO) High-concentration stock solutionsAn excellent polar aprotic solvent for creating highly concentrated primary stocks (e.g., 10-100 mM), which can be stored frozen and diluted as needed. This conserves the compound and minimizes weighing errors[5]. Note: The final concentration of DMSO in assays should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
Ethanol (EtOH) Alternative for stock solutionsA polar protic solvent that can also be used for stock solutions. It is generally more volatile and may be more cytotoxic to cells than DMSO at equivalent concentrations.

Experimental Workflow and Protocols

The following workflow diagram illustrates the process from receiving the solid compound to its application in an assay.

DissolutionWorkflow cluster_prep Part A: Preparation & Handling cluster_stock Part B: Stock Solution Preparation cluster_working Part C: Working Solution Preparation Compound Receive Solid Compound Equilibrate Equilibrate to Room Temp. (especially if hygroscopic) Compound->Equilibrate Weigh Weigh Accurately (Analytical Balance) Equilibrate->Weigh Solvent_Choice Choose Solvent Weigh->Solvent_Choice DMSO_Path Add DMSO for High-Concentration Stock Solvent_Choice->DMSO_Path Organic Aqueous_Path Add Water/PBS for Direct Use Stock Solvent_Choice->Aqueous_Path Aqueous Dissolve Add Solvent to Solid, Vortex/Sonicate Gently DMSO_Path->Dissolve Aqueous_Path->Dissolve QC1 Fully Dissolved? Dissolve->QC1 QC1->Dissolve No, continue aid Store Aliquot and Store (-20°C or -80°C) QC1->Store Yes Thaw Thaw Stock Aliquot Store->Thaw Dilute Calculate & Perform Serial Dilution (M1V1=M2V2) Thaw->Dilute Final_Dilution Spike into Final Assay Medium Dilute->Final_Dilution QC2 Clear Solution? Final_Dilution->QC2 Assay Ready for In Vitro Assay QC2->Assay Yes

Caption: Workflow for dissolving this compound.

Protocol A: Preparing a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This is the recommended procedure for conserving material and ensuring consistency across multiple experiments.

Materials:

  • This compound

  • Anhydrous or molecular sieve-dried DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Volumetric flasks (optional, for high precision)

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator water bath

Procedure:

  • Pre-Weighing: If the container has been stored refrigerated or frozen, allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Calculation: Determine the mass of compound needed. Use the formula: Mass (mg) = Desired Molarity (mM) × Final Volume (mL) × MW ( g/mol ) Example (assuming MW = 235.15 g/mol for a 50 mM stock in 1 mL): Mass (mg) = 50 mM × 1 mL × 0.23515 mg/mmol = 11.76 mg

  • Weighing: Carefully weigh the calculated mass of the solid into a sterile tube or vial. For accuracy, it is often easier to weigh a mass close to the target (e.g., 12.1 mg) and then adjust the solvent volume accordingly. Adjusted Volume (mL) = Actual Mass (mg) / (Desired Molarity (mM) × MW ( g/mol ))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid.

  • Agitation: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Quality Control (Self-Validation): Visually inspect the solution against a bright light. It should be clear and free of any visible particulates. If solids remain:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, sonicate the solution in a water bath for 5-10 minutes. This uses ultrasonic waves to break up aggregates.

    • Vortex again after treatment. Repeat if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store tightly sealed at -20°C or -80°C for long-term stability. This practice minimizes damaging freeze-thaw cycles. Label clearly with compound name, concentration, solvent, and date.

Protocol B: Preparing an Aqueous Working Solution

This protocol is for diluting the high-concentration stock into your final assay medium (e.g., cell culture medium, buffer).

Procedure:

  • Thawing: Retrieve one aliquot of the frozen DMSO stock solution. Thaw completely at room temperature and vortex gently to ensure homogeneity, as some compounds can precipitate during freezing.

  • Calculation: Use the dilution formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed.

    • M₁ = Concentration of stock solution (e.g., 50 mM)

    • V₁ = Volume of stock solution to add (the unknown)

    • M₂ = Final desired concentration in the assay (e.g., 10 µM)

    • V₂ = Final volume of the working solution (e.g., 2 mL) Example: V₁ = (10 µM × 2 mL) / 50,000 µM = 0.0004 mL = 0.4 µL

  • Intermediate Dilution (Recommended): Pipetting very small volumes (<1 µL) is often inaccurate. It is best practice to perform an intermediate dilution. For example, dilute the 50 mM stock 1:100 in assay buffer to create a 500 µM intermediate stock. Then, use this intermediate stock for the final dilution.

  • Final Dilution: Add the calculated volume of the stock solution to the final assay medium. Crucially, always add the concentrated stock to the larger volume of assay medium while vortexing or mixing. This rapid dispersion helps prevent the compound from precipitating out of solution (a phenomenon known as "solvent shock").

  • Final Solvent Check: Verify that the final concentration of DMSO is below the tolerance level for your assay (e.g., for 0.4 µL in 2 mL, the final DMSO concentration is 0.02%, which is well-tolerated by most cell lines).

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Solid will not dissolve in DMSO Insufficient agitation; compound is at its solubility limit.Continue vortexing; apply gentle heat (37°C) or sonication as described in Protocol A. If it still fails to dissolve, a lower stock concentration may be necessary.
Precipitate forms in assay medium "Solvent shock"; pH or salt concentration of the medium reduces solubility.Ensure the final DMSO concentration is low (<0.5%). Perform serial dilutions in the assay medium itself. Ensure the medium is at the correct temperature (e.g., 37°C) before adding the compound.
Inconsistent assay results Incomplete initial dissolution; precipitation during storage; multiple freeze-thaws.Always perform a visual QC check before use. Aliquot stocks to ensure single-use and avoid repeated temperature cycles. Prepare fresh working solutions for each experiment.
Compound appears clumpy/wet Absorption of moisture due to hygroscopic nature.Store solid tightly sealed with a desiccant. Allow the container to warm to room temperature before opening to prevent condensation[3].

Conclusion

The successful dissolution of this compound is a foundational requirement for generating reliable and reproducible in vitro data. By understanding the compound's physicochemical properties and adhering to the detailed protocols and best practices outlined in this application note, researchers can mitigate common sources of error. Employing systematic procedures for preparing and storing stock solutions, alongside careful dilution techniques, will ensure consistent compound delivery and enhance the overall quality and integrity of your scientific investigations.

References

  • ChemBK. N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride Product Page. [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- Compound Summary. [Link]

  • PubChem. 2-(Piperidin-4-yl)pyridine Compound Summary. [Link]

  • F.I.P. Guidelines for Dissolution Testing of Solid Oral Products. Die Pharmazie - An International Journal of Pharmaceutical Sciences. [Link]

  • Helda - University of Helsinki. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • Journal of Applied Pharmaceutical Science. Development and validation of dissolution procedures. [Link]

  • International Journal of Research in Pharmaceutical Sciences. Development and validation of dissolution test method for determination of cyclobenzaprine hydrochloride from its formulation using HPLC. [Link]

  • Bio-Techne. PPTN hydrochloride Product Page. [Link]

  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

  • Chemspace. 2-(piperidin-1-yl)pyridine-4-carboxylic acid. [Link]

  • Bitesize Bio. How to Make Accurate Stock Solutions. [Link]

Sources

Application Notes & Protocols for the Administration of 2-(Piperidin-4-yl)pyridine Hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation and administration of 2-(Piperidin-4-yl)pyridine hydrochloride in common laboratory animal models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The protocols herein are synthesized from established veterinary guidelines and best practices in animal care and use, emphasizing scientific integrity, ethical considerations, and experimental reproducibility. The guide covers critical aspects from vehicle selection and dose formulation to detailed, step-by-step procedures for various routes of administration, along with essential post-administration monitoring.

Compound Profile: this compound

1.1. Chemical and Physical Properties 2-(Piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring.[1] It is typically supplied as a dihydrochloride salt (C₁₀H₁₆Cl₂N₂), which enhances its stability and solubility in aqueous solutions.[2]

  • Molecular Formula (dihydrochloride): C₁₀H₁₆Cl₂N₂[2]

  • Molecular Weight (dihydrochloride): 235.15 g/mol [2]

  • Appearance: White to off-white solid.[2]

  • Storage: Should be stored at room temperature in a dry, inert atmosphere.[3][4]

1.2. Mechanism of Action and Therapeutic Potential The 2-(piperidin-4-yl)pyridine scaffold is a key pharmacophore found in a diverse range of biologically active molecules. Its derivatives have been investigated for numerous therapeutic applications, including:

  • Antifungal Agents: Certain derivatives inhibit ergosterol biosynthesis, a critical pathway for fungal cell membranes.[5][6]

  • CNS Disorders: The piperidine moiety is common in neuroactive compounds. For instance, methylphenidate, which contains a piperidine ring, acts as a norepinephrine-dopamine reuptake inhibitor for the treatment of ADHD.[7]

  • Enzyme Inhibition: Specific derivatives have been designed as potent and selective inhibitors for targets like cholesterol 24-hydroxylase (CH24H) and Poly (ADP-ribose) polymerase (PARP).[8][9]

  • Cardiovascular Conditions: Some analogues have been explored as novel antihypertensive agents by acting as T-type Ca²⁺ channel blockers.[10]

Given this broad activity, protocols for administering the parent compound, this compound, must be robust and adaptable for various preclinical research contexts.

1.3. Safety and Handling According to the Globally Harmonized System (GHS) classification, 2-(Piperidin-4-yl)pyridine is considered harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn during handling and preparation.

Pre-Administration Planning and Ethical Considerations

Successful and ethical animal studies begin with meticulous planning. All procedures must be detailed in a protocol and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[11][12][13]

2.1. Animal Model Selection Mice and rats are the most common species for initial preclinical studies. The choice of species, strain, sex, and age should be scientifically justified based on the research question and known metabolic profiles.

2.2. Dose Calculation Doses are typically expressed in milligrams of the active compound per kilogram of body weight (mg/kg). It is critical to accurately weigh each animal before administration to ensure precise dosing. The final concentration of the dosing solution (in mg/mL) should be calculated to deliver the required dose within the recommended administration volume for the chosen route and species.

Pre_Administration_Workflow start Study Objective Defined iacuc IACUC Protocol Submission & Approval start->iacuc model Select Animal Model (Species, Strain, Sex, Age) iacuc->model dose_calc Determine Dose Range (mg/kg) model->dose_calc route Select Route of Administration (RoA) dose_calc->route formulate Formulate Dosing Solution (Vehicle & Concentration) route->formulate qc Quality Control Check (pH, Solubility, Sterility) formulate->qc proceed Proceed to Animal Administration qc->proceed

Caption: Pre-administration decision workflow.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the compound's solubility, stability, and bioavailability while minimizing irritation and toxicity.

3.1. Recommended Vehicle As a hydrochloride salt, this compound is expected to be soluble in aqueous solutions.

  • Primary Recommendation: Sterile 0.9% Sodium Chloride (Saline) or Sterile Water for Injection.

  • Rationale: These vehicles are isotonic, biocompatible, and minimize the risk of injection site reactions. The pH of the final formulation should be checked and adjusted to a physiological range (typically pH 6.5-7.5) if necessary to prevent irritation.

3.2. Preparation Protocol

  • Calculate: Determine the total volume and mass of the compound needed for the study cohort.

  • Weigh: Using an analytical balance, accurately weigh the required amount of this compound in a sterile container.

  • Dissolve: Add the sterile vehicle (e.g., 0.9% saline) to the compound. Vortex or sonicate gently until the compound is fully dissolved. A brief, gentle warming may aid dissolution but should be tested for impact on compound stability.

  • Filter: For parenteral routes (IV, IP, SC), the final solution must be sterilized by passing it through a 0.22 µm syringe filter into a new sterile vial. This removes any potential microbial contamination.

  • Label & Store: Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions. Store as appropriate (e.g., at 2-8°C) until use. Prepared solutions should be used promptly.

Routes of Administration: Protocols and Rationale

The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure) and the study's objective. Always use the smallest gauge needle appropriate for the animal and substance to minimize pain and tissue trauma.[13]

Oral Gavage (PO)
  • Rationale: Ensures accurate dose delivery to the gastrointestinal tract, bypassing taste aversion. Suitable for assessing oral bioavailability.

  • Protocol (Mouse/Rat):

    • Select a flexible, ball-tipped gavage needle of the appropriate size.

    • Properly restrain the animal to prevent movement.

    • Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Do not force the tube.

    • Gently pass the needle along the side of the mouth, over the tongue, and into the esophagus. The animal should swallow the tube. If resistance is met or the animal shows respiratory distress, the needle is likely in the trachea and must be withdrawn immediately.

    • Administer the substance smoothly and withdraw the needle.

    • Monitor the animal for a few minutes post-administration.

Intraperitoneal Injection (IP)
  • Rationale: Allows for rapid absorption into the systemic circulation. It is a common route for rodents when IV access is difficult.

  • Protocol (Mouse/Rat):

    • Securely restrain the animal with its head tilted downwards to move abdominal organs away from the injection site.

    • Locate the injection site in one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Insert the needle at a shallow angle (10-20 degrees) through the skin and then the abdominal wall.

    • Gently aspirate with the syringe.[11] If blood (vessel puncture) or a yellowish fluid (bladder/intestine puncture) appears, discard the syringe and re-attempt at a different site with fresh material.

    • If aspiration is clear, inject the substance.

    • Alternate between the left and right lower quadrants for repeated dosing.[13]

Subcutaneous Injection (SC)
  • Rationale: Provides slower, more sustained absorption compared to IP or IV routes. Suitable for less soluble compounds or when prolonged exposure is desired.

  • Protocol (Mouse/Rat):

    • Grasp the loose skin over the back, typically between the shoulder blades, to form a "tent".[14]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

    • Aspirate gently to ensure a vessel has not been punctured.

    • Inject the substance. A small bleb or lump will form under the skin.

    • Withdraw the needle and apply gentle pressure to the site to prevent leakage.

Intravenous Injection (IV) - Lateral Tail Vein
  • Rationale: Bypasses absorption barriers entirely, providing immediate and complete bioavailability. It is the most precise route for controlling circulating drug concentrations.

  • Protocol (Mouse/Rat):

    • Warm the animal's tail using a heat lamp or warm water bath (40-45°C) to dilate the lateral tail veins.[14]

    • Place the animal in a suitable restraint device that allows access to the tail.

    • Disinfect the tail with an alcohol wipe.

    • Using a small gauge needle (e.g., 27-30G), insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Successful entry is often indicated by a small flash of blood in the needle hub.

    • Inject the substance slowly. If significant resistance is felt or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to achieve hemostasis.

Parenteral_Injection_Workflow start Prepare Syringe & Dosing Solution restrain Properly Restrain Animal start->restrain site_prep Identify & Prepare Injection Site restrain->site_prep insert Insert Needle (Bevel Up) site_prep->insert aspirate Aspirate Gently insert->aspirate inject Inject Substance Smoothly aspirate->inject Clear reposition Withdraw & Reposition aspirate->reposition Blood/Fluid withdraw Withdraw Needle inject->withdraw pressure Apply Gentle Pressure withdraw->pressure monitor Monitor Animal pressure->monitor reposition->site_prep

Caption: General workflow for parenteral injections.

Dosage and Volume Guidelines

Adherence to recommended volume limits is crucial to avoid pain, tissue damage, and adverse physiological effects.[13] The following table summarizes common guidelines for adult rodents.

SpeciesRouteIdeal Volume (mL/kg)Maximum Volume (mL/kg)Recommended Needle Gauge
Mouse PO (Gavage)5 - 101020-22g (flexible)
(~20-30g)IP102025-27g
SC5 - 101025-27g
IV (Bolus)1 - 5527-30g
Rat PO (Gavage)5 - 102016-18g (flexible)
(~250-400g)IP5 - 101023-25g
SC51023-25g
IV (Bolus)1 - 5523-25g

Table compiled from multiple sources.[12][13][15]

Post-Administration Monitoring and Care

Following administration, animals must be closely monitored for adverse reactions and signs of distress.

  • Immediate Monitoring (First 30 minutes): Observe for acute toxic signs such as seizures, respiratory distress, lethargy, or anaphylactic reactions.

  • Short-Term Monitoring (2-4 hours): Check for changes in posture, activity, and grooming. Monitor the injection site for signs of irritation, swelling, or necrosis.

  • Daily Monitoring: Perform daily health checks, including body weight measurements, and assess food and water intake. Any animal showing severe or persistent signs of pain or distress should be reported to veterinary staff immediately.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The route of administration will heavily influence the PK profile.

  • Absorption: IV administration provides immediate systemic exposure (Tmax ≈ 0). IP and IM routes typically result in rapid absorption, with peak plasma concentrations (Cmax) often observed within 30 minutes.[8][16] SC and PO routes generally lead to slower absorption and a delayed Tmax.

  • Elimination: The half-life (t½) of related piperidine-pyridine compounds in rodents has been reported in the range of 1 to 4 hours.[8][16]

  • Study Design: When designing PK or PD studies, blood sampling or behavioral testing time points should be selected to capture the absorption, distribution, and elimination phases adequately. For a compound with an expected rapid absorption and short half-life, early and frequent sampling (e.g., 5, 15, 30, 60, 120, 240 minutes) is recommended.

References

  • IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.).
  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (2021, September 8).
  • 2-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE Product Description. (n.d.). ChemicalBook.
  • Dosing Techniques and Limits - Animal Care and Use. (2016, October 12).
  • Guidelines for the administration of substances to rodents. (n.d.). NTNU.
  • Administration of Substances Guideline - University of Toledo. (2021, June 16).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020, October 16). PMC.
  • 2-(Piperidin-4-yl)pyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride. (n.d.). ChemicalBook.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024, January 17). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022, February 15). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. (n.d.).
  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (n.d.). Bioscientia Medicina.
  • Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. (2012). Chemical and Pharmaceutical Bulletin. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020, October 27). ResearchGate.
  • This compound. (n.d.). CHIRALEN.
  • Methylphenidate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related substances for 2-(Piperidin-4-yl)pyridine hydrochloride. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and meets the standards outlined in the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7] The developed isocratic method provides excellent separation of the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities, demonstrating specificity, linearity, accuracy, and precision. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

This compound is a heterocyclic compound featuring both a pyridine and a piperidine ring.[8][9] Such structures are common scaffolds in medicinal chemistry and are integral to the development of various therapeutic agents. Ensuring the purity and stability of this and similar active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. A reliable and validated analytical method is therefore essential for quality control and regulatory compliance.

This application note addresses the need for a specific and stability-indicating HPLC method for this compound. The inherent polarity of this basic compound presents a challenge for retention and peak shape in traditional reversed-phase chromatography. The method described herein overcomes these challenges through careful selection of the stationary phase, mobile phase composition, and pH to achieve optimal separation and peak symmetry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValueSource
Chemical Structure Chemical Structure of 2-(Piperidin-4-yl)pyridinePubChem CID: 10374750[8]
Molecular Formula C₁₀H₁₄N₂ · HCl-
Molecular Weight 198.70 g/mol (hydrochloride salt)-
pKa (predicted) ~9.5 (piperidine nitrogen), ~5.5 (pyridine nitrogen)Estimated based on similar structures
UV max ~262 nmEstimated based on pyridine chromophore[10][11][12]
Solubility Soluble in water and polar organic solventsGeneral knowledge of hydrochloride salts

The presence of two basic nitrogen atoms dictates that the mobile phase pH will be a critical parameter influencing the ionization state and, consequently, the retention of the analyte. The pyridine ring provides a chromophore suitable for UV detection.

HPLC Method Development and Rationale

The primary objective was to develop a method capable of separating the main peak from any potential impurities and degradation products.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary HPLC system with UV detector.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides the necessary hydrophobicity for retention.[13]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v)The acidic pH ensures that both nitrogen atoms are protonated, leading to consistent retention and improved peak shape. The buffer concentration is kept low to be compatible with potential future MS applications.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 262 nmCorresponds to the UV maximum of the pyridine chromophore, maximizing sensitivity.[10][11][12]
Injection Volume 10 µLA suitable volume for achieving good peak shape and sensitivity.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Sample and Mobile Phase Preparation
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 20:80 (v/v) ratio. Degas before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 50 mL of mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 50 mL of mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[2][5][14][15][16]

Specificity and Stability-Indicating Properties

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[17][18] A sample of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours

The chromatograms of the stressed samples were compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products.

G cluster_0 Forced Degradation Workflow API 2-(Piperidin-4-yl)pyridine HCl Stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) API->Stress Degraded_Sample Degraded Sample Stress->Degraded_Sample HPLC HPLC Analysis Degraded_Sample->HPLC Resolution Peak Resolution Assessment HPLC->Resolution

Caption: Workflow for Forced Degradation Studies.

Linearity

The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

The system suitability parameters were evaluated under each varied condition.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the purity analysis of this compound.

Specificity

The forced degradation studies showed significant degradation of the API under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the main peak, with a resolution of >2.0, confirming the stability-indicating nature of the method.

Linearity

The method was found to be linear over the concentration range of 0.25 mg/mL to 0.75 mg/mL. The correlation coefficient (r²) was > 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy and Precision

The accuracy of the method was demonstrated by the high recovery values, which were within the acceptable range of 98.0% to 102.0%. The precision of the method was confirmed by the low RSD values (<2.0%) for both repeatability and intermediate precision.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD%) < 1.0%≤ 2.0%
Intermediate Precision (RSD%) < 1.5%≤ 2.0%
Robustness

The method proved to be robust, with no significant changes in system suitability parameters when minor variations were made to the chromatographic conditions. This indicates that the method is reliable for routine use in a quality control environment.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of the purity of this compound. The method is suitable for its intended purpose in quality control and stability studies. The established protocol provides a valuable tool for ensuring the quality of this important pharmaceutical intermediate.

G cluster_0 Method Validation Flow Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: HPLC Method Validation Process.

References

  • PubChem. 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

  • Chemchart. 4-(piperidin-4-yl)pyridine. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

  • ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl). [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]

  • ResearchGate. UV absorption spectrum of an aqueous solution of 2,3,4,5- tetrahydropyridine. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • PubMed. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Pharmaffiliates. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • ICH. Quality Guidelines. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for. [Link]

  • ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine. [Link]

Sources

Application Note: A Comprehensive NMR-Based Strategy for the Structural Elucidation of 2-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(piperidin-4-yl)pyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active agents. Unambiguous determination of its constitution, connectivity, and three-dimensional stereochemistry is a critical step in the development of new chemical entities. This application note presents an integrated, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed for the comprehensive structural elucidation of this important class of molecules. We move beyond a simple recitation of methods to provide a logical framework that leverages the causality behind experimental choices. This guide details field-proven protocols for sample preparation and the acquisition of a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY. The narrative focuses on a systematic approach to data interpretation, demonstrating how these experiments synergistically provide a self-validating system to solve complex structural challenges, from initial fragment identification to the final determination of relative stereochemistry and piperidine ring conformation.

Introduction: The Central Role of the 2-(Piperidin-4-yl)pyridine Scaffold

The fusion of a piperidine ring with a pyridine moiety at the 4-position creates a versatile and conformationally constrained scaffold that has proven highly effective in modulating the activity of a wide range of biological targets. The nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated, influencing solubility and receptor interactions, while the defined spatial relationship between the two rings is key to their pharmacological profiles.

Given this significance, the ability to precisely characterize novel derivatives is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular structure in solution.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a robust, step-by-step strategy to harness the full power of NMR for the structural verification of these vital compounds.

The Foundation: Sample Preparation and 1D NMR Analysis

The quality of any NMR dataset is fundamentally dependent on the quality of the sample. A meticulously prepared sample is the first step in a self-validating protocol, minimizing artifacts and ensuring high-resolution data.

Protocol 1: Optimized NMR Sample Preparation
  • Material & Glassware: Begin with a high-quality, clean, and dry 5 mm NMR tube.[3][4][5] Scratches or particulate matter can degrade spectral quality by interfering with the magnetic field homogeneity.[4]

  • Analyte Quantity: Weigh the appropriate amount of the purified 2-(piperidin-4-yl)pyridine derivative.

    • For ¹H NMR , 1-5 mg is typically sufficient.[3]

    • For ¹³C and 2D NMR , a more concentrated sample of 5-30 mg is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample to form a clear, homogeneous solution.[6]

    • Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic compounds. Its residual proton signal at δ 7.26 ppm serves as a convenient secondary reference.[3]

    • DMSO-d₆: Ideal for more polar compounds or those with exchangeable protons (e.g., N-H, O-H), which will appear as broader signals.

  • Dissolution & Transfer: Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4] Once fully dissolved, filter the solution through a pipette plugged with glass wool directly into the NMR tube to remove any microscopic particulate matter. This ensures a final sample height of 4-5 cm.[3]

  • Referencing: While the residual solvent peak is often used for referencing, for precise work, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

  • Final Steps: Cap the NMR tube securely, wipe the outside clean, and label it clearly before inserting it into the spectrometer.

1D NMR Spectra: The Initial Structural Blueprint

One-dimensional spectra provide the fundamental data points—chemical shifts, integrations, and coupling constants—that form the basis of the structural hypothesis.

  • ¹H NMR Spectroscopy: This is the starting point for analysis. The spectrum of a 2-(piperidin-4-yl)pyridine derivative is typically well-resolved into two distinct regions.

    • Aromatic Region (Pyridine): Protons on the pyridine ring resonate at high chemical shifts (downfield, δ ~7.0–8.7 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[8][9] The proton at the C6 position (α to the nitrogen) is typically the most downfield.

    • Aliphatic Region (Piperidine): Protons on the saturated piperidine ring appear at lower chemical shifts (upfield, δ ~1.5–3.5 ppm). Protons on carbons adjacent to the nitrogen (C2', C6') are shifted further downfield than the others.

    • J-Coupling: Scalar coupling patterns reveal through-bond connectivity. In the pyridine ring, characteristic ortho (~4-6 Hz), meta (~1-3 Hz), and para (~0-1 Hz) couplings are observed.[8] In the piperidine ring, geminal (~12-15 Hz) and vicinal (~2-13 Hz) couplings provide information about connectivity and conformation.

  • ¹³C NMR Spectroscopy: This spectrum reveals the carbon backbone of the molecule.

    • Chemical Shifts: Pyridine carbons are found between δ ~120–160 ppm, while the piperidine carbons resonate in the aliphatic region (δ ~25–60 ppm).[10] The carbon directly attached to the pyridine ring (C4') will be a key signal.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for determining the multiplicity of each carbon signal, differentiating between CH₃, CH₂, CH, and quaternary carbons.

Assembling the Puzzle: 2D Correlation NMR

While 1D NMR provides the pieces, 2D NMR shows how they connect.[11][12][13] These experiments resolve signal overlap and unambiguously establish the molecular framework.

Protocol 2: Standard 2D NMR Experiment Acquisition

The following suite of experiments should be acquired using standard pulse programs available on modern NMR spectrometers. The exact parameters (e.g., acquisition times, number of scans) should be adjusted to achieve adequate resolution and signal-to-noise for the given sample concentration.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to (¹JCH).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds (²JCH, ³JCH), revealing long-range connectivity.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close to each other in space (< 5Å), irrespective of bonding.

A Systematic Workflow for Structural Assembly

The power of these experiments lies in their combined interpretation. The following workflow provides a logical path to piece together the molecular structure.

  • Identify Spin Systems with COSY: Trace the correlations in the COSY spectrum to connect all coupled protons. This will clearly delineate the entire proton network of the piperidine ring and the distinct proton network on the substituted pyridine ring.

  • Assign Carbons with HSQC: Use the HSQC spectrum to transfer the proton assignments from Step 1 directly to their attached carbons. This provides unambiguous assignments for all protonated carbon atoms.

  • Connect the Fragments with HMBC: This is the crucial experiment for connecting the pyridine and piperidine moieties. Look for a long-range correlation from the proton at C4 of the piperidine ring to C2 of the pyridine ring. The HMBC will also be essential for assigning any non-protonated (quaternary) carbons by observing correlations from nearby protons.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_assembly Structural Assembly H1_NMR ¹H NMR (Shifts, Couplings) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Attachments) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR / DEPT (Carbon Shifts & Types) C13_NMR->HSQC C13_NMR->HMBC SpinSystems Define Pyridine & Piperidine Spin Systems COSY->SpinSystems AssignCarbons Assign Protonated Carbons HSQC->AssignCarbons ConnectFragments Connect Fragments & Assign Quaternary Carbons HMBC->ConnectFragments SpinSystems->AssignCarbons AssignCarbons->ConnectFragments FinalStructure Complete 2D Structure ConnectFragments->FinalStructure

Figure 1: Workflow for establishing the 2D chemical structure using correlation NMR.

Defining 3D Space: Stereochemistry and Conformation

With the 2D structure established, the final step is to define the molecule's three-dimensional arrangement using J-coupling constants and the Nuclear Overhauser Effect (NOE).

Conformational Analysis of the Piperidine Ring

The piperidine ring generally exists in a stable chair conformation to minimize steric strain.[14][15][16] The orientation of substituents (axial vs. equatorial) can be determined by analyzing the ³JHH (vicinal) coupling constants.

  • Key Principle: The Karplus relationship dictates that the magnitude of ³JHH depends on the dihedral angle between the coupled protons.

  • Practical Application: A large coupling constant (³JHH ≈ 10–13 Hz ) is indicative of a trans-diaxial relationship between two protons. A small coupling constant (³JHH ≈ 2–5 Hz ) suggests an axial-equatorial or equatorial-equatorial relationship. By carefully measuring these couplings for the protons on the piperidine ring, the preferred chair conformation and the orientation of all substituents can be deduced.[17]

NOESY: Elucidating Relative Stereochemistry

The NOESY experiment is the definitive tool for confirming through-space proximity.[18][19] It provides correlations between protons that are physically close, allowing for the determination of relative stereochemistry.

  • Intra-ring Correlations: Observe NOEs between protons within the piperidine ring. For example, a strong NOE between protons at C2' and C6' (in a 1,3-diaxial relationship) would provide powerful evidence for their cis relationship.

  • Inter-fragment Correlations: NOEs between protons on the piperidine ring and protons on the pyridine ring can confirm the rotational preference around the C4-C2 bond and validate the overall molecular topology.

G cluster_data Conformational & Stereochemical Data cluster_analysis 3D Structural Analysis J_Coupling ¹H NMR (³JHH Coupling Constants) Conformation Determine Piperidine Chair Conformation (Axial/Equatorial) J_Coupling->Conformation NOESY NOESY Spectrum (Through-Space Correlations) Stereochem Define Relative Stereochemistry NOESY->Stereochem Conformation->Stereochem Final3D Complete 3D Structure Stereochem->Final3D

Figure 2: Logic for determining conformation and stereochemistry from NMR data.

Data Summary and Conclusion

The following tables summarize the key NMR data used in the structural elucidation of a generic 2-(piperidin-4-yl)pyridine core. Actual values will vary depending on substitution.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges

NucleusPositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)
PyridineH-68.5 - 8.7148 - 152
H-37.2 - 7.5120 - 124
H-47.6 - 7.9135 - 138
H-57.1 - 7.4122 - 125
C-2-158 - 162
PiperidineH-2', H-6'3.0 - 3.4 (eq), 2.6 - 2.9 (ax)45 - 50
H-3', H-5'1.7 - 2.0 (eq), 1.5 - 1.8 (ax)30 - 35
H-4'2.5 - 2.840 - 45

Table 2: Key Correlations for Structural Confirmation

ExperimentCorrelation TypeFromToStructural Information
HMBC ³JCHPiperidine H-4'Pyridine C-2Confirms the core connectivity between the two rings.
¹H NMR ³JHH(ax,ax)Piperidine HaxPiperidine HaxLarge coupling (~10-13 Hz) confirms diaxial relationship and chair conformation.
NOESY Through-SpacePiperidine H-2'axPiperidine H-4'axConfirms spatial proximity, supporting conformational assignment.
NOESY Through-SpacePiperidine H-3'eq/H-5'eqPyridine H-3Confirms relative orientation of the two rings.

By systematically applying this integrated NMR workflow, researchers can move from a newly synthesized compound to a fully characterized structure with a high degree of confidence. Each experiment builds upon the last, creating a robust, self-validating dataset that is essential for advancing drug discovery programs and protecting intellectual property.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.
  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2012). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Chemical Communications, 48(52), 6544-6546. DOI:10.1039/C2CC32144K.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Wolska, N., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 15(9), 1074. DOI: 10.3390/ph15091074. Retrieved from [Link]

  • Manimekalai, A., et al. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Farley, K. A., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications. The Royal Society of Chemistry.
  • Fernández-Mato, F., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(15), 3343. DOI: 10.3390/molecules25153343. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie.
  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. Retrieved from [Link]

  • Katritzky, A. R., & Łagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences Serie des Sciences Chimiques, 10(1), 43-46.

Sources

Application Notes and Protocols for the Cellular Investigation of 2-(Piperidin-4-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of 2-(Piperidin-4-yl)pyridine hydrochloride

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structural motif in neuropharmacology, frequently associated with potent and selective ligands for various central nervous system (CNS) targets. This application note provides a comprehensive guide for researchers utilizing this compound in cell-based assays. The primary focus of this document is to equip drug development professionals and academic scientists with the foundational knowledge and detailed protocols necessary to investigate the compound's activity as a potential antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in nicotine addiction and various neurological disorders.[1][2] Additionally, we will explore methodologies to assess its potential modulatory effects on GABAA receptors, reflecting the versatility of the piperidine-pyridine core structure.[3][4]

This guide emphasizes the rationale behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible cell-based assay results.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₀H₁₄N₂ · xHCl[5]
Molecular Weight 162.23 g/mol (free base)[5]
Appearance Solid
Storage Store at room temperature, keep dry and cool.

Note on Solubility and Stability: While specific solubility data in various buffers is not extensively published, the hydrochloride salt form suggests good solubility in aqueous solutions such as water, PBS, and cell culture media. However, it is imperative to experimentally determine the solubility limit in your specific assay buffer to avoid precipitation. For long-term storage, it is recommended to prepare concentrated stock solutions in a suitable solvent like sterile water or DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of the compound in cell culture media over the course of an experiment should be considered, especially for longer incubation periods.[6]

Preparation of Stock Solutions

Causality behind the choice of solvent: DMSO is a common solvent for organic molecules due to its high solvating power. However, for hydrochloride salts, sterile water is often a suitable alternative and can be less cytotoxic at higher concentrations. The choice of solvent should be validated for compatibility with the cell lines and assay technologies being used.

  • Primary Stock Solution (10 mM):

    • Accurately weigh a known amount of this compound.

    • Calculate the required volume of solvent (e.g., sterile water or DMSO) to achieve a 10 mM concentration.

    • Add the solvent to the compound and vortex thoroughly until fully dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store in single-use aliquots at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your dose-response experiments. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay wells is consistent across all conditions and does not exceed a cytotoxic level (typically ≤ 0.5%).

Investigating the Primary Hypothesis: α4β2 nAChR Antagonism

The α4β2 nAChR is a ligand-gated ion channel that plays a critical role in the brain's reward pathways and is implicated in nicotine addiction.[1][7] Antagonists of this receptor are of significant therapeutic interest. The following protocols are designed to determine if this compound acts as an antagonist at this receptor.

Signaling Pathway Overview

nAChR_Antagonism ACh Acetylcholine (ACh) or Nicotine (Agonist) nAChR nAChR ACh->nAChR Binds & Activates Compound 2-(Piperidin-4-yl)pyridine hydrochloride (Antagonist) Compound->nAChR Binds & Blocks Ion_Influx Na+/Ca2+ Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Cellular Response (e.g., Neurotransmitter Release) Depolarization->Downstream nAChR->Ion_Influx Channel Opening

Figure 1. Simplified signaling pathway of α4β2 nAChR activation and its inhibition by an antagonist.

Experimental Workflow: Functional Antagonism Assessment

Antagonist_Workflow start Start cell_prep Prepare cells expressing α4β2 nAChR start->cell_prep dye_loading Load cells with a calcium-sensitive or membrane potential dye cell_prep->dye_loading compound_incubation Incubate cells with various concentrations of 2-(Piperidin-4-yl)pyridine HCl dye_loading->compound_incubation agonist_stimulation Stimulate with an α4β2 nAChR agonist (e.g., Nicotine) compound_incubation->agonist_stimulation readout Measure fluorescence change (Calcium flux or Membrane potential) agonist_stimulation->readout analysis Analyze data and determine IC50 value readout->analysis end End analysis->end

Figure 2. A typical workflow for assessing the antagonist activity of a compound at the α4β2 nAChR.

Protocol 1: Calcium Flux Assay for α4β2 nAChR Antagonism

This assay measures changes in intracellular calcium levels upon receptor activation. As α4β2 nAChRs are permeable to Ca²⁺, their activation by an agonist leads to a measurable increase in intracellular calcium. An antagonist will block this effect.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChR

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Nicotine (or another suitable α4β2 agonist)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the HEK293-α4β2 cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. A final concentration of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 is a good starting point.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add the serially diluted this compound to the wells. Include a vehicle control (assay buffer with the same final concentration of solvent) and a positive control (a known α4β2 antagonist).

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of nicotine in assay buffer at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of both potentiation and inhibition. This concentration should be predetermined in a separate agonist dose-response experiment.

    • Place the microplate in the fluorescence plate reader and begin kinetic reading.

    • After establishing a stable baseline fluorescence, inject the nicotine solution into the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (100% activity) and a no-agonist control (0% activity).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Investigating Secondary Hypotheses: GABAA Receptor Modulation

The piperidine moiety is also present in many known modulators of GABAA receptors, the primary inhibitory neurotransmitter receptors in the CNS.[3][4][8] Therefore, it is prudent to investigate whether this compound has any activity at these receptors. The following protocol describes a functional assay to detect positive allosteric modulation (PAM) of GABAA receptors.

Signaling Pathway Overview

GABAA_PAM GABA GABA (Agonist) GABAAR GABAAR GABA->GABAAR Binds & Activates Compound 2-(Piperidin-4-yl)pyridine hydrochloride (PAM) Compound->GABAAR Binds & Potentiates Ion_Influx Cl- Influx Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Downstream Inhibition of Neuronal Firing Hyperpolarization->Downstream GABAAR->Ion_Influx Channel Opening

Figure 3. Simplified signaling pathway of GABAA receptor activation and its potentiation by a positive allosteric modulator (PAM).

Protocol 2: Membrane Potential Assay for GABAA Receptor PAM Activity

This assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Activation of GABAA receptors leads to an influx of Cl⁻ ions and hyperpolarization of the cell membrane, which can be detected as a change in fluorescence. A PAM will enhance the GABA-induced hyperpolarization.

Materials:

  • HEK293 or CHO cells stably expressing a relevant GABAA receptor subtype (e.g., α1β2γ2)

  • Complete culture medium

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Chloride-containing buffer)

  • GABA

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed the GABAA receptor-expressing cells into microplates the day before the assay.

  • Dye Loading:

    • Prepare and add the membrane potential dye to the cells according to the manufacturer's protocol.

    • Incubate at 37°C for 30-60 minutes.

  • Compound Incubation:

    • Add serially diluted this compound to the wells. Include a vehicle control and a known GABAA PAM (e.g., diazepam) as a positive control.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of GABA in assay buffer at a low concentration that elicits a minimal response (EC₁₀-EC₂₀). This allows for a large window to observe potentiation.

    • Place the plate in the fluorescence plate reader and begin kinetic reading.

    • After establishing a baseline, inject the GABA solution.

    • Continue recording the fluorescence signal to capture the full response.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the response of the vehicle control with GABA.

    • Plot the percentage of potentiation against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value for the modulatory effect.

General Considerations and Troubleshooting

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure the consistent expression of the target receptor.

  • Agonist Concentration: The choice of agonist concentration is critical. For antagonist assays, an EC₈₀ concentration provides a robust signal while allowing for the detection of inhibition. For PAM assays, a low agonist concentration (EC₁₀-EC₂₀) is necessary to observe potentiation.

  • Cytotoxicity: It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your functional assays to ensure that the observed effects are not due to compound-induced cell death.

  • Solvent Effects: Always maintain a consistent and low final concentration of the vehicle solvent (e.g., DMSO) across all wells to avoid solvent-induced artifacts.

Conclusion

This application note provides a framework for the initial characterization of this compound in cell-based assays. The presented protocols for assessing α4β2 nAChR antagonism and GABAA receptor modulation are robust starting points for elucidating the compound's pharmacological profile. By understanding the rationale behind each step and implementing appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of this and similar neuromodulatory compounds.

References

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, J., et al. (2019). Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. ACS Chemical Neuroscience, 10(7), 3165-3173.
  • Báez-García, A. J., et al. (2013). Neonicotinic analogues: selective antagonists for α4β2 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5923-5926.
  • Khansari, M., et al. (2018). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. European Journal of Pharmacology, 833, 147-156.
  • Kopp, F., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(4), 999.
  • Di Pietro, O., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(11), e2000218.
  • ChemBK. (n.d.). N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride. Retrieved from [Link]

  • Toll, L., et al. (2009). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry, 52(8), 2495-2502.
  • Kumar, R. R., & Perumal, S. (2013). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 20(12), 1559-1574.
  • Masiulis, S., et al. (2019). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(11), 1827-1836.
  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

  • Kaczanowska, K., et al. (2021). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. Frontiers in Pharmacology, 12, 789369.
  • Salas, R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 129.
  • Hanchar, H. J., et al. (2007). Pharmacological Properties of GABAA Receptors Containing 1 Subunits. Journal of Pharmacology and Experimental Therapeutics, 320(1), 205-214.
  • Liu, H., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008.

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Piperidin-4-yl)pyridine Scaffold

The 2-(Piperidin-4-yl)pyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its structural composition, featuring a basic piperidine ring directly linked to an aromatic pyridine system, presents two key sites for chemical modification. This versatility makes it a cornerstone for building diverse compound libraries. The piperidine nitrogen offers a readily accessible handle for N-alkylation and N-acylation, while the pyridine ring can be functionalized through modern cross-coupling methodologies.[1][2] Derivatives of this core are explored for a range of therapeutic applications, including as modulators for nicotinic acetylcholine receptors (nAChR) in neurological disorders and as anti-inflammatory agents.[3][4]

This guide provides detailed protocols and the underlying scientific rationale for synthesizing novel derivatives from 2-(Piperidin-4-yl)pyridine hydrochloride. It is designed to empower researchers with robust, reproducible methods for molecular diversification.

Preliminary Consideration: Liberation of the Free Base

The commercially available starting material, this compound, is a salt. The protonated piperidine nitrogen is non-nucleophilic. Therefore, for the majority of synthetic transformations, the free base must be generated either in situ or in a separate preparatory step.

  • In Situ Neutralization: For most reactions, adding at least two equivalents of a suitable base (e.g., K₂CO₃, triethylamine, DIPEA) to the reaction mixture is sufficient. One equivalent neutralizes the hydrochloride salt, and the subsequent equivalent facilitates the desired reaction.

  • Preparatory Extraction: For sensitive reactions, the free base can be prepared by dissolving the hydrochloride salt in water, basifying with a strong base (e.g., NaOH), and extracting the free amine into an organic solvent like dichloromethane or ethyl acetate.

Part 1: Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most common site for initial derivatization due to its high nucleophilicity.

N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation, offering high selectivity and broad substrate scope while minimizing the risk of over-alkylation common in direct alkylation with halides. The reaction proceeds through the in situ formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then immediately reduced by a mild hydride reagent.[1][5]

Causality Behind Component Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its steric bulk and reduced hydridic character, compared to sodium borohydride, make it selective for the iminium ion over the starting carbonyl compound, allowing for a one-pot procedure.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal solvents as they are non-protic and effectively solubilize the reactants and intermediates.

G cluster_workflow Workflow: Reductive Amination start Dissolve 2-(Piperidin-4-yl)pyridine and Aldehyde/Ketone in DCM add_reductant Add NaBH(OAc)₃ portion-wise start->add_reductant Step 1 react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->react Step 2 quench Quench with aq. NaHCO₃ react->quench Step 3 extract Extract with DCM quench->extract Step 4 dry Dry (Na₂SO₄), Filter, Concentrate extract->dry Step 5 purify Purify via Silica Gel Chromatography dry->purify Step 6

Caption: Experimental workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-2-(piperidin-4-yl)pyridine

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), followed by anhydrous dichloromethane (DCM) to form a suspension (approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to liberate the free base and neutralize the acid formed during the reaction. Stir for 10 minutes.

  • Carbonyl Addition: Add benzaldehyde (1.1 eq) to the mixture. Stir at room temperature for 30 minutes to allow for iminium ion formation.[1]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[1]

Reagent/ParameterAldehyde/KetoneReducing AgentTypical YieldReference
Condition 1 BenzaldehydeNaBH(OAc)₃85-95%[1]
Condition 2 AcetoneNaBH(OAc)₃80-90%[5]
Condition 3 CyclohexanoneNaBH(OAc)₃88-96%Custom Protocol
N-Acylation to Form Amides

N-acylation is a fundamental transformation that introduces an amide bond, a key functional group in many pharmaceuticals. The reaction is typically rapid and high-yielding, involving the nucleophilic attack of the piperidine nitrogen on an activated carbonyl species like an acyl chloride or anhydride.[6]

Causality Behind Component Selection:

  • Acylating Agent: Acyl chlorides are highly reactive and efficient. Acid anhydrides are a good alternative with milder reactivity.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or DIPEA is crucial to scavenge the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6]

Detailed Protocol: Synthesis of 1-(4-(Pyridin-2-yl)piperidin-1-yl)ethan-1-one

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (2.5 eq). Stir for 10 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[6]

Part 2: Functionalization of the Pyridine Ring

For modifications to the pyridine ring, a pre-functionalized starting material, such as a halogenated analogue (e.g., 5-bromo-2-(piperidin-4-yl)pyridine), is required. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.

G cluster_piperidine Piperidine N-Functionalization cluster_pyridine Pyridine C-Functionalization (Requires Halogenated Analog) start 2-(Piperidin-4-yl)pyridine Hydrochloride reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) start->reductive_amination acylation N-Acylation (R-COCl, Base) start->acylation suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) start->suzuki Use Halogenated Analog buchwald Buchwald-Hartwig (R₂NH, Pd Catalyst) start->buchwald product1 N-Alkyl Derivatives reductive_amination->product1 product2 N-Amide Derivatives acylation->product2 product3 C-Aryl Derivatives suzuki->product3 product4 C-Amino Derivatives buchwald->product4

Caption: Synthetic pathways for derivatization of the 2-(Piperidin-4-yl)pyridine scaffold.

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[7][8] It is widely used in pharmaceutical synthesis due to its tolerance of a vast range of functional groups and generally mild reaction conditions.[9]

Causality Behind Component Selection:

  • Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.

  • Base: A base such as potassium carbonate or potassium phosphate is essential for the transmetalation step of the catalytic cycle.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7]

Detailed Protocol: Synthesis of 5-Phenyl-2-(piperidin-4-yl)pyridine

  • Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2-(N-Boc-piperidin-4-yl)pyridine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq). Note: The piperidine nitrogen is often protected (e.g., with a Boc group) to prevent side reactions with the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Bubble argon through the solution for 15 minutes. Add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to 85-95 °C and stir for 8-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Purification and Deprotection: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. The Boc protecting group can then be removed under acidic conditions (e.g., HCl in dioxane) to yield the final product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of aryl amines from aryl halides.[10][11] This reaction is highly sensitive and requires careful control of conditions.

Causality Behind Component Selection:

  • Catalyst System: This reaction requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP). The ligand is critical for facilitating the reductive elimination step and stabilizing the catalyst.[10][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine coupling partner.[13]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are mandatory.

Detailed Protocol: Synthesis of N-Methyl-5-(piperidin-4-yl)pyridin-2-amine

  • Inert Atmosphere: Strictly maintain an inert atmosphere (glovebox or Schlenk line).

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq). Add anhydrous, degassed toluene and stir for 10 minutes.

  • Reagent Addition: Add 2-bromo-5-(N-Boc-piperidin-4-yl)pyridine (1.0 eq), followed by sodium tert-butoxide (1.4 eq).

  • Amine Addition: Add a solution of methylamine (e.g., 2.0 M in THF) (1.2 eq).

  • Reaction: Seal the tube and heat to 100 °C for 12-18 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification and Deprotection: Concentrate the filtrate and purify by column chromatography. Subsequent deprotection of the Boc group will yield the desired product.

Part 3: Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the identity and purity of all newly synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is a common starting point.[14][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized derivative, confirming the successful addition of the desired moiety.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[17] Key diagnostic signals include:

    • N-Alkylation/Acylation: Disappearance of the piperidine N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl or acyl group.

    • Pyridine Substitution: Changes in the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring.

References

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC, NIH. [Link]

  • Discovery and development of varenicline for smoking cessation. PMC, NIH. [Link]

  • US20230285407A1 - Vareniciline compound and process of manufacture thereof.
  • US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC, NIH. [Link]

  • Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • 4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. [Link]

  • 4-(Piperidin-2-yl)pyridine. MySkinRecipes. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC, NIH. [Link]

  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC, NIH. [Link]

  • CN101654432B - Method for N-alkylation of 2-pyridone.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

Sources

analytical techniques for quantifying 2-(Piperidin-4-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Quantitative Analysis of 2-(Piperidin-4-yl)pyridine Hydrochloride

Introduction

2-(Piperidin-4-yl)pyridine is a heterocyclic building block of significant interest in pharmaceutical development and medicinal chemistry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form is often preferred due to its increased stability and solubility in aqueous media.[1] Accurate and precise quantification of this compound is paramount for ensuring the quality, potency, and safety of intermediate and final drug products. This involves purity assessment, content uniformity, and stability testing throughout the drug development lifecycle.

This document provides a comprehensive overview and detailed protocols for several robust analytical techniques suitable for the quantification of this compound. The methodologies are designed to be self-validating and are grounded in established analytical principles, catering to researchers, scientists, and drug development professionals. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Non-Aqueous Titration, explaining the causality behind experimental choices to ensure technical accuracy and field-proven reliability.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development. These properties dictate the choice of solvents, columns, and analytical conditions.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 2-(4-Piperidinyl)pyridine hydrochloride[3]
CAS Number 216688-64-1[2]
Molecular Formula C₁₀H₁₄N₂ · HCl (Hydrochloride Salt)Derived from[3]
Molecular Weight 198.70 g/mol (Hydrochloride Salt)Derived from[3]
Appearance Colorless or white powder or crystals[1]
Solubility Soluble in water, ethanol, chloroform[1]
pKa The piperidine and pyridine moieties are basic, with pKa values typically in the ranges of 10-11 and 5-6, respectively.General Knowledge

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle of Method: Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. This method separates compounds based on their polarity. This compound, being a polar, water-soluble compound, is well-suited for RP-HPLC. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar aqueous-organic mixture. The basic nature of the analyte necessitates the use of an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase to ensure good peak shape and prevent tailing by protonating the nitrogen atoms.[4][5] Detection is achieved by UV spectrophotometry, leveraging the pyridine ring's chromophore.

Experimental Protocol: HPLC-UV

Instrumentation & Reagents:

  • HPLC System with a UV-Vis Detector

  • C18 Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • This compound Reference Standard

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/ACN with 0.1% H₃PO₄) B Prepare Standard Stock (1 mg/mL in Water) A->B C Prepare Sample Solution (1 mg/mL in Water) B->C D Create Calibration Curve (Dilutions from Stock) C->D E Equilibrate HPLC System D->E F Inject Standards & Sample E->F G Acquire Chromatograms (λ = 260 nm) F->G H Integrate Peak Areas G->H I Plot Calibration Curve (Area vs. Concentration) H->I J Calculate Sample Concentration I->J

Caption: Workflow for quantification by HPLC-UV.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) phosphoric acid in water (Mobile Phase A) and use Acetonitrile as Mobile Phase B. Degas both solvents by sonication or vacuum filtration.

    • Causality: Phosphoric acid is used to adjust the pH to ~2-3. At this pH, the piperidine and pyridine nitrogens are protonated, minimizing silanol interactions with the stationary phase and resulting in sharp, symmetrical peaks.[6]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with deionized water to obtain a 1 mg/mL stock solution. From this stock, prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh the sample to be analyzed and prepare a solution with an expected concentration of ~50 µg/mL using deionized water. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm (The pyridine ring exhibits strong absorbance around this wavelength).

    • Injection Volume: 10 µL

  • Analysis & Data Processing:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve using linear regression.

Example Data Table:

Standard Conc. (µg/mL)Peak Area (mAU*s)
5.0125,340
10.0251,560
25.0630,110
50.01,255,980
100.02,510,450
R² Value 0.9998

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle of Method: GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] While the hydrochloride salt is non-volatile, the free base of 2-(Piperidin-4-yl)pyridine is amenable to GC analysis.[8] This protocol requires a sample preparation step to convert the salt to its free base form. Separation occurs in a capillary column based on the compound's boiling point and its interaction with the stationary phase. FID is a sensitive, universal detector for organic compounds.

Experimental Protocol: GC-FID

Instrumentation & Reagents:

  • Gas Chromatograph with an FID detector

  • Capillary Column suitable for amines (e.g., Agilent CP-Wax 51 for Amines or DB-5)[9]

  • Sodium Hydroxide (1 M solution)

  • Dichloromethane (DCM, HPLC Grade)

  • Anhydrous Sodium Sulfate

  • This compound Reference Standard

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve Standard/Sample in Water B Basify with 1M NaOH (to pH > 11) A->B C Liquid-Liquid Extraction with Dichloromethane B->C D Dry Organic Layer (Anhydrous Na₂SO₄) C->D E Inject into GC-FID D->E F Temperature Programmed Separation E->F G Acquire Chromatogram F->G H Integrate Peak Area G->H I Calculate Concentration (External Standard Method) H->I

Caption: Workflow for quantification by GC-FID.

Step-by-Step Methodology:

  • Standard/Sample Preparation (Free Base Extraction):

    • Accurately weigh ~25 mg of the hydrochloride salt (standard or sample) into a separatory funnel.

    • Dissolve in 20 mL of deionized water.

    • Add 1 M Sodium Hydroxide solution dropwise until the pH is >11. This deprotonates the hydrochloride salt to form the free base.

    • Extract the aqueous layer three times with 20 mL portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and carefully evaporate the solvent under reduced pressure. Reconstitute the residue in a known volume (e.g., 10 mL) of dichloromethane for analysis.

  • Chromatographic Conditions:

    • Column: CP-Wax 51 for Amines (30 m x 0.32 mm x 0.5 µm) or equivalent.

    • Carrier Gas: Helium or Nitrogen, at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

  • Analysis & Data Processing:

    • Inject a prepared standard to determine its retention time and response factor.

    • Inject the prepared sample.

    • Quantify using the external standard method by comparing the peak area of the sample to that of a known concentration standard.

UV-Vis Spectrophotometry

Principle of Method: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. It is a simple, rapid, and cost-effective method for quantifying compounds with a suitable chromophore, such as the pyridine ring in the analyte.[10][11]

Experimental Protocol: UV-Vis

Instrumentation & Reagents:

  • UV-Vis Spectrophotometer (dual beam)

  • Quartz Cuvettes (1 cm path length)

  • Deionized Water or Ethanol (Spectroscopic Grade)

  • This compound Reference Standard

Workflow Diagram:

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Determine λmax (Scan Standard Solution) B Prepare Standard Stock (e.g., 100 µg/mL in Water) A->B C Create Calibration Standards (Serial Dilution) B->C D Prepare Sample Solution C->D E Set Wavelength to λmax D->E F Zero with Blank (Solvent) E->F G Measure Absorbance of Standards and Sample F->G H Plot Calibration Curve (Absorbance vs. Conc.) G->H I Calculate Sample Concentration H->I

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Step-by-Step Methodology:

  • Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in deionized water. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 260 nm.

  • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in deionized water. From this, prepare a series of at least five calibration standards with concentrations spanning the expected sample concentration.

  • Sample Preparation: Prepare a sample solution in deionized water with a concentration that falls within the range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use deionized water as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus concentration.

    • Use the equation of the line (y = mx + c) from the linear regression to calculate the concentration of the sample.

Non-Aqueous Titration

Principle of Method: Non-aqueous titration is a classic analytical technique ideal for quantifying weak bases or their salts.[12] Since this compound is the salt of a weak base, it can be accurately assayed in a non-aqueous solvent system. The sample is dissolved in glacial acetic acid, which acts as a differentiating solvent, and titrated with a strong acid, typically perchloric acid, also in an acetic acid medium. The endpoint can be determined potentiometrically or with a visual indicator.

Experimental Protocol: Titration

Instrumentation & Reagents:

  • Burette (50 mL, Class A) or Potentiometric Titrator

  • pH meter with a suitable electrode for non-aqueous solutions

  • Glacial Acetic Acid (ACS Grade)

  • Perchloric Acid (0.1 N in glacial acetic acid)

  • Crystal Violet Indicator (or other suitable indicator)

  • Potassium Hydrogen Phthalate (Primary Standard)

Step-by-Step Methodology:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh ~0.5 g of dried potassium hydrogen phthalate (KHP) and dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the exact normality of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh an amount of this compound equivalent to ~0.15 g of the active substance.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint.

    • Causality: In this system, the hydrochloride salt first reacts with the acetic acid. The titration then proceeds as the perchloric acid protonates the basic nitrogen centers of the pyridine and piperidine rings.

  • Calculation:

    • The reaction stoichiometry is 1:1. Each mole of this compound reacts with one mole of perchloric acid.

    • Calculate the percentage purity using the following formula:

    % Purity = (V * N * E) / W * 100

    Where:

    • V = Volume of perchloric acid titrant (in L)

    • N = Normality of perchloric acid titrant

    • E = Equivalent weight of this compound (198.70 g/mol )

    • W = Weight of the sample (in g)

References

  • PubChem. 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

  • Scribd. Piperazine Titration k33. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). [Link]

  • ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link]

  • ResearchGate. UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine, (b).... [Link]

  • III Analytical Methods. Source unavailable.
  • A2Z Chemical. 2-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride. [Link]

  • ChemBK. N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride. [Link]

  • Google Patents.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Basicmedical Key. Titrimetric and chemical analysis methods. [Link]

  • PubChemLite. 2-(piperidin-4-yloxy)pyridine (C10H14N2O). [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. [Link]

  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one]. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Chemspace. 2-(piperidin-1-yl)pyridine-4-carboxylic acid. [Link]

  • PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. [Link]

Sources

Application Notes and Protocols for Investigating the CNS Effects of 2-(Piperidin-4-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical investigation of 2-(Piperidin-4-yl)pyridine hydrochloride, a novel compound with structural motifs suggesting potential activity within the central nervous system (CNS). Given the presence of both a pyridine and a piperidine ring, key pharmacophores in many CNS-active agents, a systematic evaluation is warranted to elucidate its mechanism of action, pharmacological profile, and potential therapeutic applications.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a tiered, logic-driven approach from initial target identification to in vivo behavioral assessment. The protocols herein are designed to establish a robust data package for this compound, adhering to principles of scientific integrity and regulatory preclinical guidelines.[2][3][4]

Introduction and Rationale

The piperidine and pyridine scaffolds are prevalent in a multitude of CNS-active compounds.[1] The piperidine ring is a core component of drugs like methylphenidate, which modulates dopamine and norepinephrine reuptake[5], while the pyridine moiety is found in compounds targeting nicotinic acetylcholine receptors (nAChRs), among others.[6] The combination of these two rings in this compound suggests a potential interaction with monoamine transporters or, more likely, nAChRs, which are critical mediators of cognitive function, attention, and mood.[7]

The hydrochloride salt form of the compound enhances its solubility in aqueous media, a crucial property for reliable in vitro and in vivo experimentation. A thorough preclinical evaluation is the first step in determining if this compound has a desirable pharmacological profile for potential therapeutic development.[2][8] This application note outlines a multi-tiered experimental plan to systematically characterize the CNS effects of this compound.

Tier 1: Initial In Vitro Profiling and Target Identification

The initial phase of investigation focuses on identifying the primary molecular targets of this compound. This is a critical step to guide further, more complex studies. A broad panel of receptor binding and enzyme inhibition assays should be conducted.

Primary Target Screening: Receptor Binding Assays

The primary hypothesis, based on the compound's structure, is an interaction with nAChRs. Therefore, initial screening should focus on a panel of nAChR subtypes. Additionally, given the structural similarities to other CNS ligands, a broader screening panel is recommended to identify potential off-target effects early in the development process.

Protocol 1: Radioligand Binding Assay for nAChR Subtypes

  • Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes (e.g., α4β2, α7, α3β4).

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest.

    • Radioligands specific for each subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[9]

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Scintillation vials and cocktail.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a known saturating ligand (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Recommended Radioligand Rationale
α4β2 nAChR[³H]EpibatidineHigh-affinity agonist, widely expressed in the CNS.
α7 nAChR[¹²⁵I]α-BungarotoxinImportant for cognitive function and a key drug target.[9]
α3β4 nAChR[³H]EpibatidinePredominantly found in the peripheral nervous system, important for safety assessment.
Dopamine Transporter (DAT)[³H]WIN 35,428Assess potential for stimulant-like activity.
Serotonin Transporter (SERT)[³H]CitalopramEvaluate potential interactions with the serotonergic system.
Norepinephrine Transporter (NET)[³H]NisoxetineAssess impact on noradrenergic signaling.
Functional Assays: Electrophysiology

Binding affinity does not always correlate with functional activity. Therefore, it is essential to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its primary target(s).

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To characterize the functional activity of the compound at specific nAChR subtypes.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for the nAChR subunits of interest.

    • TEVC rig with microelectrodes, amplifier, and data acquisition system.

    • Perfusion system.

    • Oocyte Ringer's solution (OR2).

    • Acetylcholine (ACh) solution.

    • This compound solutions.

  • Procedure:

    • Inject oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential of -70 mV.

    • To test for agonist activity, perfuse the oocyte with increasing concentrations of this compound and record the induced current.

    • To test for antagonist activity, co-apply a fixed concentration of ACh (e.g., EC₅₀) with increasing concentrations of the test compound.

  • Data Analysis:

    • For agonist activity, plot the current response against the compound concentration to determine the EC₅₀ and maximal efficacy relative to ACh.

    • For antagonist activity, plot the inhibition of the ACh-induced current against the compound concentration to determine the IC₅₀.

Tier 2: In Vitro Systems-Level Evaluation

Once the primary molecular target and functional activity are established, the next tier of experiments investigates the compound's effects in more complex, systems-level in vitro models.

Blood-Brain Barrier Permeability

A critical factor for any CNS-active compound is its ability to cross the blood-brain barrier (BBB).[8] In vitro models can provide an early indication of BBB permeability.[10][11][12]

Protocol 3: In Vitro BBB Transwell Assay

  • Objective: To assess the potential of this compound to cross the BBB.

  • Materials:

    • Transwell inserts with a microporous membrane.

    • Human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells.

    • Co-culture with astrocytes and pericytes is recommended for a more robust model.[10]

    • Cell culture medium and supplements.

    • Lucifer yellow for monitoring monolayer integrity.

    • This compound.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Culture the endothelial cells on the apical side of the Transwell insert until a confluent monolayer is formed.

    • Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity.

    • Add this compound to the apical (blood) side.

    • At various time points, collect samples from the basolateral (brain) side.

    • Quantify the concentration of the compound in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Neuronal Network Activity

Multi-electrode arrays (MEAs) allow for the recording of spontaneous electrical activity from cultured neuronal networks, providing insight into how a compound might affect overall network function.[13]

Protocol 4: Multi-Electrode Array (MEA) Analysis of Cultured Neurons

  • Objective: To evaluate the effect of the compound on spontaneous neuronal network activity.

  • Materials:

    • MEA plates with embedded electrodes.

    • Primary cortical or hippocampal neurons.

    • Neuron culture medium.

    • MEA recording system and analysis software.

  • Procedure:

    • Plate neurons on the MEA plates and culture for at least 14 days to allow for the formation of a stable, spontaneously active network.

    • Record baseline spontaneous activity (spike rate, burst frequency, network synchrony).

    • Apply this compound at various concentrations.

    • Record the changes in network activity over time.

  • Data Analysis:

    • Compare post-treatment network parameters to baseline levels to identify excitatory, inhibitory, or other complex effects.

Tier 3: In Vivo Pharmacokinetics and Behavioral Assessment

In vivo studies are essential to understand the compound's effects in a whole-organism context.[8] These studies should be conducted in accordance with ethical guidelines for animal research.

Pharmacokinetic (PK) Studies

Before conducting behavioral studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[2]

Protocol 5: Rodent Pharmacokinetic Profiling

  • Objective: To determine key PK parameters (e.g., Cmax, Tmax, half-life, brain/plasma ratio).

  • Animals: Male and female Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer a single dose of this compound via intravenous (IV) and the intended therapeutic route (e.g., oral, intraperitoneal).

    • Collect blood and brain tissue samples at multiple time points post-dosing.

    • Process samples and quantify the concentration of the parent compound and any major metabolites using LC-MS/MS.[14][15][16]

  • Data Analysis:

    • Use PK modeling software to calculate key parameters and determine oral bioavailability and brain penetration.

Behavioral Phenotyping

Based on the in vitro findings, a battery of behavioral tests should be selected to assess the compound's effects on relevant CNS functions.[7][17] Assuming the compound is a nAChR agonist, tests for cognition, anxiety, and depression would be appropriate.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Target ID Tier 1: Target Identification (Binding & Functional Assays) Systems Level Tier 2: Systems-Level Assays (BBB Permeability, MEA) Target ID->Systems Level Identifies Primary Target PK Pharmacokinetics (Brain Penetration, Half-life) Systems Level->PK Informs In Vivo Dosing Strategy Behavior Behavioral Phenotyping (Cognition, Anxiety, etc.) PK->Behavior Guides Dose Selection Tox Initial Toxicology (Dose Range-Finding) PK->Tox Determines Exposure

Protocol 6: Behavioral Test Battery

  • Objective: To assess the in vivo CNS effects of this compound.

  • Animals: Appropriate rodent models (e.g., adult male C57BL/6 mice).

  • General Procedure:

    • Acclimate animals to the testing environment.

    • Administer the compound or vehicle at doses informed by PK and initial toxicology studies.

    • Conduct behavioral tests at the time of peak brain exposure (Tmax).

  • Recommended Tests:

Behavioral Domain Test Primary Endpoint Rationale
Locomotor Activity Open Field TestDistance traveled, time in centerAssess for stimulant or sedative effects and anxiolytic-like activity.
Anxiety Elevated Plus MazeTime spent in open armsStandard test for anxiolytic or anxiogenic effects.
Depression Forced Swim TestImmobility timeScreening tool for antidepressant-like activity.[18]
Cognition/Memory Novel Object RecognitionDiscrimination indexAssesses learning and memory, relevant for nAChR modulators.
Motor Coordination RotarodLatency to fallEvaluates potential motor impairments.

Toxicology and Safety Pharmacology

Initial toxicology studies are crucial to identify a safe dose range for efficacy studies.[2][19]

Protocol 7: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose that does not cause significant adverse effects.[2]

  • Animals: One rodent and one non-rodent species are typically required for regulatory submissions.[2]

  • Procedure:

    • Administer single, escalating doses of the compound to small groups of animals.

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 7 days.

    • Conduct a gross necropsy at the end of the study.

  • Data Analysis:

    • Identify the dose levels associated with no observed adverse effects (NOAEL) and those causing clear toxicity. This information is critical for designing longer-term toxicology and efficacy studies.[20]

Data Interpretation and Next Steps

The data generated from this tiered approach will provide a comprehensive initial profile of this compound.

G compound {2-(Piperidin-4-yl)pyridine HCl | (Test Compound)} receptor {Target Receptor (e.g., nAChR) | { Orthosteric Site |  Allosteric Site}} compound->receptor:p1 Binds downstream {Downstream Signaling | {Ion Flux (e.g., Ca²⁺) | Second Messengers | Gene Expression}} receptor->downstream Activates/Modulates output {Neuronal/Behavioral Output | {Altered Firing Rate | Improved Cognition | Anxiolysis}} downstream->output Leads to

A positive outcome would be a compound with high affinity and functional potency at a specific CNS target (e.g., α7 nAChR), good BBB penetration, and a clear, dose-dependent effect in a relevant behavioral model, all within a safe therapeutic window. Such a profile would strongly support further development, including more extensive toxicology studies and investigation in disease-specific animal models.

References

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Seebacher, W., et al. (2019). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives as Potent Antifungal Agents. Molecules, 24(19), 3439. Available from: [Link]

  • Stein, A. V. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Methods in Molecular Biology, 548, 1-17. Available from: [Link]

  • Dawson, L. A. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Toth, F., & Veszelka, S. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(11), 2383. Available from: [Link]

  • Mukhamediev, R., et al. (2022). Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. International Journal of Molecular Sciences, 23(23), 14757. Available from: [Link]

  • Patabendige, A., & Abbott, N. J. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmacy and Pharmacology, 66(10), 1335-1349. Available from: [Link]

  • Carroll, A. R., & Clark, R. J. (2019). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 36(7), 1013-1033. Available from: [Link]

  • Unwin, N. (2013). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Journal of Molecular Biology, 425(9), 1467-1480. Available from: [Link]

  • U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.10. Neurotoxicity Studies. Available from: [Link]

  • Amuza Inc. (2020). Benefits of using HPLC-ECD for Neurotransmitter Detection. Available from: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available from: [Link]

  • Wang, Y., et al. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Molecules, 23(12), 3144. Available from: [Link]

  • Tsetlin, V., & Hucho, F. (2018). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 23(11), 2821. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available from: [Link]

  • Auxo-Cromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Available from: [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Available from: [Link]

  • Wikipedia. (n.d.). Electrophysiology. Retrieved from: [Link]

  • Dart, M. J., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 442-449. Available from: [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Collective Minds Radiology. (n.d.). Pre-clinical: What It Means in Drug, Device, and Imaging Research. Available from: [Link]

  • Al-Salami, H., et al. (2023). Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats. Toxins, 15(5), 346. Available from: [Link]

  • D’Souza, J. D., & G. S., A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3247. Available from: [Link]

  • Technology Networks. (2024). Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. Available from: [Link]

  • Nakagawa, S., et al. (2020). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Biological and Pharmaceutical Bulletin, 43(11), 1645-1653. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available from: [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. Available from: [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Available from: [Link]

  • Callahan, P. M., & Terry, A. V. Jr. (2012). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of Pharmacology and Experimental Therapeutics, 343(3), 543-551. Available from: [Link]

  • Bunnelle, W. H., et al. (2004). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Current Topics in Medicinal Chemistry, 4(3), 299-334. Available from: [Link]

  • AMSBIO. (n.d.). Preclinical research strategies for drug development. Available from: [Link]

  • Google Patents. (n.d.). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • ResearchGate. (n.d.). (PDF) The emerging role of in vitro electrophysiological methods in CNS safety pharmacology. Available from: [Link]

  • Wang, Y., et al. (2010). Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids. Current Pharmaceutical Analysis, 6(2), 75-86. Available from: [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • Aston-Jones, G., & Siggins, G. R. (1995). Electrophysiology. In F. E. Bloom & D. J. Kupfer (Eds.), Psychopharmacology: The Fourth Generation of Progress. Raven Press. Available from: [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 17(15), 5648-5658. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) HPLC Neurotransmitter Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Available from: [Link]

  • iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Available from: [Link]

Sources

The Versatility of 2-(Piperidin-4-yl)pyridine Hydrochloride: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(piperidin-4-yl)pyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of a diverse array of therapeutic agents.[1] Its unique combination of a basic piperidine ring and an aromatic pyridine moiety provides a rich canvas for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to engage a wide range of biological targets.[1][2] This guide provides an in-depth exploration of the applications of 2-(piperidin-4-yl)pyridine hydrochloride, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2-(Piperidin-4-yl)pyridine Core

The power of the 2-(piperidin-4-yl)pyridine scaffold lies in its inherent structural features. The piperidine ring, a saturated heterocycle, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3] The secondary amine within the piperidine ring serves as a crucial handle for introducing a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of target engagement.[4] Concurrently, the pyridine ring offers opportunities for further functionalization and can participate in key interactions with biological targets through hydrogen bonding and π-stacking.[2]

This dual-functionality has propelled the development of compounds targeting a spectrum of diseases, from fungal infections to complex neurological disorders and cancer.

Key Therapeutic Applications and Associated Protocols

Antifungal Agents: Targeting Ergosterol Biosynthesis

Derivatives of 2-(piperidin-4-yl)pyridine have emerged as potent antifungal agents, particularly against pathogenic yeasts like Candida species.[5] The primary mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[6]

Mechanism of Action Rationale: Ergosterol is the fungal equivalent of cholesterol in mammals. By inhibiting its synthesis, the fungal cell membrane becomes compromised, leading to increased permeability and ultimately, cell death.[6] This targeted approach offers a degree of selectivity for fungal cells over host cells.

Protocol 1: Synthesis of N-Alkyl-2-(piperidin-4-yl)pyridine Derivatives for Antifungal Screening

This protocol details the N-alkylation of 2-(piperidin-4-yl)pyridine via reductive amination, a robust and widely used method for forming C-N bonds.

Causality of Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency and functional group tolerance. It proceeds through the formation of an iminium intermediate, which is then reduced in situ.

  • Sodium Triacetoxyborohydride: This reducing agent is mild and selective for iminium ions over other carbonyl groups, preventing unwanted side reactions.[7]

  • Dichloromethane (DCM): A common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloromethane (DCM, 10 mL/mmol of piperidine), add triethylamine (2.5 eq.) to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 30 minutes.[7]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction rate and temperature.[7]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microdilution Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.

Causality of Experimental Choices:

  • Microdilution Method: This is a standardized and high-throughput method for determining the MIC of antimicrobial agents.

  • RPMI-1640 Medium: This is the standard medium for antifungal susceptibility testing of yeasts as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium to a final concentration of 0.5–2.5 x 10³ cells/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.

Neurological Disorders: Modulating Key CNS Targets

The 2-(piperidin-4-yl)pyridine scaffold is a privileged structure for targeting the central nervous system (CNS). Its derivatives have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs) and inhibitors of Cholesterol 24-Hydroxylase (CH24H), both of which are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Huntington's disease.[8]

Target Rationale:

  • nAChRs: These are ligand-gated ion channels that play a crucial role in cognitive functions like learning and memory. Modulating their activity can be a therapeutic strategy for cognitive enhancement.

  • CH24H: This brain-specific enzyme is involved in cholesterol metabolism in the brain. Its inhibition is being explored as a potential treatment for neurodegenerative disorders.[9]

Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChRs.

Causality of Experimental Choices:

  • Radioligand Binding Assay: This is a classic and reliable method to quantify the interaction between a ligand and its receptor.

  • [³H]-Epibatidine: A high-affinity radiolabeled ligand for nAChRs, used here as a tracer.

  • Membrane Preparations: Using cell membranes expressing the target receptor ensures that the binding is specific to the receptor of interest.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the desired nAChR subtype (e.g., α4β2).

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-epibatidine), and varying concentrations of the test compound in a suitable assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Cholesterol 24-Hydroxylase (CH24H) Enzyme Inhibition Assay

This protocol details a method to assess the inhibitory activity of compounds against the CH24H enzyme.

Causality of Experimental Choices:

  • Enzyme Inhibition Assay: This assay directly measures the effect of a compound on the catalytic activity of the target enzyme.

  • LC-MS/MS Detection: This is a highly sensitive and specific method for quantifying the product of the enzymatic reaction (24S-hydroxycholesterol).

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human CH24H enzyme and its substrate, cholesterol.

  • Reaction Mixture: In a microcentrifuge tube, combine the CH24H enzyme, cholesterol, and the test compound at various concentrations in an appropriate reaction buffer.

  • Reaction Initiation and Incubation: Initiate the reaction by adding a cofactor, such as NADPH. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as acetonitrile.

  • Product Quantification: Quantify the amount of the product, 24S-hydroxycholesterol, formed in each reaction using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[10]

Anticancer Applications

The piperidine moiety is a common feature in many anticancer agents.[11] While direct applications of this compound in approved anticancer drugs are less common, its derivatives are actively being explored for their antiproliferative activities.

Therapeutic Rationale: The versatility of the scaffold allows for the design of molecules that can interact with various cancer-related targets, including kinases, tubulin, and DNA.

Protocol 5: In Vitro Anticancer Proliferation Assay (Sulforhodamine B Assay)

This protocol describes a colorimetric assay to evaluate the antiproliferative effect of compounds on cancer cell lines.

Causality of Experimental Choices:

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass, which is proportional to cell number. It is a reliable and high-throughput method for cytotoxicity screening.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[12]

  • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the untreated control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curve.[12]

Data Presentation

Table 1: Representative Biological Activities of 2-(Piperidin-4-yl)pyridine Derivatives

Compound IDTargetAssayActivity (IC₅₀/MIC)Reference
Derivative ACandida albicansMicrodilution5 µg/mLFictional
Derivative Bα4β2 nAChRRadioligand Binding15 nMFictional
Derivative CCH24HEnzyme Inhibition50 nM[10]
Derivative DMCF-7 Cancer CellsSRB Assay2 µMFictional

Visualizing the Workflow

Diagram 1: General Synthetic Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start 2-(Piperidin-4-yl)pyridine HCl reductive_amination Reductive Amination (Protocol 1) start->reductive_amination other_rxn Other N- or Ring Functionalization start->other_rxn library Library of Derivatives reductive_amination->library other_rxn->library antifungal Antifungal Assay (Protocol 2) library->antifungal Test cns CNS Target Assays (Protocols 3 & 4) library->cns Test anticancer Anticancer Assay (Protocol 5) library->anticancer Test sar SAR Analysis & Hit Optimization antifungal->sar cns->sar anticancer->sar

Caption: Synthetic and screening workflow.

Diagram 2: Ergosterol Biosynthesis Inhibition Pathway

G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane inhibitor 2-(Piperidin-4-yl)pyridine Derivative inhibitor->enzyme Inhibition enzyme->ergosterol

Caption: Inhibition of ergosterol biosynthesis.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal information.[13][14] In general, standard laboratory practices such as wearing personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood are recommended.

Conclusion

The this compound scaffold represents a highly valuable and "privileged" structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecular framework.

References

  • ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PubMed Central (PMC). (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolines and 2‐(Piperidin‐4‐yl)decahydroisoquinolines as Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • PubMed Central (PMC). (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • ACS Publications. (2020). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central (PMC). (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. Available at: [Link]

  • AA Blocks. (2025). Safety Data Sheet - (R)-2-(Piperidin-2-yl)pyridine dihydrochloride. Available at: [Link]

  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

  • Neurology.org. (2018). Inhibition of Cholesterol 24-hydroxylase is a Novel Pharmacological Strategy for Epilepsy Treatment. Available at: [Link]

  • MDPI. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • PubMed Central (PMC). (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • MDPI. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Available at: [Link]

  • ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of 2-(Piperidin-4-yl)pyridine Analogs via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(Piperidin-4-yl)pyridine Scaffold

The 2-(Piperidin-4-yl)pyridine motif is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore in a multitude of drug candidates. Derivatives of this core structure are integral to compounds targeting a wide array of biological systems, including ligands for sigma receptors involved in neurological disorders and inhibitors for various enzymes. Reductive amination stands out as a cornerstone synthetic strategy for assembling this crucial C-N bond, offering a robust, efficient, and highly adaptable method for generating diverse libraries of these analogs for structure-activity relationship (SAR) studies.[1]

This guide provides an in-depth exploration of reductive amination for synthesizing 2-(Piperidin-4-yl)pyridine analogs. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to empower researchers in drug discovery and development.

The Chemical Rationale: Understanding the Reductive Amination Pathway

Reductive amination is a powerful transformation that converts a carbonyl group and an amine into a more substituted amine.[2] The reaction proceeds through a two-stage mechanism that is often conducted in a single reaction vessel ("one-pot").[3][4]

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the amine (e.g., a substituted 2-aminopyridine) on the carbonyl carbon of a ketone or aldehyde (e.g., N-Boc-4-piperidone). This is followed by a dehydration step to form a C=N double bond, yielding an intermediate known as an imine. This initial phase is typically catalyzed by a small amount of acid.[2][5]

  • Reduction: The newly formed imine (or its protonated form, the iminium ion) is then reduced by a hydride-based reducing agent to form the final secondary or tertiary amine product.[2][6]

The primary advantage of this method over direct alkylation of amines with alkyl halides is control; it avoids the common problem of over-alkylation, as the imine can only form once on a primary amine.[7]

Caption: General Mechanism of Reductive Amination.

Selecting the Right Tools: Reagents and Conditions

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent system. The key is to use a reductant that is reactive enough to reduce the iminium ion intermediate but not so powerful that it reduces the starting carbonyl compound before the imine can form.[4]

Comparative Analysis of Common Reducing Agents
Reducing AgentFormulaKey AdvantagesKey Disadvantages & ConsiderationsCompatible Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High Selectivity: Mild nature allows for one-pot reactions as it does not readily reduce aldehydes/ketones.[8] Safety: Avoids toxic cyanide byproducts.[4] Versatility: Broad substrate scope.Water-sensitive; incompatible with protic solvents like methanol.[4][9] Delivers only one hydride equivalent.[10]DCE, DCM, THF, Dioxane[4][9]
Sodium Cyanoborohydride NaBH₃CNEffective and widely used. Stable in mildly acidic conditions required for imine formation.Toxicity: Generates highly toxic hydrogen cyanide (HCN) gas upon quenching with acid or under strongly acidic conditions. Requires careful handling and disposal.MeOH, EtOH[9]
Sodium Borohydride NaBH₄Inexpensive and readily available.Low Selectivity: Can reduce the starting carbonyl. Requires imine formation to be complete before addition (two-stage, one-pot).[9]MeOH, EtOH[9]
Catalytic Hydrogenation H₂, Pd/C, PtO₂Green Chemistry: Produces water as the only byproduct. Ideal for large-scale synthesis.Substrate dependent; may reduce other functional groups (e.g., nitro groups, alkenes). Catalyst can be poisoned.Alcohols (MeOH, EtOH), THF, Ethyl Acetate
Amine-Borane Complexes e.g., 2-Picoline BoraneStable, easy to handle, and effective. Can be used in protic solvents.[10]Off-gassing of hydrogen during reaction and quench needs to be managed safely.[10]THF, Protic Solvents[10]

For the synthesis of 2-(Piperidin-4-yl)pyridine analogs, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its exceptional selectivity, operational simplicity, and superior safety profile.[4][8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a generic N-Boc-2-(piperidin-4-yl)pyridine analog, followed by deprotection.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its reliability and ease of execution.

Workflow_STAB cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve N-Boc-4-piperidone (1.0 eq) and 2-aminopyridine analog (1.05 eq) in anhydrous DCE. B Add acetic acid (1.1 eq) to catalyze imine formation. Stir for 1-2 hours at RT. A->B C Add STAB (1.5 eq) portion-wise to the mixture. (Note: mild exotherm may occur) B->C D Stir at room temperature for 12-24 hours. Monitor reaction progress by TLC/LC-MS. C->D E Quench reaction with saturated aq. NaHCO₃. D->E F Separate organic layer. Extract aqueous layer with DCM (2x). E->F G Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. F->G H Purify crude product via flash column chromatography. G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As a key intermediate in numerous pharmaceutical compounds, achieving a high yield and purity of this scaffold is critical. This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your process effectively.

Synthesis Overview: A Common Two-Stage Pathway

A prevalent and effective route to 2-(Piperidin-4-yl)pyridine involves two primary stages: the selective catalytic hydrogenation of a precursor, 2-(Pyridin-4-yl)pyridine, followed by the formation of the hydrochloride salt. While seemingly straightforward, each stage presents unique challenges that can significantly impact the final yield and purity.

This guide focuses on troubleshooting this specific pathway, which is both industrially relevant and rich with opportunities for optimization.

G cluster_0 Stage 1: Hydrogenation cluster_1 Stage 2: Salt Formation Start 2-(Pyridin-4-yl)pyridine Reaction1 Catalytic Hydrogenation (e.g., Rh/C, H₂, Acidic EtOH) Start->Reaction1 Selective Reduction Intermediate 2-(Piperidin-4-yl)pyridine (Free Base) Reaction1->Intermediate Intermediate_ref Free Base Reaction2 HCl Addition (e.g., HCl in Isopropanol) Product 2-(Piperidin-4-yl)pyridine HCl (Crystalline Solid) Reaction2->Product Intermediate_ref->Reaction2 Protonation & Precipitation G cluster_checks cluster_solutions start Hydrogenation Stalled? check_catalyst Is Catalyst Active? (Fresh, Handled Properly) start->check_catalyst No check_acid Is Medium Acidic? (Protonation is Key) start->check_acid No check_h2 Sufficient H₂ Pressure & Agitation? start->check_h2 No sol_catalyst Filter and Add Fresh Catalyst check_catalyst->sol_catalyst sol_acid Add Co-solvent (e.g., Acetic Acid) check_acid->sol_acid sol_h2 Increase Pressure or Stirring Rate check_h2->sol_h2

Caption: Troubleshooting workflow for incomplete hydrogenation.
Stage 2: Work-up and Isolation of the Free Base

A clean work-up is essential for obtaining a high-purity final product. The primary tasks are removing the solid catalyst and any inorganic salts generated during the reaction.

Q4: I'm losing a significant amount of product during filtration to remove the catalyst. What is a more efficient method?

A4: Product loss on the catalyst filter cake is common, especially with fine catalysts like Rh/C which can form a dense mat.

  • The Problem: The product, being a basic amine, can adsorb onto the acidic sites of a carbon support or simply be trapped within the catalyst matrix.

  • The Solution: Do not just filter and discard the catalyst. After the initial filtration, create a slurry of the catalyst cake with a fresh portion of the reaction solvent (e.g., ethanol, methanol) and filter again. Repeat this wash 2-3 times. Combine all filtrates. For particularly stubborn cases, washing the catalyst cake with a slightly basic solvent (e.g., methanol with 1% triethylamine) can help displace the adsorbed product, but be mindful that this will need to be removed later. Celite® can be used as a filter aid to improve filtration speed and reduce clogging.

Stage 3: Formation of the Hydrochloride Salt

This final step should be a simple precipitation, but it is often a source of yield loss and purity issues.

Q5: When I add my HCl solution, the product separates as a sticky oil instead of a crystalline solid. How can I fix this?

A5: Oiling out is a classic crystallization problem that occurs when the rate of precipitation vastly exceeds the rate of crystal lattice formation. This is often due to supersaturation, the presence of impurities, or an inappropriate solvent system.

Strategies to Induce Crystallization:

  • Slow Down the Addition: Add the HCl solution dropwise, at a controlled rate, to the solution of the free base with vigorous stirring. This prevents localized high concentrations that lead to rapid precipitation.

  • Control the Temperature: Precipitating at a slightly elevated temperature (e.g., 40 °C) and then slowly cooling to room temperature, and finally to 0-5 °C, can promote the formation of more ordered, crystalline material.

  • Solvent Choice is Key: The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Isopropanol (IPA), ethanol, or a mixture of ethyl acetate and a minimal amount of alcohol are common choices. If you are using a solvent in which the salt is too soluble, your yield will be low. If it's too insoluble, it will crash out as an amorphous solid or oil.

  • Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the solution after adding a portion of the HCl. This provides a template for crystal growth.

  • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: The final yield of my hydrochloride salt is low, even though my reaction went to completion. Where could the product be lost?

A6: Yield loss during salt formation and isolation is typically due to solubility.

  • Solubility in the Mother Liquor: A portion of your hydrochloride salt will always remain dissolved in the solvent. To minimize this, ensure you are using a solvent in which the salt has low solubility and cool the mixture thoroughly (e.g., in an ice bath for at least an hour) before filtration to maximize precipitation.

  • Washing Losses: When washing the filtered solid to remove impurities, you will inevitably dissolve some product. Use a minimal amount of ice-cold wash solvent.

  • Incomplete Salt Formation: Ensure you add a slight excess of HCl (e.g., 1.1 equivalents) to ensure all the free base is protonated. A method for preparing high-purity pyridine hydrochloride involves the introduction of HCl gas into an organic solution of the base, which can lead to a very clean precipitation with yields over 98%. [1]

Optimized Protocols

The following protocols are provided as a starting point. You should always adapt them based on your specific equipment, scale, and analytical observations.

Protocol 1: Selective Catalytic Hydrogenation
  • To a suitable hydrogenation vessel, add 2-(Pyridin-4-yl)pyridine (1.0 eq).

  • Add 5% Rhodium on Carbon (5 mol %).

  • Add anhydrous, degassed Ethanol (approx. 10-15 mL per gram of starting material) followed by concentrated Hydrochloric Acid (1.0 eq).

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel to 60 psi with hydrogen.

  • Stir the reaction vigorously at 35 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the vessel and purge with nitrogen.

Protocol 2: Work-up and Crystalline Salt Formation
  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with three portions of fresh ethanol to recover any adsorbed product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude free base as an oil or solid.

  • Dissolve the crude product in Isopropanol (IPA) (approx. 10 mL per gram).

  • While stirring, add a solution of 4M HCl in Dioxane or Isopropanolic HCl (1.1 eq) dropwise over 15 minutes. [2]6. Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional hour.

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold IPA, followed by a wash with diethyl ether to aid in drying.

  • Dry the solid under vacuum at 40-50 °C to a constant weight. A yield of >98% with a purity of up to 99.5% can be achieved with careful optimization. [1]

References

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate.

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka.

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl) - PMC.

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents.

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.

  • Piperidine Synthesis. - DTIC.

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 - ACS Publications.

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH.

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.

  • Pyridine synthesis - Organic Chemistry Portal.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing).

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.

  • Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC - PubMed Central.

  • US2868793A - Purification of piperidines - Google Patents.

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing.

  • Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one.

  • ChemInform Abstract: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. | Request PDF - ResearchGate.

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH.

  • Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Technical Support Center: 2-(Piperidin-4-yl)pyridine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-4-yl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with solutions of this compound. As a bifunctional molecule containing both a pyridine ring and a piperidine moiety, its stability in solution can be influenced by a variety of factors. This document synthesizes established principles of chemical stability and field-proven insights to help you navigate your experiments successfully.

Understanding the Stability of this compound

This compound is a salt, which is generally more stable in its solid form.[1][2] However, when dissolved in a solvent, its constituent ions, the protonated 2-(piperidin-4-yl)pyridine and the chloride anion, are solvated and become more susceptible to various degradation pathways. The stability of the solution is primarily dictated by the chemical reactivity of the pyridine and piperidine rings under specific environmental conditions.

Key factors that can influence the stability of this compound in solution include:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation or alter the ionization state of the molecule, affecting its reactivity.[3][4]

  • Oxidation: Both the pyridine and piperidine rings can be susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or upon exposure to light.[5]

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[8]

  • Solvent: The choice of solvent can influence the solubility and the rate of degradation reactions.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling and use of this compound solutions.

Question 1: My solution of this compound has developed a yellow or brown tint over time. What could be the cause?

Answer:

Discoloration of your solution is a common indicator of chemical degradation. The most likely culprits are oxidation or pH-mediated degradation.

  • Oxidative Degradation: The pyridine ring, and to a lesser extent the piperidine ring, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. The formation of colored byproducts is a frequent outcome of oxidative degradation of nitrogen-containing heterocyclic compounds.[5]

  • pH-Related Degradation: Extreme pH conditions, either highly acidic or highly basic, can promote the degradation of the molecule. While the hydrochloride salt form suggests some stability in acidic conditions, very low or high pH can lead to ring-opening or other rearrangements, potentially forming colored degradants.[4]

Troubleshooting Steps:

  • Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil to minimize light exposure.[6]

  • De-gas Solvents: If working with organic solvents, consider sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Control pH: Ensure the pH of your solution is within a stable range. For many pyridine and piperidine derivatives, a slightly acidic pH (around 3.5-5) is often optimal for stability.[3]

  • Use High-Purity Solvents: Trace impurities in solvents can sometimes catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.

Question 2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis of an aged solution. What are the likely degradation pathways?

Answer:

The appearance of new peaks and a decrease in the main peak area on an HPLC chromatogram are clear signs of degradation. Based on the structure of 2-(piperidin-4-yl)pyridine, several degradation pathways are plausible:

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and elevated temperatures can potentially lead to the cleavage of the C-C bond between the two rings, although this is less likely under typical experimental conditions. More commonly, pH can catalyze other forms of degradation.[9]

  • Oxidation: This is a significant potential degradation pathway. The nitrogen atom in the piperidine ring is a likely site for N-oxidation. The pyridine ring can also be oxidized, potentially leading to N-oxides or ring-opened products.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce a variety of reactions, including oxidation and rearrangement. For instance, some dihydropyridine compounds are known to oxidize to their pyridine analogues upon light exposure.[7]

Diagram: Potential Degradation Pathways

G cluster_0 Stress Factors cluster_1 Initial Compound cluster_2 Potential Degradation Products pH (Acid/Base) pH (Acid/Base) 2-(Piperidin-4-yl)pyridine HCl 2-(Piperidin-4-yl)pyridine HCl pH (Acid/Base)->2-(Piperidin-4-yl)pyridine HCl Hydrolysis Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->2-(Piperidin-4-yl)pyridine HCl Photolysis Oxidants (O2, H2O2) Oxidants (O2, H2O2) Oxidants (O2, H2O2)->2-(Piperidin-4-yl)pyridine HCl Oxidation Heat Heat Heat->2-(Piperidin-4-yl)pyridine HCl Accelerates all pathways N-oxides N-oxides 2-(Piperidin-4-yl)pyridine HCl->N-oxides Ring-opened products Ring-opened products 2-(Piperidin-4-yl)pyridine HCl->Ring-opened products Hydroxylated derivatives Hydroxylated derivatives 2-(Piperidin-4-yl)pyridine HCl->Hydroxylated derivatives Dehydrogenated products Dehydrogenated products 2-(Piperidin-4-yl)pyridine HCl->Dehydrogenated products

Caption: Factors influencing the degradation of 2-(Piperidin-4-yl)pyridine HCl.

Question 3: What are the recommended storage conditions for solutions of this compound?

Answer:

To ensure the longevity and integrity of your solutions, proper storage is critical. Based on the potential for oxidative and photodegradation, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.[8]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation.[6]
Atmosphere For long-term storage, consider overlaying with an inert gas (e.g., Argon)Minimizes exposure to atmospheric oxygen, reducing oxidative degradation.
pH Maintain a slightly acidic pH (e.g., 4-6) if compatible with the experimental designMany similar compounds show enhanced stability in this pH range.[3]
Solvent Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q).Minimizes contaminants that could catalyze degradation.

Note: These are general recommendations. The optimal storage conditions may vary depending on the specific solvent and concentration used. It is always advisable to perform a preliminary stability study for your specific solution conditions if it will be stored for an extended period.

Experimental Protocols

Protocol 1: Basic Stability Assessment using HPLC

This protocol outlines a simple experiment to assess the short-term stability of your this compound solution.

Objective: To determine if the compound is degrading under your typical laboratory conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., water, methanol, or acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Amber and clear glass vials

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to obtain the initial purity profile. Record the peak area of the main compound.

  • Sample Storage:

    • Transfer an aliquot of the stock solution into a clear vial and leave it on the benchtop exposed to ambient light and temperature.

    • Transfer another aliquot into an amber vial and store it at 2-8 °C.

  • Time-Point Analysis: Analyze the samples from both the clear and amber vials at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Compare the chromatograms from the different time points and storage conditions to the T=0 sample. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks (degradants).

    • Calculate the percent remaining of the parent compound at each time point.

Diagram: HPLC Stability Assessment Workflow

G cluster_0 Preparation cluster_1 Analysis cluster_2 Storage Conditions cluster_3 Time-Point Analysis cluster_4 Data Evaluation A Prepare Stock Solution B T=0 HPLC Analysis A->B C Benchtop (Clear Vial) B->C D Refrigerated (Amber Vial) B->D E HPLC Analysis at 24h, 48h, 72h C->E D->E F Compare Chromatograms E->F

Caption: Workflow for a basic HPLC stability assessment.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solution stored at 60°C for 7 days.

  • Photodegradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil.

Procedure:

  • Prepare separate solutions of this compound for each stress condition.

  • Expose the solutions to the respective stress conditions for the specified duration.

  • For acid and base hydrolysis samples, neutralize the solution before HPLC analysis.

  • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., with a gradient elution to separate all potential degradants).

  • Characterize the major degradation products using techniques like LC-MS to elucidate their structures.

Data Interpretation: The results of the forced degradation study will provide a comprehensive stability profile of the molecule, highlighting its vulnerabilities to specific stress factors. This information is invaluable for formulation development, establishing appropriate storage conditions, and defining the shelf-life of products containing this compound.

References

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available from: [Link]

  • 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750. PubChem. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available from: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]

  • Control drug release behavior by highly stable and pH sensitive poly(N-vinylpyrrolidone)-block-poly(4-vinylpyridine) copolymer micelles. ResearchGate. Available from: [Link]

  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. ResearchGate. Available from: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Available from: [Link]

  • Pyridine 1613. NIOSH - CDC. Available from: [Link]

  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. Available from: [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Stability study for the drug in different formulations. ResearchGate. Available from: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • New insights into clopyralid degradation by sulfate radical: Pyridine ring cleavage pathways. Available from: [Link]

  • Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. PubMed. Available from: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

Sources

how to prevent degradation of 2-(Piperidin-4-yl)pyridine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Piperidin-4-yl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the molecule's inherent vulnerabilities and implementing proper preventative measures, you can avoid costly experimental failures and ensure the reliability of your results.

I. Understanding the Molecule: Inherent Vulnerabilities

This compound is a heterocyclic amine salt. Its structure, containing both a piperidine and a pyridine ring, presents specific vulnerabilities to degradation. The hydrochloride salt form, while improving solubility and handling of the parent amine, introduces a significant factor: hygroscopicity .

The propensity of this compound to absorb atmospheric moisture is the primary catalyst for its degradation.[1][2] Water can act not just as a solvent but also as a reactant and a plasticizer, facilitating detrimental chemical reactions such as hydrolysis and oxidation, and physical changes like deliquescence (transitioning from solid to liquid).[1][2]

The core degradation pathways are driven by three main environmental factors: Moisture, Oxygen, and Light.

II. Visualizing Degradation: A Proactive Approach

Understanding the potential degradation pathways is the first step toward prevention. The diagram below illustrates the decision-making process for appropriate storage and handling based on the key environmental risk factors.

G cluster_0 Initial Assessment cluster_1 Moisture Control cluster_2 Oxidation & Light Control cluster_3 Final Protocol start Receiving 2-(Piperidin-4-yl)pyridine hydrochloride check_hygro Is the compound hygroscopic? start->check_hygro storage_desiccator Store in a desiccator with fresh desiccant. check_hygro->storage_desiccator Yes storage_inert Store under an inert atmosphere (N₂ or Ar). storage_desiccator->storage_inert packaging Use tightly sealed, moisture-proof packaging (e.g., amber glass with Sure/Seal™-type cap). storage_inert->packaging check_stability Is the compound sensitive to oxidation or light? packaging->check_stability storage_dark Store in the dark or in amber vials. check_stability->storage_dark Yes storage_cool Store at recommended temperature (cool, controlled). storage_dark->storage_cool final_protocol Stable Storage Protocol Established storage_cool->final_protocol

Caption: Decision workflow for the proper storage of this compound.

III. Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the storage and use of this compound.

FAQs: Proactive Storage

Q1: What are the ideal storage conditions for a newly received bottle of this compound?

A1: Based on its known hygroscopic nature and sensitivity to oxidation, the ideal storage protocol is multi-faceted. Regulatory guidelines emphasize that APIs should be stored under conditions that protect them from chemical degradation.[3]

  • Moisture Control: The primary concern is moisture. The hydrochloride salt form readily attracts water, which can initiate degradation.[4] Therefore, the compound must be stored in a dry environment. A desiccator with a fresh, active desiccant (e.g., silica gel, indicating type) is essential. For long-term storage, storing under an inert atmosphere of nitrogen or argon is the gold standard.

  • Temperature: Store in a cool, well-ventilated place, adhering to the temperature range specified on the product's Certificate of Analysis (typically 15–25 °C).[5] Avoid areas with significant temperature fluctuations.

  • Light: Protect from light by storing the compound in its original amber vial or a light-blocking container. Photodegradation is a known pathway for pyridine-containing compounds.[6][7]

  • Container: Always keep the container tightly sealed. For opened containers where the material will be accessed multiple times, consider transferring to smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and humidity.

Q2: My lab is in a very humid environment. Are there extra precautions I should take?

A2: Yes. In environments with high relative humidity (RH), the risk of moisture-induced degradation increases significantly.

  • Dedicated Desiccator: Use a dedicated, well-maintained desiccator. Ensure the desiccant is regularly checked and replaced/regenerated.

  • Inert Gas Blanket: When accessing the compound, do so in a glove box or use techniques to blanket the container with an inert gas like nitrogen or argon before resealing.

  • Minimize Exposure Time: Weigh out the required amount of material as quickly as possible and immediately reseal the container. Do not leave the bottle open on the bench.

  • Packaging: Ensure the container has a high-integrity seal. For highly sensitive applications, consider packaging with a secondary moisture barrier, such as a heat-sealed foil pouch containing a desiccant pack.[8]

Q3: Can I store this compound in a standard freezer (-20°C)?

A3: While low temperatures can slow the rate of chemical reactions, freezer storage can be problematic for hygroscopic compounds. The risk of water condensation on the cold container when it is removed from the freezer is very high. If you must store it frozen, it is critical to allow the container to warm to ambient temperature completely before opening it. This may take several hours. Failure to do so will cause moisture to condense directly onto the solid material, likely leading to rapid degradation. Controlled room temperature in a desiccator is generally a safer long-term storage strategy.

Troubleshooting: Identifying and Addressing Degradation

Q4: I've noticed the appearance of my this compound has changed from a white powder to a clumpy, off-white, or yellowish solid. What's happening?

A4: This is a classic sign of moisture uptake and potential degradation.[1] Hygroscopic materials that absorb water can undergo physical changes like clumping or caking.[1][8] The color change to off-white or yellow suggests chemical degradation, likely due to oxidation of the piperidine or pyridine rings, which is facilitated by the presence of water. You should consider the material compromised and obtain a fresh lot for critical experiments. To prevent this, strictly follow the moisture control protocols outlined in Q1 and Q2.

Q5: My analytical results (e.g., HPLC purity, NMR) for a solution prepared from this compound are inconsistent or show unexpected peaks. Could this be due to degradation during storage?

A5: Absolutely. This is a strong indication that the solid material has degraded. The appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum points to the formation of impurities. The most likely culprits are oxidation or hydrolysis products.

  • Oxidation Products: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[9][10] The pyridine ring can also be oxidized. These new chemical entities will have different retention times in HPLC and different chemical shifts in NMR.

  • Photodegradation Products: If the material was exposed to light, you might see byproducts from reactions on the pyridine ring, such as hydroxylated pyridines or even ring-cleavage products like succinic acid.[11][12]

It is crucial to use a validated, stability-indicating analytical method to confirm the purity of your material before use if you suspect degradation.

Q6: What are the likely structures of the degradation products I might be seeing?

A6: While a definitive identification requires characterization (e.g., LC-MS, NMR), based on the known chemistry of piperidine and pyridine, the primary degradation products are likely to be:

  • 2-(Piperidin-4-yl)pyridine N-oxide: Oxidation at the pyridine nitrogen.

  • Piperidin-4-one derivatives: Oxidation of the piperidine ring at the carbon adjacent to the nitrogen can lead to imine intermediates that hydrolyze to ketones.[13][14]

  • Ring-opened products: More extensive oxidation can lead to the cleavage of the piperidine or pyridine rings, forming various carboxylic acids and amino acids.[13][14][15]

The following diagram illustrates a plausible oxidative degradation pathway.

G cluster_oxidation Oxidative Stress (O₂, H₂O, Light) parent 2-(Piperidin-4-yl)pyridine (Parent Compound) n_oxide Pyridine N-Oxide Derivative parent->n_oxide Oxidation tetrahydropyridine 2,3,4,5-Tetrahydropyridine Intermediate parent->tetrahydropyridine H-abstraction (Oxidation) piperidinone Piperidin-4-one Derivative tetrahydropyridine->piperidinone Hydrolysis ring_opened Ring-Opened Products (e.g., Carboxylic Acids) piperidinone->ring_opened Further Oxidation

Caption: Plausible oxidative degradation pathways for 2-(Piperidin-4-yl)pyridine.

IV. Experimental Protocols

To ensure the integrity of your experimental results, it is critical to verify the purity of this compound, especially if degradation is suspected. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Protocol 1: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a general framework for developing a method capable of separating the parent compound from its potential degradation products.

Objective: To develop an RP-HPLC method that can resolve this compound from impurities generated under forced degradation conditions.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Reagents for buffer preparation (e.g., phosphate or acetate salts)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (scan for optimal wavelength using a PDA detector if available)

  • Injection Volume: 10 µL

3. Forced Degradation Study (Stress Testing): The goal is to intentionally degrade the compound to generate potential impurities, aiming for 5-20% degradation of the parent peak.[16]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 4-8 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 2-4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 4-8 hours.

  • Thermal Degradation: Store the solid powder at 80°C for 24 hours, then dissolve.

  • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) or sunlight for 24 hours.[17]

  • Control Sample: A stock solution stored under normal conditions.

4. Method Development and Validation:

  • Inject the control and each stressed sample onto the HPLC system using the starting conditions.

  • Optimize Separation: Adjust the gradient slope, mobile phase pH, and organic solvent (e.g., switch to methanol) to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the Method: Once separation is achieved, validate the method according to ICH guidelines (Q2R1) for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can accurately quantify the parent compound in the presence of its degradation products.[18][19][20]

V. Summary of Storage Recommendations

For quick reference, the key storage parameters are summarized in the table below.

ParameterRecommended ConditionRationale & Scientific Principle
Moisture Store in a tightly sealed container inside a desiccator with active desiccant. For long-term storage, use an inert atmosphere (N₂ or Ar).The hydrochloride salt is hygroscopic. Moisture absorption facilitates hydrolysis and oxidation and can cause physical changes (clumping).[1][2][4]
Temperature Controlled room temperature (15-25 °C), away from heat sources.Elevated temperatures can accelerate the rate of all chemical degradation reactions.
Light Protect from light. Store in an amber vial or in the dark.Pyridine moieties are susceptible to photodegradation, which can lead to ring hydroxylation and cleavage.[7][11][12]
Atmosphere For optimal stability, store under an inert gas (Nitrogen or Argon).Minimizes contact with atmospheric oxygen, preventing oxidative degradation of the piperidine and pyridine rings.[10][13][14]
Container Original, well-sealed amber glass vial. Use of Sure/Seal™ or equivalent caps is recommended for opened bottles.Prevents ingress of moisture and air, and protects from light.

By implementing these scientifically grounded storage and handling protocols, you can ensure the stability of your this compound, leading to more reliable and reproducible research outcomes.

References

  • Chan, H. K., Gåde, N. M., & Sun, C. C. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1159. [Link]

  • Kaiser, J. P., & Feng, J. (2001). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 55(3), 263–275. [Link]

  • Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(16), 3049–3064. [Link]

  • Singh, S., & Soni, S. (2023). Effect of moisture on solid state stability. Journal of Pharmaceutical Investigation, 53, 1-2. [Link]

  • Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 66(1), 3-8. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(9), 832-841. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Sahoo, M., & Sahu, S. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science, 24, 1-9. [Link]

  • N/A. (2019). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

  • Hameed, S. A., Ibraheem, H. H., & Ahmed, A. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]

  • Lotfy, H. M., Abdel-Moety, E. M., & Nouman, E. G. (2013). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Trade Science Inc.[Link]

  • Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(16), 3049–3064. [Link]

  • Kecojević, G., et al. (2021). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Pharmaceutics, 13(11), 1839. [Link]

  • N/A. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • N/A. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. [Link]

  • Sharma, D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. [Link]

  • N/A. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • N/A. (2011). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. [Link]

  • N/A. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • N/A. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • N/A. (2022). Oxidative Dearomatization of Pyridines. PMC. [Link]

  • N/A. (2015). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]

  • Boddu, S. H., & Al-Ghananeem, A. M. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • N/A. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • N/A. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. Acta Pharmaceutica Sciencia. [Link]

  • N/A. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization. [Link]

  • N/A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • N/A. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • N/A. (n.d.). Hydroxylamine. Wikipedia. [Link]

  • N/A. (2021). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • N/A. (2014). Thermal Degradation of Piperazine Blends with Diamines. ResearchGate. [Link]

  • N/A. (2021). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Yan, S., et al. (2015). UV photolysis for accelerating pyridine biodegradation. Journal of Hazardous Materials, 299, 359-365. [Link]

  • Zhou, L., et al. (2020). New insights into clopyralid degradation by sulfate radical: Pyridine ring cleavage pathways. Water Research, 170, 115378. [Link]

  • Gupta, A., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 4(4), 1-5. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<content_type>

Welcome to the technical support center for the purification of 2-(Piperidin-4-yl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with purifying this valuable heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a persistent oil and won't crystallize. What's causing this and how can I induce solidification?

A1: This is a very common issue. The failure to crystallize often stems from the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.[1] The hydrochloride salt form, while improving water solubility, can also increase the compound's hygroscopicity, leading it to absorb atmospheric moisture and remain an oil.

Troubleshooting Steps:

  • Ensure High Purity: Before attempting crystallization, ensure the material is as pure as possible. Even trace impurities can significantly hinder crystallization.

  • Rigorous Solvent Removal: Use a high-vacuum pump and slightly elevated temperatures (e.g., 40-50°C) to remove all traces of reaction solvents like toluene or DMF. Co-evaporation with a solvent in which your compound is insoluble, like hexanes, can help chase out more volatile impurities.[2]

  • Solvent Screening: A systematic screening of various anti-solvents is crucial. Since this compound is polar, you'll be looking for a less polar solvent to induce precipitation.[3]

  • Induce Crystallization: If the oil persists in the anti-solvent, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[3] This creates nucleation sites for crystal growth. Alternatively, if you have a pure crystal, "seeding" the solution can initiate crystallization.[3]

Q2: I'm seeing significant peak tailing during HPLC analysis of my purified compound. What is the cause and how can I achieve a symmetrical peak shape?

A2: Peak tailing with basic compounds like 2-(Piperidin-4-yl)pyridine is a classic problem in chromatography. It's primarily caused by strong interactions between the basic nitrogen atoms on your molecule and acidic silanol groups on the surface of standard silica-based HPLC columns.[4]

Solutions:

  • Mobile Phase Modification: The most direct solution is to modify your mobile phase. Adding a small amount of a competing base, like triethylamine (TEA), can neutralize the active silanol sites. Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with your protonated amine.[5]

  • pH Control: The pH of your mobile phase is critical. Most pyridine derivatives have a pKa between 5 and 6.[4] Operating at a low pH (e.g., 2-3) ensures your compound is fully protonated and can lead to better peak shape.

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider a different column. An "end-capped" C18 column, where the residual silanol groups are deactivated, is a good choice. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative to traditional reversed-phase chromatography.[5][6]

Q3: My yield is very low after performing column chromatography on silica gel. Where is my product going?

A3: Low recovery from silica gel chromatography is a frequent challenge with polar amines. The basic nature of the piperidine and pyridine nitrogens leads to strong, sometimes irreversible, adsorption onto the acidic silica gel surface.[7][8]

Mitigation Strategies:

  • Neutralize the Silica: Before packing your column, you can create a slurry of the silica gel in your starting eluent and add a small amount of a base like triethylamine (e.g., 0.1-1% v/v).[9] This deactivates the acidic sites and significantly improves recovery.

  • Use a Polar/Aprotic Solvent System: A common and effective eluent system for basic compounds is a gradient of methanol in dichloromethane (DCM).[10] Adding a small percentage of ammonium hydroxide to the methanol (e.g., 1-2%) can further improve elution and peak shape.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or a polymer-based column.[4]

Troubleshooting Guides

Issue 1: Difficulty in Achieving High Purity by Recrystallization

Symptom: The final product's purity, as determined by HPLC or NMR, is not satisfactory despite successful crystallization.

Possible Cause: Co-precipitation of structurally similar impurities. The synthesis of 2-(Piperidin-4-yl)pyridine can sometimes result in impurities with very similar polarity and solubility profiles, making separation by recrystallization alone difficult.

Troubleshooting Workflow:

start Impure Crystalline Product step1 Analyze Impurity Profile (HPLC/LC-MS) start->step1 decision1 Are impurities significantly more or less polar? step1->decision1 step2a Optimize Recrystallization: Screen different solvent/anti-solvent systems. decision1->step2a Yes step2b Implement a secondary purification step. decision1->step2b No step3a Perform slow cooling or vapor diffusion to improve selectivity. step2a->step3a step3b Proceed to Column Chromatography. step2b->step3b end High Purity Product step3a->end step3b->end

Caption: Troubleshooting workflow for improving purity.

Issue 2: The Compound's Color Changes or Darkens During Purification

Symptom: The isolated product is off-white, yellow, or even brown, suggesting degradation.

Possible Cause: Pyridine and its derivatives can be sensitive to air and light, leading to the formation of colored degradation products.[1] The presence of trace metal impurities from previous synthetic steps can also catalyze decomposition.

Solutions:

  • Inert Atmosphere: When possible, conduct purification steps, especially solvent evaporation, under an inert atmosphere like nitrogen or argon.[11]

  • Protection from Light: Store the compound in an amber vial to protect it from light.[1]

  • Use of Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[12]

  • pH Control: Ensure that the pH during any aqueous work-up steps does not become excessively high, as the free base can be more susceptible to oxidation than the hydrochloride salt.

Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol is designed to maximize purity and yield for compounds that are prone to oiling out.

  • Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of a hot polar solvent. Good starting points include isopropanol or ethanol.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Anti-Solvent Addition: Allow the solution to cool slowly to room temperature. Once cooled, slowly add a less polar anti-solvent, such as ethyl acetate or diethyl ether, until the solution becomes turbid.

  • Inducing Crystallization: If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Maturation: Allow the mixture to stand at room temperature for several hours, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum at a slightly elevated temperature (40-50°C) to remove all residual solvents.

Solvent SystemSuitability
Isopropanol/Ethyl AcetateGood for general purpose, balances polarity.
Ethanol/Diethyl EtherEther is a strong anti-solvent, good for oils.
Methanol/DichloromethaneCan be effective but requires careful handling.

Table 1: Recommended Solvent Systems for Recrystallization.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This method is designed to purify the free base of 2-(Piperidin-4-yl)pyridine, which can then be converted back to the hydrochloride salt.

  • Neutralization: Dissolve the crude hydrochloride salt in a minimal amount of water and adjust the pH to >10 with a strong base like NaOH. Extract the free base into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude free base.

  • Column Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 DCM:Methanol). Add triethylamine to the slurry to a final concentration of 0.5% (v/v). Pack the column with this slurry.

  • Loading: Dissolve the crude free base in a minimal amount of the starting eluent and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol). The eluent should always contain 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions and evaporate the solvent. Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the pure hydrochloride salt.

cluster_prep Preparation cluster_purify Purification cluster_final Final Product A Crude HCl Salt B Neutralize to Free Base A->B D Load Free Base B->D C Prepare Silica Column (+ Triethylamine) C->D E Elute with DCM/MeOH Gradient (+ Triethylamine) D->E F Collect & Analyze Fractions E->F G Combine Pure Fractions F->G H Convert back to HCl Salt G->H I Isolate Pure Product H->I

Caption: Workflow for column chromatography purification.

By understanding the chemical properties of this compound and anticipating the common pitfalls, you can develop a robust and efficient purification strategy. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome the challenges you may encounter.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • University of Colorado Boulder. (n.d.). Column chromatography.
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • Mente, C., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 17(12), e2000632. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113–122. [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC North America, 32(8), 578-582.
  • Benchchem. (n.d.). Technical Support Center: Purifying 4-(Piperidin-4-yl)aniline by Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes.

Sources

Technical Support Center: Optimizing N-Alkylation of 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-(piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to the Chemistry

The N-alkylation of 2-(piperidin-4-yl)pyridine is a critical transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. This substrate contains two distinct nitrogen atoms: a secondary aliphatic amine within the piperidine ring and a nitrogen atom within the aromatic pyridine ring. Understanding the relative reactivity of these two centers is paramount for achieving the desired regioselectivity.

The lone pair of electrons on the piperidine nitrogen is localized in an sp³ hybrid orbital, making it significantly more basic and nucleophilic than the pyridine nitrogen.[1] The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital and is part of the aromatic π-system, rendering it less available for nucleophilic attack.[1] Consequently, alkylation is highly favored at the piperidine nitrogen.

This guide will focus on two primary methods for this transformation: direct alkylation with alkyl halides and reductive amination. We will explore common challenges and their solutions for each method.

Troubleshooting Guide: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of 2-(piperidin-4-yl)pyridine with an alkyl halide in the presence of a base. While seemingly straightforward, several factors can influence the reaction's success.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC/LC-MS analysis shows predominantly unreacted starting material.

  • The reaction appears sluggish or has stalled.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficiently Reactive Alkyl Halide The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl. An alkyl chloride may be too unreactive under standard conditions.1. Switch to a more reactive halide: If using an alkyl chloride, consider substituting it with the corresponding bromide or iodide.[2] 2. Increase reaction temperature: Gently heating the reaction can provide the necessary activation energy. Monitor for potential side reactions.
Inappropriate Base The reaction generates a hydrohalic acid (HX) byproduct which protonates the piperidine nitrogen, rendering it non-nucleophilic. A base is required to neutralize this acid.[3]1. Select a suitable base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA). 2. Ensure adequate stoichiometry: Use at least 1.5-2.0 equivalents of the base to effectively scavenge the acid.
Poor Solvent Choice The solvent polarity can significantly impact the reaction rate.1. Use a polar aprotic solvent: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions as they can solvate the ions formed during the reaction.[3]
Steric Hindrance Bulky substituents on either the 2-(piperidin-4-yl)pyridine or the alkyl halide can sterically hinder the nucleophilic attack.1. Increase reaction temperature: As with unreactive halides, higher temperatures can help overcome steric barriers. 2. Prolong reaction time: Allow the reaction to proceed for a longer duration. 3. Consider an alternative synthetic route: If steric hindrance is severe, reductive amination may be a more suitable approach.
Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Symptoms:

  • A new, more polar spot appears on the TLC plate.

  • LC-MS analysis shows a mass corresponding to the dialkylated product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Excess Alkyl Halide Using a large excess of the alkylating agent can lead to a second alkylation of the newly formed tertiary amine, resulting in a quaternary ammonium salt.[3]1. Control stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkyl halide. 2. Slow addition of the alkyl halide: Adding the alkyl halide dropwise over a period can help maintain a low concentration and favor mono-alkylation.
Highly Reactive Alkyl Halide Very reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing over-alkylation.1. Lower the reaction temperature: Conduct the reaction at 0 °C or even lower to moderate the reactivity. 2. Use a less reactive halide: If possible, switch to the corresponding bromide or chloride.
Problem 3: Alkylation on the Pyridine Nitrogen

Symptoms:

  • Isolation of an isomeric product.

  • NMR analysis shows shifts consistent with alkylation on the pyridine ring.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions While the piperidine nitrogen is more nucleophilic, extremely high temperatures or the use of very strong, non-hindered bases might lead to some degree of pyridine alkylation.1. Moderate reaction conditions: Use the mildest possible temperature and a moderately strong, non-nucleophilic base. 2. Confirm product structure: Use 2D NMR techniques like NOESY to definitively confirm the site of alkylation.[4]

Troubleshooting Guide: Reductive Amination

Reductive amination is a two-step, one-pot reaction involving the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.

Problem 1: Incomplete Reaction or Low Yield

Symptoms:

  • Significant amounts of unreacted 2-(piperidin-4-yl)pyridine and/or the carbonyl compound remain.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Iminium Ion Formation The formation of the iminium ion is an equilibrium step. Water is a byproduct, and its presence can shift the equilibrium back to the starting materials.1. Use a drying agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed. 2. Acid catalysis: A catalytic amount of a weak acid, such as acetic acid, can promote iminium ion formation.
Decomposition of the Reducing Agent Some reducing agents, like sodium borohydride, are unstable in acidic conditions.1. Choose an appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is a mild and acid-stable reducing agent that is highly effective for reductive aminations.[5] It is generally the preferred choice.
Slow Reduction Step The reduction of the iminium ion may be slow.1. Allow sufficient reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure proper stoichiometry of the reducing agent: Use 1.2-1.5 equivalents of the reducing agent.
Problem 2: Formation of an Alcohol Byproduct

Symptoms:

  • TLC/LC-MS analysis shows the presence of an alcohol corresponding to the reduction of the starting aldehyde or ketone.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Reducing Agent is Too Reactive Strong reducing agents like sodium borohydride can reduce the starting carbonyl compound in addition to the iminium ion.1. Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is selective for the reduction of iminium ions in the presence of aldehydes and ketones.[5]
Order of Addition Adding the reducing agent before the iminium ion has had a chance to form can lead to the reduction of the carbonyl compound.1. Pre-stir the amine and carbonyl: Allow the 2-(piperidin-4-yl)pyridine and the aldehyde/ketone to stir together for a period (e.g., 30-60 minutes) to facilitate iminium ion formation before adding the reducing agent.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide
  • To a solution of 2-(piperidin-4-yl)pyridine (1.0 eq.) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) is added potassium carbonate (K₂CO₃, 2.0 eq.).

  • The alkyl bromide (1.1 eq.) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 2-(piperidin-4-yl)pyridine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added acetic acid (1.0 eq.).

  • The mixture is stirred at room temperature for 30-60 minutes.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise.

  • The reaction is stirred at room temperature until completion as monitored by TLC or LC-MS.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualization of Key Concepts

Reaction Pathways

G cluster_0 Direct Alkylation cluster_1 Reductive Amination Start_DA 2-(Piperidin-4-yl)pyridine + R-X Product_DA N-Alkyl-2-(piperidin-4-yl)pyridine Start_DA->Product_DA SN2 Reaction Base Base (e.g., K2CO3) Base->Start_DA Side_Product_DA Quaternary Salt Product_DA->Side_Product_DA Excess R-X Start_RA 2-(Piperidin-4-yl)pyridine + RCHO Iminium Iminium Ion Intermediate Start_RA->Iminium Condensation Product_RA N-Alkyl-2-(piperidin-4-yl)pyridine Iminium->Product_RA Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Iminium

Caption: Comparison of Direct Alkylation and Reductive Amination Pathways.

Troubleshooting Logic Flow

G Start Low Yield in N-Alkylation Check_Method Which Method? Start->Check_Method Direct_Alkylation Direct Alkylation Check_Method->Direct_Alkylation Direct Reductive_Amination Reductive Amination Check_Method->Reductive_Amination Reductive DA_Cause1 Unreactive Halide? Direct_Alkylation->DA_Cause1 RA_Cause1 Inefficient Iminium Formation? Reductive_Amination->RA_Cause1 DA_Sol1 Use R-Br or R-I Increase Temp. DA_Cause1->DA_Sol1 Yes DA_Cause2 Wrong Base/Solvent? DA_Cause1->DA_Cause2 No DA_Sol2 Use K2CO3 in MeCN/DMF DA_Cause2->DA_Sol2 Yes RA_Sol1 Add Molecular Sieves Catalytic Acid RA_Cause1->RA_Sol1 Yes RA_Cause2 Wrong Reducing Agent? RA_Cause1->RA_Cause2 No RA_Sol2 Use STAB RA_Cause2->RA_Sol2 Yes

Caption: Troubleshooting workflow for low-yielding N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on 2-(piperidin-4-yl)pyridine is more reactive for N-alkylation?

A1: The piperidine nitrogen is significantly more nucleophilic and therefore more reactive towards alkylation.[1] This is because its lone pair of electrons is in an sp³ hybridized orbital and is not delocalized, unlike the sp² hybridized nitrogen in the pyridine ring whose lone pair contributes to the aromatic system.[1]

Q2: How can I avoid the formation of the quaternary ammonium salt?

A2: The primary strategy is to carefully control the stoichiometry of your reactants. Use a slight excess of the 2-(piperidin-4-yl)pyridine relative to the alkylating agent, or a very modest excess of the alkylating agent (no more than 1.2 equivalents). Additionally, slow, dropwise addition of the alkylating agent can help to minimize its concentration in the reaction mixture at any given time, thus disfavoring the second alkylation event.[3]

Q3: My starting material is poorly soluble. What can I do?

A3: For direct alkylation, DMF is a good solvent for poorly soluble materials. For reductive amination, DCE can be used at slightly elevated temperatures. If solubility remains an issue, consider using a co-solvent system or exploring microwave-assisted synthesis, which can often accelerate reactions even with heterogeneous mixtures.

Q4: Can I use sodium borohydride for the reductive amination?

A4: While sodium borohydride can be used, it is generally not the preferred reagent. It is less selective than sodium triacetoxyborohydride (STAB) and can reduce the starting aldehyde or ketone, leading to alcohol byproducts. STAB is milder and will selectively reduce the iminium ion intermediate.[5]

Q5: How do I remove the DIPEA/triethylamine and its salt after the reaction?

A5: After the reaction is complete, you can perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or a dilute aqueous acid solution (e.g., 1M HCl) to extract the amine base and its salt into the aqueous layer. Be sure to then wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid before drying and concentrating.

References

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Pearson+. (n.d.). Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine? Study Prep. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • ACS Publications. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]

Sources

interpreting unexpected side products in 2-(Piperidin-4-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on interpreting and troubleshooting unexpected side products. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to optimize your reactions, maximize yields, and ensure the purity of your final compound.

I. Troubleshooting Guide: Unexpected Experimental Observations

This section addresses specific issues you might encounter during the synthesis and analysis of 2-(Piperidin-4-yl)pyridine.

Question: My final product shows a significant impurity with a mass two units lower than the expected product in the mass spectrum. What is this likely to be?

Answer: This is a classic sign of the formation of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine . This side product arises from the incomplete reduction of the pyridine ring of the starting material, 2-vinylpyridine, or from partial oxidation of the desired piperidine ring during workup or storage.

Causality and Mechanism: The most common synthetic route to 2-(Piperidin-4-yl)pyridine involves the catalytic hydrogenation of a pyridine-containing precursor. If the hydrogenation is incomplete, partially reduced intermediates like tetrahydropyridines can be isolated. The formation of the 1,2,3,6-tetrahydropyridine isomer is often favored. During electrocatalytic hydrogenation of pyridines, the formation of such side products was not detected, suggesting the reaction proceeded directly to the piperidine.[1] However, in other catalytic systems, incomplete hydrogenation can be a significant issue.

Troubleshooting Steps:

  • Reaction Time and Catalyst Loading: Increase the reaction time or the catalyst loading (e.g., Pd/C, PtO2) to drive the hydrogenation to completion.

  • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. For challenging reductions, increasing the pressure can be beneficial.

  • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used and generally effective.

  • Re-subjection: If the impurity is isolated with the product, the mixture can often be re-subjected to the hydrogenation conditions to convert the tetrahydropyridine to the desired piperidine.

Question: I'm performing an N-alkylation on the piperidine nitrogen, and I'm observing a complex mixture of products, including what appears to be a di-alkylated species. How can I improve the selectivity for mono-alkylation?

Answer: The formation of di-alkylated and other side products during N-alkylation is a common challenge, often due to the reactivity of the secondary amine and the reaction conditions employed.

Causality and Mechanism: The piperidine nitrogen is a nucleophilic secondary amine. In the presence of an alkylating agent (e.g., an alkyl halide), it will undergo nucleophilic substitution to form the desired N-alkylated product. However, if the reaction is not carefully controlled, the product, which is a tertiary amine, can be further alkylated to form a quaternary ammonium salt. Additionally, if a strong base is used, competitive elimination reactions can occur with the alkyl halide.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine to the alkylating agent. An excess of the alkylating agent will favor di-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the product.[2]

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction without competing in the alkylation.[3] Stronger bases like sodium hydride should be used with caution, as they can promote side reactions.[2]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Reductive Amination: As an alternative to direct alkylation, consider reductive amination.[4][5] This involves reacting the 2-(Piperidin-4-yl)pyridine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is often highly selective for mono-alkylation.

Question: During a synthesis involving a Buchwald-Hartwig amination to form the C-N bond, I'm getting a significant amount of a hydrodehalogenated side product. What is causing this and how can I prevent it?

Answer: The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations and arises from a competing β-hydride elimination pathway.[6]

Causality and Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to give the desired product. However, an unproductive side reaction can occur where an amide intermediate undergoes β-hydride elimination, leading to the formation of the hydrodehalogenated arene and an imine.[6]

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often suppress β-hydride elimination and promote the desired reductive elimination.[7] Experiment with different generations of Buchwald-Hartwig ligands.

  • Base Selection: The choice of base can influence the reaction outcome. Weaker bases may not be effective in promoting the desired catalytic cycle, while overly strong bases can lead to other side reactions. Sodium tert-butoxide is a commonly used base in these reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the productive reductive elimination.

  • Substrate Purity: Ensure the purity of your starting materials, as impurities can sometimes interfere with the catalytic cycle.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(Piperidin-4-yl)pyridine?

A1: The most prevalent methods include:

  • Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine: This is a very common and direct approach. The hydrogenation of the pyridine ring to a piperidine ring is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.[1][8][9]

  • Coupling Reactions: Cross-coupling strategies like the Suzuki-Miyaura[10][11][12][13][14] or Buchwald-Hartwig amination[6][7][15][16][17] reactions are employed to form the bond between the pyridine and piperidine rings. For instance, a protected 4-halopiperidine can be coupled with a 2-pyridylboronic acid derivative.

  • Multi-step Synthesis from Simpler Precursors: This can involve the construction of the piperidine ring onto a pyridine scaffold or vice-versa.[18]

Q2: How can I effectively purify 2-(Piperidin-4-yl)pyridine from its side products?

A2: Purification can often be challenging due to the similar polarities of the desired product and some side products.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The addition of a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.[4]

  • Acid-Base Extraction: The basic nature of the piperidine and pyridine nitrogens can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the basic compounds into the aqueous layer. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.[19]

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification technique. Alternatively, forming a salt (e.g., a hydrochloride salt) can facilitate crystallization and purification.[20][21]

Q3: What analytical techniques are best suited for identifying and quantifying impurities in my 2-(Piperidin-4-yl)pyridine sample?

A3: A combination of techniques is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the main product and any significant impurities. The chemical shifts and coupling patterns can provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS), particularly coupled with Liquid Chromatography (LC-MS): LC-MS is a powerful tool for separating the components of a mixture and determining their molecular weights. This is often the first technique to alert you to the presence of unexpected side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is the preferred method for assessing the purity of the final compound and quantifying the levels of impurities.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2-(Piperidin-4-yl)pyridine via Catalytic Hydrogenation

This protocol describes a standard procedure for the synthesis of 2-(Piperidin-4-yl)pyridine by the hydrogenation of 2-(Pyridin-4-yl)pyridine.

Materials:

  • 2-(Pyridin-4-yl)pyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(Pyridin-4-yl)pyridine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-(Piperidin-4-yl)pyridine.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Analytical Data for Product and Potential Side Products
CompoundStructureExpected Mass [M+H]⁺Key ¹H NMR Signals (δ, ppm in CDCl₃)
2-(Piperidin-4-yl)pyridine CN1CCC(CC1)C2=CC=CC=N2163.128.6 (d, 1H), 7.6 (td, 1H), 7.1 (m, 2H), 3.2 (d, 2H), 2.7 (t, 2H), 1.8 (m, 4H)
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine C1=CN=C(C=C1)C2=CCNC=C2161.118.6 (d, 1H), 7.6 (td, 1H), 7.1 (m, 2H), 6.2 (br s, 1H), 4.0 (br s, 2H), 3.3 (t, 2H), 2.5 (m, 2H)
N-Benzyl-2-(piperidin-4-yl)pyridine C1=CC=C(C=C1)CN2CCC(CC2)C3=CC=CC=N3253.178.6 (d, 1H), 7.2-7.7 (m, 7H), 3.5 (s, 2H), 3.0 (d, 2H), 2.1 (t, 2H), 1.8 (m, 4H)

IV. Mechanistic Visualizations

The following diagrams illustrate the key reaction pathways discussed.

Diagram 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine

G cluster_main Main Reaction Pathway cluster_side Side Product Formation Start 2-(Pyridin-4-yl)pyridine Intermediate Partially Hydrogenated Intermediates Start->Intermediate H₂, Pd/C (Initial Reduction) Product 2-(Piperidin-4-yl)pyridine Intermediate->Product H₂, Pd/C (Full Reduction) Side_Product 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Intermediate->Side_Product Incomplete Hydrogenation caption Hydrogenation Pathway and Side Product

Caption: Hydrogenation pathway and side product formation.

Diagram 2: N-Alkylation and Competing Over-Alkylation

G cluster_main Desired Mono-Alkylation cluster_side Over-Alkylation Side Reaction Start 2-(Piperidin-4-yl)pyridine Product N-Alkyl-2-(piperidin-4-yl)pyridine Start->Product Nucleophilic Substitution Reagent1 Alkyl Halide (R-X) Reagent1->Product Side_Product Quaternary Ammonium Salt Product->Side_Product Further Alkylation Reagent2 Alkyl Halide (R-X) Reagent2->Side_Product caption N-Alkylation and Over-Alkylation

Caption: N-Alkylation and competing over-alkylation.

V. References

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. (URL: )

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (URL: )

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (URL: )

  • Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (URL: [Link])

  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. (URL: [Link])

  • US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives - Google Patents. (URL: )

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (URL: )

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • US2868793A - Purification of piperidines - Google Patents. (URL: )

  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF - ResearchGate. (URL: [Link])

  • Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. - ResearchGate. (URL: [Link])

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (URL: [Link])

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (URL: )

  • 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem. (URL: [Link])

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • 1,2,3,6-Tetrahydropyridine Synthesis - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (URL: [Link])

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed. (URL: [Link])

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])

  • CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents. (URL: )

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • 1,2,3,4-Tetrahydropyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. (URL: [Link])

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. (URL: [Link])

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (URL: [Link])

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (URL: [Link])

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])

Sources

addressing poor cell permeability of 2-(Piperidin-4-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2-(Piperidin-4-yl)pyridine Derivatives >

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yl)pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of poor cell permeability with this chemical scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your compounds for enhanced cell penetration and ultimately, therapeutic efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of 2-(Piperidin-4-yl)pyridine derivatives.

Q1: Why do my 2-(Piperidin-4-yl)pyridine compounds often exhibit low cell permeability?

A1: The 2-(Piperidin-4-yl)pyridine scaffold inherently possesses physicochemical properties that can hinder passive diffusion across the lipid bilayer of cell membranes. The primary reasons include:

  • High Polarity: The presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring) significantly increases the molecule's polarity. This is often quantified by a high Topological Polar Surface Area (TPSA)[1]. Molecules with high TPSA have a strong affinity for the aqueous environment and face a significant energy penalty when partitioning into the hydrophobic membrane interior[2].

  • Hydrogen Bonding Capacity: The secondary amine in the piperidine ring is a potent hydrogen bond donor (HBD), and both nitrogen atoms can act as hydrogen bond acceptors (HBA)[2]. A high number of HBDs, in particular, is detrimental to permeability as these groups must be desolvated to enter the lipid membrane, which is an energetically unfavorable process[2].

  • Ionization at Physiological pH: The piperidine nitrogen is basic and is typically protonated at physiological pH (around 7.4). This positive charge drastically reduces lipophilicity and, consequently, the ability to passively diffuse across the cell membrane. It is crucial to consider the distribution coefficient (logD) at a relevant pH rather than just the partition coefficient (logP) of the neutral species[3][4].

Q2: What are the key physicochemical properties I should focus on to improve the permeability of this scaffold?

A2: To enhance cell permeability, you should aim to modulate the following properties into a more favorable range:

  • Lipophilicity (LogD at pH 7.4): While increasing lipophilicity can improve membrane partitioning, it's a balancing act. An optimal LogD range is generally considered to be between 1 and 3 for good oral bioavailability[5]. Excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target effects[6].

  • Topological Polar Surface Area (TPSA): Aim for a TPSA value below 90 Ų for good cell permeability. TPSA is a strong predictor of a drug's ability to cross cell membranes[1].

  • Hydrogen Bond Donors (HBDs): According to Lipinski's Rule of Five, having no more than five HBDs is a good guideline for oral bioavailability[2]. For this scaffold, minimizing or masking the piperidine N-H is a primary strategy[2].

  • Molecular Weight (MW): While not a direct measure of permeability, smaller molecules (generally <500 Da) tend to have better diffusion properties[2].

Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

A3: Both are standard in vitro permeability assays, but they measure different aspects of cell permeation:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane[7][8]. It is a high-throughput, cost-effective method ideal for early-stage screening to rank compounds based on their intrinsic passive permeability[7][9].

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium[10]. It provides more comprehensive information, assessing not only passive diffusion but also the impact of active transport mechanisms, such as uptake and efflux by transporters like P-glycoprotein (P-gp)[10][11].

Recommendation: Start with a PAMPA assay for initial screening of a larger number of analogs to quickly identify compounds with good passive permeability. Then, advance the most promising candidates to a Caco-2 assay to investigate the potential for active transport and obtain a more biologically relevant prediction of in vivo absorption[8][12].

Part 2: Troubleshooting Guides

This section provides detailed guidance for specific experimental issues you may encounter.

Guide 1: Low Apparent Permeability (Papp) in PAMPA Assay

Problem: Your 2-(Piperidin-4-yl)pyridine derivatives consistently show low Papp values in the PAMPA assay, indicating poor passive diffusion.

Causality Analysis: Low Papp in PAMPA is a direct reflection of the compound's inability to efficiently partition into and diffuse across the artificial lipid membrane. This is almost always linked to the inherent physicochemical properties of the molecule, as discussed in the FAQs.

Strategic Solutions:

  • Increase Lipophilicity (Modulate LogD):

    • Rationale: The piperidine and pyridine nitrogens make the scaffold polar. Increasing the overall lipophilicity will favor partitioning into the lipid membrane.

    • Actionable Strategies:

      • N-Alkylation/Arylation of Piperidine: Replace the N-H of the piperidine with small, non-polar alkyl (e.g., methyl, ethyl) or aryl groups. This eliminates a hydrogen bond donor and increases lipophilicity[13].

      • Substitution on the Pyridine Ring: Introduce lipophilic substituents (e.g., chloro, trifluoromethyl, small alkyl groups) onto the pyridine ring[14].

      • Bioisosteric Replacements: Consider replacing the pyridine ring with a less polar bioisostere, such as a mono- or difluorobenzene ring, which has been shown to improve permeability in similar scaffolds[14].

  • Reduce Polarity and Hydrogen Bonding Capacity:

    • Rationale: Hydrogen bond donors, in particular, incur a high desolvation penalty when moving from an aqueous to a lipid environment[2]. Masking or removing these groups is a powerful strategy.

    • Actionable Strategies:

      • Intramolecular Hydrogen Bonding (IMHB): Introduce a functional group that can form an intramolecular hydrogen bond with the piperidine N-H. This "hides" the hydrogen bond donor, reducing its interaction with water and effectively lowering the TPSA, which can significantly improve permeability[15][16][17].

      • Masked Polar Group Incorporation (MPGI): Introduce polar groups with adjacent bulky substituents. This strategy can increase intrinsic solubility while sterically shielding the polar group from the hydrophobic environment of the binding pocket, a concept that can be adapted to membrane transit[18].

      • Pro-drug approach: Temporarily mask the polar N-H group with a labile protecting group that is cleaved enzymatically or chemically in vivo to release the active compound[19][20].

Workflow for Addressing Low PAMPA Permeability:

G start Low Papp in PAMPA lipophilicity Is LogD (pH 7.4) < 1? start->lipophilicity hbd Are there unmasked HBDs (e.g., piperidine N-H)? lipophilicity->hbd No increase_logd Strategy: Increase Lipophilicity - N-Alkylation - Ring Substitution - Bioisosteric Replacement lipophilicity->increase_logd Yes mask_hbd Strategy: Reduce Polarity - Introduce IMHB - N-alkylation - Pro-drug approach hbd->mask_hbd Yes synthesize Synthesize Analogs increase_logd->synthesize mask_hbd->synthesize retest Re-test in PAMPA synthesize->retest

Caption: Troubleshooting workflow for low PAMPA permeability.

Guide 2: High Efflux Ratio in Caco-2 Assay

Problem: Your compound shows good to moderate permeability from the apical (A) to basolateral (B) side (Papp A->B), but the permeability in the reverse direction (B->A) is significantly higher, resulting in an efflux ratio (ER = Papp B->A / Papp A->B) greater than 2.

Causality Analysis: A high efflux ratio is a clear indicator that your compound is a substrate for one or more efflux transporters (e.g., P-gp, BCRP) expressed on the apical membrane of the Caco-2 cells[21][22]. These transporters actively pump the compound out of the cell, limiting its net absorption.

Strategic Solutions:

  • Confirm Efflux Transporter Involvement:

    • Rationale: Identifying the specific transporter(s) involved is crucial for designing mitigation strategies.

    • Experimental Protocol:

      • Perform the bidirectional Caco-2 assay in the presence of known inhibitors of common efflux transporters[22].

      • For P-gp: Use an inhibitor like Verapamil.

      • For BCRP: Use an inhibitor like Fumitremorgin C.

      • Procedure: Pre-incubate the Caco-2 monolayers with the inhibitor before adding your test compound. Run the standard bidirectional assay.

      • Interpretation: If the efflux ratio decreases significantly (ideally close to 1) in the presence of a specific inhibitor, you have confirmed that your compound is a substrate for that transporter[22].

  • Structural Modifications to Evade Efflux:

    • Rationale: Subtle changes to the molecule's structure can disrupt its recognition and binding by the efflux transporter.

    • Actionable Strategies:

      • Modulate Charge and pKa: Efflux pumps are often sensitive to the charge state of their substrates. Modifying the basicity of the piperidine or pyridine nitrogen can alter the compound's ionization profile and reduce transporter recognition[14][19].

      • Introduce Bulk or Change Shape: Adding a bulky group can sterically hinder the compound from fitting into the transporter's binding site[13].

      • Remove Transporter Pharmacophore Features: Analyze the structure of known substrates for the identified transporter. If your compound shares key pharmacophoric features (e.g., specific arrangements of hydrogen bond acceptors and hydrophobic groups), modify your molecule to remove or alter them.

      • Increase Intrinsic Permeability: Sometimes, if the passive permeability is made sufficiently high, it can overwhelm the efflux mechanism, leading to a net positive absorption.

Data Interpretation Table for Efflux Studies:

ConditionPapp (A->B) (x 10⁻⁶ cm/s)Papp (B->A) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
Compound Alone1.59.06.0Significant Efflux
+ Verapamil (P-gp Inhibitor)7.58.01.1Compound is a P-gp substrate
+ Fumitremorgin C (BCRP Inhibitor)1.68.85.5Compound is not a BCRP substrate
Guide 3: Low Compound Recovery in Caco-2 Assay

Problem: The total amount of compound recovered from both the donor and receiver compartments at the end of the assay is significantly less than 100% (e.g., <70%).

Causality Analysis: Low recovery can confound permeability results and points to several potential issues[21]:

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.

  • Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate.

  • Cellular Accumulation: The compound may be sequestered within the Caco-2 cells.

  • Metabolism: The compound may be metabolized by enzymes within the Caco-2 cells.

Troubleshooting Workflow:

G start Low Recovery in Caco-2 solubility Check Aqueous Solubility (Kinetic/Thermodynamic) start->solubility binding Perform binding assay (e.g., with empty plate) start->binding metabolism Incubate with Caco-2 lysate + analyze for metabolites start->metabolism sol_issue Issue: Poor Solubility solubility->sol_issue Low bind_issue Issue: Non-specific Binding binding->bind_issue High met_issue Issue: Metabolism metabolism->met_issue Metabolites Detected sol_fix Solution: - Add co-solvent (e.g., DMSO) - Modify structure to improve solubility sol_issue->sol_fix bind_fix Solution: - Use low-binding plates - Add surfactant (e.g., BSA) bind_issue->bind_fix met_fix Solution: - Identify metabolic soft spots - Block metabolism via structural modification met_issue->met_fix

Caption: Diagnostic workflow for low Caco-2 recovery.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To determine the passive permeability (Papp) of a compound.

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, separating a donor compartment from an acceptor compartment[7][23].

  • Procedure:

    • Prepare the lipid membrane by adding the lipid solution to each well of the filter (donor) plate and allowing the solvent to evaporate[12].

    • Add the test compound (typically at 10-50 µM in a buffer like PBS, pH 7.4) to the wells of the donor plate.

    • Place the donor plate into an acceptor plate containing fresh buffer.

    • Incubate the "sandwich" plate for a set period (e.g., 4-18 hours) at room temperature[9][23].

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time[23].

Protocol 2: Bidirectional Caco-2 Permeability Assay
  • Objective: To determine both passive and active transport, and to calculate the efflux ratio.

  • Principle: Caco-2 cells are seeded on semi-permeable filter inserts and cultured for ~21 days until they form a differentiated, polarized monolayer with tight junctions, mimicking the intestinal barrier[10].

  • Procedure:

    • Cell Culture: Grow Caco-2 cells on transwell inserts according to established protocols.

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be within the lab's established range to confirm tight junction integrity. Additionally, a low permeability marker like Lucifer Yellow can be used to verify that the monolayer is not leaky[21][22].

    • A->B Permeability: Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.

    • B->A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C.

    • Sampling & Analysis: At the end of the incubation, take samples from both compartments and analyze the compound concentration by LC-MS/MS.

    • Calculation: Calculate Papp for both directions (A->B and B->A). The efflux ratio is then calculated as Papp(B->A) / Papp(A->B)[21].

References

  • Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design. (2025). Medicinal Chemistry & Pharmacology.
  • The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors. (2019).
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
  • Masked Entry – Increasing cell permeability of large molecules. (2020). Chembites.
  • Intrinsic Membrane Permeability to Small Molecules. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.).
  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023).
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.).
  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. (n.d.).
  • Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail. (2023).
  • Achieving improved permeability by hydrogen bond donor modulation in a series of MGAT2 inhibitors. (n.d.). MedChemComm (RSC Publishing).
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.).
  • Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories. (n.d.).
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. (n.d.). MDPI.
  • Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). (n.d.). Enamine.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Caco-2 permeability assay. (n.d.).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024).
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2025).
  • LogD. (2019). Cambridge MedChem Consulting.
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central.
  • Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. (n.d.).
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl). (2025). PubMed Central.
  • 2-(Piperidin-4-yl)
  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (n.d.).
  • Discovery of Novel 2-(piperidin-4-yl)
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (n.d.). MDPI.
  • (PDF) 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2025).
  • Topological polar surface area – An ABC of PK/PD. (n.d.).
  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. (2022). IRIS-AperTO.

Sources

Validation & Comparative

A Comparative Analysis of 2-(Piperidin-4-yl)pyridine Hydrochloride: A Keystone Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Piperidinylpyridine Moiety

For researchers, scientists, and professionals in drug development, the piperidinylpyridine scaffold represents a privileged structure, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This structural motif, combining the saturated piperidine ring with the aromatic pyridine moiety, offers a versatile platform for designing ligands that can interact with a wide array of G-protein coupled receptors (GPCRs), including but not limited to, muscarinic, histaminic, dopaminergic, and serotonergic receptors. The hydrochloride salt of 2-(Piperidin-4-yl)pyridine serves as a fundamental starting point for exploring the chemical space around this valuable pharmacophore.

This guide provides a comparative analysis of 2-(Piperidin-4-yl)pyridine hydrochloride against structurally and functionally similar compounds. Due to a notable absence of publicly available, direct experimental data for this specific parent compound, this analysis will leverage established structure-activity relationships (SAR) from closely related analogs to predict its physicochemical and pharmacological profile. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to generate the necessary data for a comprehensive evaluation.

Structural and Physicochemical Comparison: The Impact of Isomerism and Substitution

The precise arrangement of the piperidine and pyridine rings, as well as substitutions on either moiety, profoundly influences the physicochemical properties of these compounds, which in turn dictates their pharmacokinetic and pharmacodynamic behavior.

Core Isomers: 2-, 3-, and 4-(Piperidin-4-yl)pyridine

The position of the piperidine ring on the pyridine core is a critical determinant of a molecule's electronic distribution and overall topology. This seemingly subtle change can lead to significant differences in receptor affinity and selectivity.

CompoundStructurePredicted Physicochemical Properties
2-(Piperidin-4-yl)pyridine 2-(Piperidin-4-yl)pyridineMolecular Formula: C10H14N2 Molecular Weight: 162.23 g/mol XLogP3: 1.0[1]
3-(Piperidin-4-yl)pyridine 3-(Piperidin-4-yl)pyridineMolecular Formula: C10H14N2 Molecular Weight: 162.23 g/mol XLogP3: 1.0
4-(Piperidin-4-yl)pyridine 4-(Piperidin-4-yl)pyridineMolecular Formula: C10H14N2 Molecular Weight: 162.23 g/mol XLogP3: 1.0

The nitrogen atom in the pyridine ring and the basic nitrogen in the piperidine ring are both capable of protonation. The relative basicity (pKa) of these two nitrogens will influence the ionization state of the molecule at physiological pH, which is a key factor for receptor interaction and membrane permeability. The position of the pyridine nitrogen relative to the piperidine substituent will modulate the electronic properties of the ring, thereby affecting the pKa of the pyridine nitrogen.

Experimental Protocols for Physicochemical Characterization

To address the data gap for this compound and its analogs, the following standardized protocols are provided.

Determination of pKa via Potentiometric Titration

Rationale: The pKa values of the pyridine and piperidine nitrogens are critical for understanding the ionization state of the molecule at different pH values. Potentiometric titration is a robust and accurate method for determining these values.

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 50 mL of 0.1 M KCl solution.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette. Maintain the temperature at 25°C using a water bath.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Determination of LogP via the Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classic and reliable technique for its determination.[2]

Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water.

  • Partitioning: In a separatory funnel, mix a known volume of the stock solution with an equal volume of water-saturated n-octanol.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a fundamental property that affects a drug's dissolution and absorption. The shake-flask method provides the thermodynamic solubility of a compound.[3][4]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the aqueous solubility of the compound.

Pharmacological Profile: A Predictive Comparative Analysis

While specific binding data for this compound is elusive, the extensive literature on its derivatives allows for an informed prediction of its potential pharmacological activities. The piperidinylpyridine scaffold is a common feature in ligands for several important CNS receptor families.

Muscarinic Acetylcholine Receptors (mAChRs)

Context: Piperidine-containing compounds have been extensively explored as muscarinic receptor antagonists.[5][6][7] Selective M2 muscarinic receptor antagonists, for example, have shown potential in enhancing acetylcholine release in the brain.[2]

Predicted Profile of this compound: The unsubstituted 2-(Piperidin-4-yl)pyridine core is likely to possess some affinity for muscarinic receptors. However, high potency and selectivity are typically achieved through substitution on the piperidine nitrogen and/or the pyridine ring. For instance, the addition of bulky aromatic groups to the piperidine nitrogen is a common strategy to enhance affinity for M3 receptors.[8]

Comparative Compounds:

  • N-Benzyl-4-hydroxypiperidine derivatives: These compounds have shown high affinity for muscarinic receptors.

  • Piperidinyl piperidine analogues: These have been developed as potent and selective M2 muscarinic receptor antagonists.[2]

Histamine H3 Receptors

Context: The histamine H3 receptor is a key target for cognitive disorders and sleep-wake regulation. Many potent H3 receptor antagonists and inverse agonists incorporate a piperidine moiety.[4][9][10][11]

Predicted Profile of this compound: The basic nitrogen of the piperidine ring is a crucial pharmacophoric element for interaction with the H3 receptor. While the parent compound may exhibit weak to moderate affinity, derivatization is necessary to achieve high potency. Lipophilic substituents are often introduced to enhance binding.

Comparative Compounds:

  • 1-(4-(Phenoxymethyl)benzyl)piperidines: A class of non-imidazole H3 receptor antagonists with low nanomolar affinity.[9]

  • 4-Oxypiperidine ethers: These have been developed as ligands targeting both histamine H3 receptors and cholinesterases.

Dopamine Receptors

Context: The piperidinylpyridine scaffold is present in numerous dopamine D2 and D3 receptor ligands, which are important for the treatment of psychosis and other neurological disorders.[12][13][14][15]

Predicted Profile of this compound: The core structure likely provides a foundational interaction with dopamine receptors. Structure-activity relationship studies of arylpiperazine and arylpiperidine derivatives show that the nature of the aromatic system and the linker to the basic nitrogen are critical for affinity and selectivity.

Comparative Compounds:

  • 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine): A D2 receptor ligand with "dopaminergic stabilizer" properties.[12][16]

  • Arylpiperazine derivatives: A versatile class of compounds with affinity for both dopamine and serotonin receptors.

Serotonin (5-HT) Receptors

Context: The piperidinylpyridine motif is a key feature of ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, which are implicated in mood, anxiety, and cognition.[17][18][19][20][21]

Predicted Profile of this compound: The parent compound is expected to have some interaction with serotonin receptors. High affinity and selectivity are typically achieved by incorporating specific aryl or heteroaryl groups, often linked to the piperidine nitrogen.

Comparative Compounds:

  • Halogenated diphenylpiperidines: Synthesized as potential 5-HT2A receptor ligands for brain imaging.[17]

  • Arylpiperazine derivatives: Many of these compounds exhibit dual affinity for serotonin and dopamine receptors.

Experimental Workflow: Radioligand Binding Assay

To quantitatively assess the pharmacological profile of this compound and its analogs, a competitive radioligand binding assay is the gold standard.[22]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (expressing receptor of interest) prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation & Membrane Isolation prep2->prep3 assay1 Incubate Membranes with Radioligand and Test Compound prep3->assay1 assay2 Separate Bound from Free Ligand (Filtration) assay3 Quantify Radioactivity analysis1 Generate Competition Curve assay3->analysis1 analysis2 Calculate IC50 and Ki values G start1 Pyridine Derivative intermediate Coupled Intermediate start1->intermediate Coupling Reaction start2 Piperidone Derivative start2->intermediate product 2-(Piperidin-4-yl)pyridine Analog intermediate->product Functionalization / Deprotection

Caption: General synthetic scheme for 2-(piperidin-4-yl)pyridine analogs.

A common synthetic route involves the reductive amination of a pyridine derivative with a 4-piperidone. [16]Subsequent modification of the piperidine nitrogen allows for the introduction of various substituents to explore the SAR.

Illustrative Synthetic Protocol: Reductive Amination

Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds and is well-suited for the synthesis of the piperidinylpyridine scaffold.

Materials:

  • 2-Bromopyridine

  • N-Boc-4-piperidone

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reductive Amination: To a solution of 2-bromopyridine and N-Boc-4-piperidone in DCE, add sodium triacetoxyborohydride in portions. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain N-Boc-2-(piperidin-4-yl)pyridine.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir the mixture at room temperature until the deprotection is complete.

  • Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Conclusion and Future Directions

This compound is a foundational molecule in the design of novel CNS-active compounds. While direct experimental data for this specific compound is currently limited, the wealth of information on its derivatives provides a strong basis for predicting its physicochemical and pharmacological properties. This guide has outlined the key structural features that influence the activity of piperidinylpyridine analogs and has provided detailed experimental protocols to enable researchers to fill the existing data gaps.

Future research should focus on the systematic characterization of the parent 2-, 3-, and 4-(piperidin-4-yl)pyridine hydrochlorides to establish a definitive baseline for comparative studies. A comprehensive screening of these compounds against a broad panel of CNS receptors would be invaluable for identifying novel lead compounds and for refining our understanding of the structure-activity relationships within this important class of molecules. The synthetic and analytical methods detailed herein provide a clear roadmap for these future investigations.

References

  • Broughton, H. B., et al. (1997). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 40(16), 2491-2501.
  • Stark, H., et al. (2002). Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry, 45(15), 3257-3266.
  • Zhang, Y., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 105-114.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Zheng, W. W., et al. (2005). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of Medicinal Chemistry, 48(1), 181-189.
  • Pontén, J., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(17), 5494-5505.
  • Kuder, K., et al. (2002). Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Alkyl Derivatives. Archiv der Pharmazie, 335(8), 351-358.
  • Leopoldo, M., et al. (2011). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Medicinal Chemistry Letters, 2(10), 753-757.
  • Tozer, M. J., & Kalindjian, S. B. (2000). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 10(15), 1673-1676.
  • Hübner, H., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry, 54(13), 4682-4690.
  • Sagara, Y., et al. (2002). Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry, 45(5), 984-987.
  • PubChem. (n.d.). 3-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 322(2), 642-652.
  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
  • Wube, A. A., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(10), 2000128.
  • Bassyouni, F. A., et al. (2015). Structure–activity relationship of piperidine derivatives with anticancer activity. Medicinal Chemistry Research, 24(1), 1-26.
  • Wünsch, B. (2009). Synthesis of N-Substituted piperidines from piperidone. Synlett, 2009(16), 2565-2586.
  • Micheli, F., et al. (2010). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Al-Masoudi, N. A., et al. (2018). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 55(10), 2329-2337.
  • Oh, S. J., & Lee, S. Y. (2001). Serotonin receptor and transporter ligands - current status. Current Medicinal Chemistry, 8(8), 915-941.
  • Lacivita, E., et al. (2018). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 23(10), 2639.
  • Birdsall, N. J. M. (2010). Muscarinic receptor subclasses. British Journal of Pharmacology, 161(7), 1435-1440.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Leopoldo, M., et al. (2011). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 16(12), 10470-10485.
  • Goyal, R. K. (2012). Muscarinic Antagonists. In Essentials of Medical Pharmacology (7th ed., pp. 104-111). Jaypee Brothers Medical Publishers.
  • Organic Syntheses. (1981). 4-(2-AMINOETHYL)PYRIDINE DIHYDROCHLORIDE. Organic Syntheses, 60, 1.
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • Google Patents. (2010). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ACS Publications. (2022). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 65(3), 2158-2180.
  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • StatPearls. (2023). Muscarinic Antagonists. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is fit for its intended purpose, providing reliable data for decision-making throughout the drug development lifecycle.[1][2][3] This guide offers an in-depth comparison of analytical techniques and a detailed walkthrough of the validation process for 2-(Piperidin-4-yl)pyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.

Introduction to this compound

2-(Piperidin-4-yl)pyridine is a heterocyclic compound with the molecular formula C10H14N2.[4] Its dihydrochloride salt (C10H16Cl2N2, Molecular Weight: 235.15 g/mol ) is often used in pharmaceutical synthesis. Given its role as a potential starting material or intermediate, the development of a robust and validated analytical method is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an appropriate analytical technique is the foundation of a successful validation. The choice depends on the physicochemical properties of the analyte and the intended purpose of the method (e.g., assay, impurity profiling, etc.).

Technique Principle Advantages for this compound Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Highly versatile for non-volatile and thermally unstable compounds.[5][6] Excellent for both quantification (assay) and impurity detection. Well-established and widely accepted by regulatory agencies.Can be more time-consuming and generate more solvent waste compared to other techniques.[6]
Gas Chromatography (GC) Separation based on the volatility of the analyte in a gaseous mobile phase.Ideal for volatile and thermally stable compounds.[5][7][8] Often provides faster run times.[6]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which adds complexity.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by the analyte.Simple, rapid, and cost-effective.Lacks specificity; interference from other UV-absorbing compounds is common. Generally not suitable for complex mixtures or impurity analysis.

Rationale for Selecting HPLC: For this compound, which is a non-volatile solid, High-Performance Liquid Chromatography (HPLC) is the most appropriate technique.[5][6] It offers the necessary specificity and sensitivity to accurately quantify the main component and detect any potential impurities. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this polar compound.

Deep Dive: Validation of a Reversed-Phase HPLC Method

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] The validation process should be guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

The following sections detail the validation of a hypothetical, yet scientifically grounded, RP-HPLC method for the assay of this compound.

Validation Workflow

Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Implementation Dev Develop Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Flow Rate, Temperature) Dev->Opt Refine Spec Specificity Opt->Spec Begin Validation Lin Linearity Spec->Lin Routine Routine Use & QC Spec->Routine Method Validated Acc Accuracy Lin->Acc Lin->Routine Method Validated Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Routine Method Validated Range Range Prec->Range Prec->Routine Method Validated Robust Robustness Range->Robust Range->Routine Method Validated LOD_LOQ LOD & LOQ (For Impurity Methods) Robust->LOD_LOQ If applicable Robust->Routine Method Validated LOD_LOQ->Routine Method Validated Lifecycle Lifecycle Management (Continuous Monitoring) Routine->Lifecycle

Caption: Workflow for Analytical Method Validation.

Key Validation Parameters

The relationship between core validation parameters demonstrates the internal consistency of a well-validated method.

Validation Parameter Interrelation center Fit for Purpose Specificity Specificity center->Specificity Ensures correct analyte is measured Linearity Linearity center->Linearity Proportional response Accuracy Accuracy center->Accuracy Closeness to true value Precision Precision center->Precision Agreement between measurements Range Range Linearity->Range Defines Accuracy->Range Demonstrated over Precision->Range Demonstrated over

Caption: Interrelation of Core Validation Parameters.

1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • Experimental Protocol:

    • Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of this compound reference standard.

    • Analyze a placebo solution (if for a drug product) containing all excipients except the active ingredient.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte and analyze the resulting solutions. The method should be able to resolve the analyte peak from any degradation product peaks.

2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions from the stock solution, typically ranging from 80% to 120% of the nominal assay concentration.[10][12]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • Y-intercept should be close to zero.

Concentration Level Concentration (mg/mL) Mean Peak Area (n=3)
80%0.08801234
90%0.09902345
100%0.101003456
110%0.111104567
120%0.121205678
0.9998

3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

  • Experimental Protocol:

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with at least three replicates at each level.

    • This can be done by spiking a placebo with a known amount of the analyte or by analyzing a sample with a known concentration.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Concentration Level Theoretical (mg/mL) Measured (mg/mL) Recovery (%)
80%0.0800.07998.8%
100%0.1000.101101.0%
120%0.1200.11999.2%
Mean Recovery 99.7%

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100%) under the same operating conditions over a short interval of time.

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision:

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%

5. Range

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][10] The range is confirmed by the linearity, accuracy, and precision data.[9][10]

6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][13]

  • Experimental Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a system suitability solution and a sample under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, resolution) must still pass their pre-defined criteria.

    • The assay results of the sample should not significantly change.

Conclusion

The validation of an analytical method for this compound is a systematic and scientifically rigorous process. While other techniques have their place, RP-HPLC offers the best combination of specificity, accuracy, and precision for this particular analyte. By following the principles outlined in the ICH Q2(R1) guideline and meticulously documenting each validation parameter, researchers can ensure the generation of high-quality, reliable data that is defensible to regulatory agencies and crucial for the advancement of drug development projects. This entire process is part of a larger lifecycle management approach, ensuring the method remains fit for purpose over time.[1][14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine . National Center for Biotechnology Information. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis . Drawell. [Link]

  • <1225> Validation of Compendial Procedures . Ofni Systems. [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-Methoxy-2-(3(4-Phenyl-1-Piperazinyl))Propyl . Acta Poloniae Pharmaceutica. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • HPLC vs GC: What Sets These Methods Apart . Phenomenex. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique . Lab Manager. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • <1225> Validation of Compendial Procedures . U.S. Pharmacopeia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing . AELAB. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals . National Academic Digital Library of Ethiopia. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications . Blog - News. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer . ACS Publications. [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. [Link]

  • Methylphenidate . Wikipedia. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • 4-(piperidin-4-yl)pyridine (581-45-3) . Chemchart. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to predicting its therapeutic potential and anticipating potential safety liabilities. The 2-(piperidin-4-yl)pyridine core is a privileged scaffold found in a multitude of neurologically active agents. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 2-(Piperidin-4-yl)pyridine hydrochloride, offering a strategic framework and detailed experimental protocols to thoroughly characterize its selectivity.

Introduction: The Significance of the 2-(Piperidin-4-yl)pyridine Scaffold

The 2-(piperidin-4-yl)pyridine moiety is a key structural feature in compounds designed to modulate a range of neurological targets. Its derivatives have shown activity as nicotinic acetylcholine receptor (nAChR) modulators, potent and selective cholesterol 24-hydroxylase (CH24H) inhibitors, muscarinic acetylcholine receptor (mAChR) antagonists, and sigma (σ) receptor ligands.[1][2][3] This versatility, however, necessitates a rigorous evaluation of potential off-target interactions to ensure the desired pharmacological effect is not confounded by unintended activities.

This guide will delineate a tiered strategy for assessing the cross-reactivity of this compound, beginning with computational predictions and culminating in robust in-vitro experimental validation. We will compare its hypothetical profile against established compounds targeting similar pathways, providing the context needed for informed decision-making in research and development.

A Tiered Approach to Cross-Reactivity Profiling

A systematic evaluation of off-target interactions is crucial. We advocate for a tiered approach that moves from broad, predictive methods to specific, functional assays. This ensures a comprehensive yet resource-efficient assessment.

G cluster_0 Tier 1: In-Silico & Database Analysis cluster_1 Tier 2: Broad Panel In-Vitro Screening cluster_2 Tier 3: Focused In-Vitro Assays a Structural Similarity Searches (e.g., ChEMBL, PubChem) b Predictive Off-Target Modeling (e.g., QSAR, Docking Studies) a->b informs c Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen) b->c guides d Ki Determination via Radioligand Binding Assays c->d identifies hits for f Enzyme Inhibition Assays (e.g., CH24H) c->f identifies hits for e Functional Assays (e.g., cAMP, Ca2+ flux) d->e confirms functional activity G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A Receptor Membranes D Incubate to Equilibrium A->D B Radioligand ([³H]-Ligand) B->D C Test Compound C->D E Filter & Wash D->E F Scintillation Counting E->F G Determine IC50 F->G H Calculate Ki (Cheng-Prusoff) G->H

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Comparative Binding Data (Ki in nM)

Target2-(Piperidin-4-yl)pyridine HClNS-1738SoticlestatAtropine
nAChR α7 5020>10,000>10,000
CH24H (IC50) 800>10,00015>10,000
Muscarinic M1 1500>10,000>10,0002
Muscarinic M2 2500>10,000>10,0005
Muscarinic M3 2000>10,000>10,0003
Sigma σ1 300>10,0005000>10,000
Sigma σ2 900>10,0008000>10,000
hERG >10,000>10,000>10,000500

This data is hypothetical and for illustrative purposes only.

Functional Assays: Assessing Biological Impact

Demonstrating binding affinity is only part of the story. It is crucial to determine whether this binding translates into a functional response (agonist, antagonist, or inverse agonist). For G-protein coupled receptors (GPCRs) like muscarinic and many monoamine receptors, cAMP assays are a common method to assess functional activity.

Experimental Protocol: cAMP Functional Assay

  • Cell Culture:

    • Culture cells stably expressing the target receptor (e.g., CHO-K1 cells with human M1 receptor) in appropriate media.

    • Seed the cells into 96-well plates and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with the test compound (this compound or comparators) at various concentrations for 15-30 minutes.

    • Stimulate the cells with a known agonist for the receptor (e.g., carbachol for M1) at a concentration that elicits a submaximal response (EC80).

    • Incubate for a further 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Plot the cAMP response against the concentration of the test compound.

    • For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced response.

Enzyme Inhibition Assays

For targets like CH24H, a direct enzyme inhibition assay is required.

Experimental Protocol: CH24H Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use purified recombinant human CH24H enzyme.

    • The substrate is typically cholesterol delivered in a suitable vehicle like cyclodextrin.

  • Assay Setup:

    • In a 96-well plate, combine the CH24H enzyme, a NADPH regenerating system, and the test compound at various concentrations.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the cholesterol substrate.

  • Incubation and Termination:

    • Incubate at 37°C for a defined period.

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection and Analysis:

    • The product, 24S-hydroxycholesterol, is quantified using LC-MS/MS.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Interpretation and Conclusion

The cross-reactivity profile of a compound is a critical component of its overall pharmacological characterization. For this compound, the available literature on its derivatives strongly suggests a potential for interactions with cholinergic and sigma receptors, as well as CH24H. The tiered, systematic approach outlined in this guide, moving from in-silico prediction to broad panel screening and finally to focused, quantitative in-vitro assays, provides a robust framework for definitively characterizing these interactions.

By comparing the binding affinities and functional activities of this compound with well-characterized comparator compounds, researchers can gain a clear understanding of its selectivity and make informed decisions about its suitability for their specific research applications. This rigorous approach to cross-reactivity assessment is essential for advancing our understanding of the therapeutic potential and safety of this important chemical scaffold.

References

  • PubChem Compound Summary for CID 10374750, 2-(Piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. [Link]

  • Theoretical Study of the Binding Profile of the Allosteric Modulator NS-1738 with a Chimera Structure of the α7 Nicotinic Acetylcholine Receptor. ResearchGate. [Link]

  • Efficacy, safety, and tolerability of soticlestat (TAK-935) as adjunctive therapy in pediatric patients with dravet syndrome and Lennox–Gastaut syndrome: a meta-analysis of 3 randomized controlled trials. National Institutes of Health. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization. PubMed. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Theoretical study of the binding profile of an allosteric modulator NS-1738 with a chimera structure of the α7 nicotinic acetylcholine receptor. PubMed. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine H4 receptor ligands. PubMed. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. PubMed Central. [Link]

  • Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome. Ovid Therapeutics Inc. [Link]

  • Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. PNAS. [Link]

  • NS1738 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • A phase 1b/2a study of soticlestat as adjunctive therapy in participants with developmental and/or epileptic encephalopathies. PubMed. [Link]

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. The Journal of Neuroscience. [Link]

  • ChEMBL. EMBL-EBI. [Link]

Sources

A Comprehensive Guide to Evaluating the Off-Target Effects of Novel Chemical Entities: A Case Study with 2-(Piperidin-4-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's interaction with unintended biological targets is paramount. These "off-target" effects are a primary driver of unforeseen toxicities and can lead to costly late-stage failures in clinical development.[1][2] This guide provides a robust framework for evaluating the off-target profile of a novel chemical entity, using 2-(Piperidin-4-yl)pyridine hydrochloride as a representative case. While the specific on-target activity of this compound is not presupposed, the methodologies outlined here are universally applicable for characterizing the selectivity and potential liabilities of any small molecule.

This guide is intended for researchers, scientists, and drug development professionals. We will move beyond a simple listing of assays to explain the causal logic behind experimental design, ensuring a self-validating and scientifically rigorous approach to off-target profiling.

The Imperative of Early Off-Target Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to safety concerns.[3] Off-target interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target, are a major contributor to these failures.[2] Proactively identifying these unintended interactions allows for a more informed selection of lead candidates and can guide medicinal chemistry efforts to mitigate undesirable activities while preserving on-target potency.[4]

This guide will present a tiered, multi-faceted strategy for off-target evaluation, beginning with broad screening panels and progressing to more focused cellular and functional assays. We will compare the hypothetical off-target profile of this compound with two illustrative comparators:

  • Compound A: A hypothetical highly selective kinase inhibitor.

  • Compound B: A hypothetical promiscuous compound with multiple known off-target interactions.

A Multi-Pronged Strategy for Off-Target Profiling

A thorough evaluation of off-target effects necessitates a combination of in silico, in vitro, and sometimes in vivo approaches. Computational methods can provide initial predictions of potential off-target interactions based on the chemical structure of the compound.[5][6] However, experimental validation through in vitro assays remains the gold standard. A typical in vitro off-target screening cascade involves profiling the compound against large panels of common "liability" targets.

dot graph TD { A[Start: this compound] --> B{Initial Broad-Panel Screening}; B --> C[Kinase Profiling]; B --> D[GPCR Profiling]; B --> E[Ion Channel Profiling]; C --> F{Data Analysis & Hit Identification}; D --> F; E --> F; F --> G{Secondary Assays & Dose-Response}; G --> H[Cellular Functional Assays]; H --> I[Cytotoxicity Profiling]; I --> J[Risk Assessment & Lead Optimization]; }

A tiered workflow for off-target effect evaluation.

Phase 1: Broad-Panel Screening

The initial step involves screening the test compound at a single, relatively high concentration (e.g., 10 µM) against a broad range of targets known to be associated with adverse drug reactions.[4]

1. Kinase Panel Profiling:

The human kinome consists of over 500 kinases, which are crucial regulators of cellular processes.[7][8] Dysregulation of kinase activity is implicated in numerous diseases, making them common drug targets. However, the conserved nature of the ATP-binding site across many kinases can lead to a lack of selectivity and off-target inhibition.[9]

  • Rationale: Screening against a diverse panel of kinases can identify potential off-target interactions that could lead to toxicities in various signaling pathways.[10]

  • Methodology: A common approach is to use biochemical assays that measure the ability of the test compound to inhibit the activity of a large panel of purified kinases.[11] Technologies like TR-FRET and ADP-Glo are frequently employed for their high-throughput capabilities.[9][10]

2. GPCR (G-Protein Coupled Receptor) Profiling:

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[12][13] Off-target interactions with GPCRs can lead to a wide range of side effects, affecting the central nervous system, cardiovascular system, and more.[12][14]

  • Rationale: To identify potential liabilities related to unintended modulation of GPCR signaling pathways.

  • Methodology: Both radioligand binding assays and functional cell-based assays are used.[13][15] Functional assays, which measure downstream signaling events like changes in intracellular calcium or cAMP levels, are often preferred as they can distinguish between agonists and antagonists and are not confounded by non-functional binders.[12][14]

3. Ion Channel Profiling:

Ion channels are critical for the function of excitable cells, such as neurons and cardiomyocytes.[16][17] Off-target modulation of ion channels, particularly the hERG potassium channel, is a major cause of drug-induced cardiac arrhythmias.[18]

  • Rationale: To assess the risk of cardiotoxicity and other adverse effects related to ion channel dysfunction.

  • Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing compound effects on ion channel function with high throughput and precision.[16][18]

Table 1: Hypothetical Broad-Panel Screening Results (% Inhibition at 10 µM)

Target ClassTarget2-(Piperidin-4-yl)pyridine HClCompound A (Selective Kinase Inhibitor)Compound B (Promiscuous Compound)
Kinase Kinase X (On-Target)95%98%92%
Kinase Y62%5%88%
Kinase Z15%2%75%
GPCR GPCR A5%1%65%
GPCR B78%3%85%
Ion Channel hERG12%2%55%
Nav1.58%1%48%

From this hypothetical data, this compound shows potent activity at its intended target (Kinase X) but also exhibits significant off-target activity against Kinase Y and GPCR B. Compound A demonstrates high selectivity, while Compound B shows widespread off-target interactions.

Phase 2: Secondary Assays and Cellular Validation

Hits identified in the initial broad-panel screening should be followed up with more detailed secondary assays to confirm the activity and determine the potency of the off-target interaction.

1. Dose-Response Analysis:

  • Rationale: To determine the IC50 (for inhibitors) or EC50 (for agonists) values for the off-target interactions. This allows for a quantitative comparison of the on-target and off-target potencies.

  • Methodology: The compound is tested at multiple concentrations against the identified off-target proteins. The resulting data is used to generate a dose-response curve and calculate the potency.

2. Cellular Functional Assays:

  • Rationale: To confirm that the observed biochemical activity translates to a functional effect in a cellular context. This is a critical step in validating the physiological relevance of an off-target interaction.

  • Methodology: The choice of assay depends on the nature of the off-target. For a kinase, a Western blot could be used to assess the phosphorylation of a downstream substrate. For a GPCR, a cellular assay measuring second messenger production would be appropriate.

Table 2: Hypothetical IC50/EC50 Values for On- and Off-Target Activities (nM)

CompoundOn-Target (Kinase X) IC50Off-Target (Kinase Y) IC50Off-Target (GPCR B) EC50
2-(Piperidin-4-yl)pyridine HCl50500800
Compound A20>10,000>10,000
Compound B80120300

This data provides a clearer picture of the selectivity profile. This compound has a 10-fold selectivity for its on-target over Kinase Y and a 16-fold selectivity over GPCR B. Compound A is highly selective, while Compound B has poor selectivity.

Phase 3: Cytotoxicity Profiling

Even if a compound does not show specific off-target interactions in panel screens, it may still induce cellular toxicity through other mechanisms. Therefore, it is essential to assess the general cytotoxicity of the compound in relevant cell lines.

  • Rationale: To identify compounds that cause cell death at concentrations close to their effective therapeutic dose.

  • Methodology: A variety of in vitro cytotoxicity assays are available, each measuring a different aspect of cell health.[19]

    • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[19]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity.[20][21]

Table 3: Hypothetical Cytotoxicity Data (CC50 in µM)

CompoundCell Line 1 (e.g., HEK293)Cell Line 2 (e.g., HepG2)
2-(Piperidin-4-yl)pyridine HCl>5045
Compound A>50>50
Compound B58

This compound and Compound A show minimal cytotoxicity, while Compound B is cytotoxic at low micromolar concentrations.

Experimental Protocols

Protocol 1: Kinase Profiling using ADP-Glo™ Kinase Assay

This protocol provides a general outline for performing a kinase profiling assay. Specific conditions will vary depending on the kinase and substrate.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the test compound or vehicle control (DMSO).

    • Incubate at room temperature for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: LDH Cytotoxicity Assay

This protocol outlines a method for assessing cytotoxicity by measuring LDH release.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 or 48 hours). Include wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[20]

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration using the formula: (% Cytotoxicity) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

dot graph [rankdir=LR]; node [shape=box, style=rounded]; subgraph "Cellular Environment" { "Drug" [label="2-(Piperidin-4-yl)pyridine HCl"]; "On-Target (Kinase X)" [fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; "Off-Target (Kinase Y)" [fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; "Signaling Pathway X (Therapeutic Effect)" [fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; "Signaling Pathway Y (Adverse Effect)" [fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

}

On-target vs. off-target signaling pathways.

Conclusion and Future Directions

The comprehensive evaluation of off-target effects is a critical component of modern drug discovery. By employing a tiered screening cascade, researchers can gain a detailed understanding of a compound's selectivity profile and potential liabilities early in the development process. The hypothetical case study of this compound illustrates how data from broad-panel screening, secondary assays, and cytotoxicity profiling can be integrated to build a holistic picture of a compound's activity.

This early, in-depth characterization enables more informed decision-making, guiding lead optimization efforts to enhance selectivity and mitigate potential toxicities, ultimately increasing the probability of success in bringing safer and more effective medicines to patients.

References

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • ICE Bioscience. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • Consensus. What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? [Link]

  • CRISPR Medicine. News: Deep learning predicts CRISPR off-target effects. [Link]

  • National Institutes of Health. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Multispan. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Creative BioMart. Ion Channel Screening Assays. [Link]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

  • ResearchGate. How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments? [Link]

  • Charles River Laboratories. Ion Channel Selectivity Profiling Assays. [Link]

  • Labcorp. An in vitro solution to model off-target effects. [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • PubMed Central. In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Patsnap Synapse. How can off-target effects of drugs be minimised? [Link]

  • ResearchGate. Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • PubMed Central. Particle-induced artifacts in the MTT and LDH viability assays. [Link]

  • G-Biosciences. LDH Cytotoxicity Assay FAQs. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 2-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-(piperidin-4-yl)pyridine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its prevalence in medicinal chemistry is a testament to its ability to engage with a multitude of biological targets, offering a versatile framework for crafting molecules with desired pharmacological activities. However, the journey from a potent in vitro "hit" to a clinically viable drug is paved with the complexities of in vivo pharmacology, where the pharmacokinetic profile of a compound reigns supreme. This guide provides a comparative analysis of the pharmacokinetic properties of various 2-(piperidin-4-yl)pyridine derivatives, drawing upon experimental data from preclinical studies to illuminate the intricate relationship between chemical structure and systemic exposure.

The inherent value of the 2-(piperidin-4-yl)pyridine core lies in its combination of a basic piperidine ring and an aromatic pyridine moiety. This unique juxtaposition allows for a fine-tuning of physicochemical properties such as lipophilicity and basicity (pKa), which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The piperidine nitrogen can be readily substituted, providing a handle for modulating potency and selectivity, while the pyridine ring offers multiple positions for substitution to optimize pharmacokinetic parameters and target engagement.

This guide will delve into specific examples of 2-(piperidin-4-yl)pyridine derivatives from recent drug discovery programs, presenting their pharmacokinetic data in a comparative format. We will explore the experimental methodologies employed to generate this data and discuss the causal relationships between structural modifications and the observed pharmacokinetic outcomes.

Comparative Pharmacokinetic Data of Selected 2-(Piperidin-4-yl)pyridine Derivatives

The following tables summarize the pharmacokinetic parameters of several 2-(piperidin-4-yl)pyridine derivatives from different therapeutic areas. It is crucial to note that these data are compiled from various studies and, therefore, were generated under different experimental conditions (e.g., animal species, dose, route of administration). This inter-study variability should be considered when making direct comparisons.

Table 1: Pharmacokinetic Profile of a Pyridine Diamide Indirect AMPK Activator Derivative

CompoundSpeciesDose (Route)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Clearance (mL/min/kg)
trans-3-fluoropiperidine derivative (32) Rat2 mg/kg (IV)---19

Data sourced from a study on indirect AMPK activators. The introduction of a fluorine atom at the 3-position of the piperidine ring was a key modification to improve clearance.[2]

Table 2: Pharmacokinetic Profile of a Macrocyclic HPK1 Inhibitor

CompoundSpeciesDose (Route)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)
Compound 2t Mouse10 mg/kg (PO)2892124531.8

Data from a study on selective HPK1 inhibitors. This macrocyclic derivative incorporating a 2-substituted-pyridin-4-yl moiety demonstrated moderate oral bioavailability.[3]

Table 3: Pharmacokinetic Profile of an ALK/ROS1 Dual Inhibitor

CompoundSpeciesDose (Route)Cmax (µM)Tmax (h)AUC (µM·h)Half-life (h)
Compound 2e Rat20 mg/kg (PO)1.248.63.5

Pharmacokinetic data for a 2-amino-4-(1-piperidine) pyridine derivative designed as an ALK/ROS1 inhibitor. This compound showed reasonable oral exposure in rats.[4]

The Interplay of Structure and Pharmacokinetics: A Deeper Dive

The pharmacokinetic behavior of 2-(piperidin-4-yl)pyridine derivatives is intricately linked to their chemical structures. Strategic modifications at various positions on both the piperidine and pyridine rings can profoundly influence their ADME properties.

The Role of the Piperidine Ring

The piperidine moiety is a critical determinant of a compound's physicochemical properties and metabolic stability.[1]

  • Substitution on the Piperidine Nitrogen: Alkylation or acylation of the piperidine nitrogen is a common strategy to modulate potency and selectivity. However, these substitutions can also impact clearance. For instance, N-alkylpiperidines have shown significant antifungal activity, with the chain length of the alkyl group influencing the potency.[5]

  • Ring Substitution: Introducing substituents on the piperidine ring itself can sterically hinder metabolic attack and improve metabolic stability. In the case of the pyridine diamide AMPK activators, placing a fluorine atom at the 3-position of the piperidine ring (trans-3-fluoropiperidine 32) was instrumental in reducing clearance.[2] This modification likely shields the adjacent amide bond from hydrolysis, a common metabolic pathway for such compounds.

The Influence of the Pyridine Ring

The pyridine ring offers several positions for substitution, each providing an opportunity to fine-tune the pharmacokinetic profile.

  • Positional Isomerism: The position of the piperidine substituent on the pyridine ring (e.g., 2-, 3-, or 4-position) can significantly affect the molecule's overall shape and electronic properties, thereby influencing its interaction with metabolic enzymes and transporters.

  • Substitution Patterns: The introduction of various functional groups on the pyridine ring can modulate lipophilicity, solubility, and metabolic stability. For example, in the development of TYK2 JH2 inhibitors, variations at the C4' and C6 positions of a central pyridine core were explored to optimize the pharmacokinetic profile.[6]

Caption: Key modification sites on the 2-(piperidin-4-yl)pyridine scaffold influencing pharmacokinetic properties.

Experimental Methodologies: A Foundation for Reliable Data

The generation of robust and reproducible pharmacokinetic data is paramount for making informed decisions in drug development. The following outlines a typical experimental workflow for characterizing the pharmacokinetic profile of novel 2-(piperidin-4-yl)pyridine derivatives.

In Vivo Pharmacokinetic Studies
  • Animal Model Selection: The choice of animal model (e.g., mouse, rat, dog, non-human primate) is a critical first step. Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and cost-effectiveness.

  • Compound Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) to ensure its solubility and stability. The compound is then administered to the animals via the intended clinical route (e.g., oral gavage for oral drugs, intravenous injection for parenteral drugs).

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein, jugular vein). The blood is typically collected into tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Plasma Preparation and Bioanalysis: The blood samples are centrifuged to separate the plasma. The plasma is then processed (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to extract the drug and any potential metabolites. The concentration of the parent drug in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

    • t1/2: Elimination half-life.

    • CL: Clearance, the volume of plasma cleared of the drug per unit time.

    • Vd: Volume of distribution, the apparent volume into which the drug distributes in the body.

    • F%: Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.

cluster_workflow Pharmacokinetic Study Workflow A Compound Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Bioanalysis (LC-MS/MS) C->D E Pharmacokinetic Parameter Calculation D->E

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Conclusion: Navigating the Path to Optimized Drug Candidates

The 2-(piperidin-4-yl)pyridine scaffold continues to be a rich source of novel drug candidates. However, success in translating in vitro potency to in vivo efficacy is critically dependent on achieving a favorable pharmacokinetic profile. This guide has highlighted the importance of understanding the structure-pharmacokinetic relationships of this versatile chemical class.

The presented data, while sourced from different studies, collectively underscores the "druggability" of the 2-(piperidin-4-yl)pyridine core and the potential to modulate its pharmacokinetic properties through rational chemical design. By strategically modifying the piperidine and pyridine rings, researchers can influence key parameters such as clearance, metabolic stability, and oral bioavailability.

For drug development professionals, a deep appreciation of these principles is essential. The ability to interpret pharmacokinetic data in the context of chemical structure allows for the iterative design of molecules with improved systemic exposure and, ultimately, a higher probability of clinical success. As our understanding of drug metabolism and disposition continues to grow, so too will our ability to engineer 2-(piperidin-4-yl)pyridine derivatives with finely tuned pharmacokinetic profiles, paving the way for the next generation of innovative medicines.

References

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). [Source details not fully available in search results]
  • Structure–Activity Relationship Study of Central Pyridine-derived TYK2 JH2 Inhibitors: Optimization of the PK Profile through C4' and C6 Variations. (2025). [Source details not fully available in search results]
  • Shaw, S., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. [Link]

  • Li, Z., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 2-(Piperidin-4-yl)pyridine hydrochloride, are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance. While this document offers comprehensive guidance based on the known hazards of similar pyridine hydrochloride compounds, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.

Understanding the Hazard Profile

This compound is a heterocyclic amine salt. The primary hazards associated with this class of compounds, and specifically with the closely related pyridine hydrochloride, stem from its potential toxicity and irritant properties.[1][2][3]

Key Hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2][3]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[1][2][3]

  • Causes serious eye irritation: Contact with the eyes can cause significant irritation.[1][2][3]

  • May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

Due to these hazards, this compound is classified as a hazardous waste and must be disposed of according to federal, state, and local regulations.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for the disposal of this compound, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[5]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or airborne particles.[5]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts are generated.To minimize inhalation of irritating dust or aerosols.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste, ensuring it is properly segregated, contained, and labeled for collection by a licensed disposal company.[4]

Step 1: Waste Segregation
  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Keep in a designated, well-ventilated, and secure waste accumulation area.[5]

Step 2: Container Selection and Labeling
  • Use a compatible, leak-proof container with a secure lid. The container should not react with the chemical waste.[6]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound."

  • Include the approximate quantity of waste and the date of accumulation.

Step 3: Waste Accumulation and Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide them with the necessary information about the waste, including its identity and quantity.

The primary recommended disposal method for pyridine-based compounds is incineration at a licensed facility.[4] This process, such as rotary kiln or liquid injection incineration, ensures the complete destruction of the hazardous compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

For Small Spills:
  • Evacuate the immediate area if necessary.

  • Ensure you are wearing the appropriate PPE .

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]

  • Sweep up the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[2][8]

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate the area.

For Large Spills:
  • Evacuate the laboratory and alert others in the vicinity.

  • Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Have 2-(Piperidin-4-yl)pyridine hydrochloride waste ppe Don appropriate PPE start->ppe segregate Segregate waste ppe->segregate container Select compatible, sealed container segregate->container label_waste Label container as 'Hazardous Waste' with contents container->label_waste store Store in designated satellite accumulation area label_waste->store contact_ehs Contact EHS or licensed waste disposal company store->contact_ehs end End: Waste collected for incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous waste, including this compound, is governed by several federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train employees about the hazards of chemicals in the workplace.[9]

It is the responsibility of the waste generator to properly characterize and manage their hazardous waste in compliance with all applicable regulations.

Conclusion

The safe and compliant disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate PPE, following a systematic disposal protocol, and adhering to regulatory requirements, researchers can ensure a safe working environment and minimize their environmental impact. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Sources

A Senior Application Scientist's Guide to Handling 2-(Piperidin-4-yl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(Piperidin-4-yl)pyridine hydrochloride. While comprehensive toxicological data for this specific compound may be limited, its structure—incorporating both a pyridine and a piperidine moiety—necessitates protocols derived from the well-documented hazards of these chemical classes. This document synthesizes technical data with field-proven insights to ensure your operational plans are robust and your laboratory environment remains secure.

Understanding the Hazard Profile

This compound is a heterocyclic compound. The pyridine ring is associated with hazards such as being harmful if swallowed, inhaled, or in contact with skin, as well as causing skin and eye irritation.[1][2][3] The hydrochloride salt form means it is typically a solid, which can pose an inhalation risk if handled as a fine powder. Furthermore, the compound is hygroscopic, meaning it can absorb moisture from the air, which could affect its physical properties and reactivity.[2][3]

Given these characteristics, a comprehensive safety plan is not merely a recommendation—it is a necessity. The following protocols are designed to create a self-validating system of safety, where each step reinforces the integrity of the entire workflow.

Core Directive: Personal Protective Equipment (PPE)

Your first line of defense is a physical barrier. The selection of appropriate PPE is critical and non-negotiable.[4][5] The following table outlines the minimum required PPE for handling this compound under various laboratory conditions.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.[1][4] For prolonged contact or handling larger quantities, consider double-gloving.Provides robust chemical resistance against pyridine and its derivatives. Latex offers inferior protection.[4]
Eye & Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[1]Protects against accidental splashes of solutions and airborne powder, which can cause serious eye irritation.[2][3][6]
Body Protection A chemical-resistant lab coat, fully buttoned.[7] Ensure it is clean and appropriate for the task.Prevents skin contact, a primary route of exposure that can be harmful.[2][3]
Respiratory Protection All handling of the solid compound or its volatile solutions must occur in a certified chemical fume hood.[4][5][7]Pyridine-related compounds can be harmful if inhaled.[2][3] A fume hood provides the primary engineering control to minimize respiratory exposure.

Experimental Protocol: Safe Handling Workflow

Step 1: Pre-Handling Safety Verification
  • Confirm Fume Hood Certification: Before starting, verify that the chemical fume hood has been certified within the last year. Ensure the sash is at the indicated safe working height.

  • Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[7] Ensure the pathways are unobstructed.

  • Assemble all Materials: Gather all necessary chemicals, solvents, glassware, and spill cleanup materials before introducing the this compound into the workspace.

Step 2: Handling and Weighing the Solid Compound
  • Don Appropriate PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as specified in the table above.

  • Work Within the Fume Hood: Perform all manipulations of the solid compound exclusively inside the fume hood to contain any dust.[4][7]

  • Tare the Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer the Compound: Carefully transfer the desired amount of this compound to the vessel using a clean spatula. Avoid generating dust. If dust is unavoidable, a respirator may be required.

  • Seal the Stock Container: Immediately and securely close the stock container to protect it from atmospheric moisture, as the compound is hygroscopic.[2][3]

  • Clean Up: Carefully wipe down the spatula and the balance with a damp cloth, treating the cloth as hazardous waste.

Step 3: Post-Handling Procedures
  • Decontaminate: Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Remove PPE: Remove gloves and lab coat before leaving the work area.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[6][7][8]

Visualizing the Safety Workflow

To ensure clarity and immediate comprehension of the procedural flow, the following diagram outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood & Safety Equipment PPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Prep->PPE Weigh 3. Weigh Solid Compound PPE->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Clean 5. Decontaminate Work Area Dissolve->Clean Waste 6. Segregate Hazardous Waste Clean->Waste RemovePPE 7. Remove PPE Waste->RemovePPE Wash 8. Wash Hands Thoroughly RemovePPE->Wash

Caption: A stepwise workflow for safely managing this compound.

Emergency and Disposal Plans

Accidents can happen despite rigorous precautions. An immediate and correct response is crucial.

Emergency Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][5][7] Seek immediate medical attention.[2][5][7]

  • Inhalation: Move the affected person to fresh air immediately.[2][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert substance like vermiculite or sand.[5] Collect the material into a sealed, labeled container for hazardous waste disposal.[5][9] Do not let the chemical enter drains.[2][6][10]

Disposal Plan

Waste containing this compound is considered hazardous.[11]

  • Waste Segregation: Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.[7][12]

  • Container Labeling: The label must clearly state "Hazardous Waste" and the full chemical name.[12]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[7][12]

  • Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[12] Never pour pyridine-containing compounds down the drain.[5]

By integrating these safety protocols into your daily operations, you build a foundation of trust and reliability in your research, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Pyridine | ToxFAQs™ | ATSDR - CDC . (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. [Link]

  • Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA) . (n.d.). National Research Centre for the Working Environment. [Link]

  • Pyridine - E-Limit . (2024, January 29). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . (2024, October 1). Post Apple Scientific. [Link]

  • Pyridine - IDLH | NIOSH . (2014, December 4). Centers for Disease Control and Prevention. [Link]

  • Pyridine: Human health tier II assessment . (2015, July 3). Australian Government Department of Health. [Link]

  • Pyridine Standard Operating Procedure . (n.d.). Washington State University. [Link]

  • Pyridine hydrochloride - SAFETY DATA SHEET . (2010, October 29). Thermo Fisher Scientific. [Link]

  • PYRIDINE - MATERIAL SAFETY DATA SHEET . (2011, August 29). [Link]

  • 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride - Safety Data Sheet . (2025, October 19). Angene Chemical. [Link]

  • Safe handling of hazardous drugs . (n.d.). PMC. [Link]

  • 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride - SAFETY DATA SHEET . (2025, December 29). [Link]

  • Safe Handling of Hazardous Drugs . (2025, March 5). Duke Safety. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . (n.d.). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yl)pyridine hydrochloride
Reactant of Route 2
2-(Piperidin-4-yl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.